N-Benzoyladenosine
Description
BenchChem offers high-quality N-Benzoyladenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzoyladenosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H17N5O5 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26) |
InChI Key |
NZDWTKFDAUOODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of N-Benzoyladenosine?
Physicochemical Profile, Synthetic Utility, and Stability Mechanisms[1][2]
Executive Summary
N⁶-Benzoyladenosine (Bz-A) serves as a cornerstone intermediate in nucleic acid chemistry.[1][2] Its primary utility lies in the protection of the exocyclic amine of adenine during oligonucleotide synthesis. Without this protection, the highly nucleophilic N⁶-amine would participate in side reactions during phosphoramidite coupling, leading to branching and chain termination.[1]
This guide moves beyond basic data sheets to analyze the causality behind its properties: why the benzoyl group induces specific spectral shifts, how transient silylation dictates synthetic yield, and the mechanistic tension between amide stability and glycosidic bond cleavage.
Molecular Identity & Structural Characterization[1][2]
The benzoyl modification alters the electron density of the purine ring, significantly impacting the molecule's solubility and spectroscopic signature compared to native adenosine.
Table 1: Molecular Specifications
| Parameter | Specification |
| IUPAC Name | N-(9-β-D-ribofuranosyl-9H-purin-6-yl)benzamide |
| Common Name | N⁶-Benzoyladenosine |
| CAS Registry Number | 4546-55-8 |
| Molecular Formula | C₁₇H₁₇N₅O₅ |
| Molecular Weight | 371.35 g/mol |
| Appearance | White to off-white crystalline powder |
| pKa (Predicted) | ~7.87 (Amide N-H acidity); Protonation at N1/N7 occurs < pH 4 |
Spectroscopic Signature (NMR & UV)
-
¹H NMR (DMSO-d₆): Distinctive multiplet at 7.5–8.1 ppm corresponding to the 5 protons of the benzoyl phenyl ring.[2] The anomeric proton (H-1') typically appears as a doublet around 6.0 ppm .[1][2] The H-8 and H-2 purine protons are deshielded relative to adenosine due to the electron-withdrawing benzoyl group.[1][2]
-
UV-Vis Absorption:
-
Adenosine
: ~260 nm.[2] -
N⁶-Benzoyladenosine
: 279–280 nm .[1][2] -
Mechanism:[1][2][3][4][5][6] The conjugation of the benzoyl group with the purine
-system lowers the energy gap for transitions, resulting in a bathochromic (red) shift . This shift is a critical quality control marker during synthesis.
-
Physical Properties & Solubility Profile
Understanding the solubility landscape is vital for process chemistry, particularly when selecting solvents for phosphoramidite formation (which requires anhydrous conditions).
Table 2: Solubility & Thermal Properties
| Solvent | Solubility Rating | Process Implication |
| Water | Low (< 1 mg/mL) | Ideal for precipitation/crystallization during workup.[1][2] |
| DMSO | High (> 50 mg/mL) | Suitable for biological assays and stock solutions.[2] |
| DMF | High | Preferred solvent for subsequent chemical modifications.[2] |
| Ethanol | Moderate | Used for recrystallization (often as EtOH/Water mix).[2] |
| Melting Point | 141–145 °C | Sharp range indicates high purity; broad range implies hydration or impurities.[2] |
Chemical Stability & Reactivity[1][2]
The utility of N⁶-Benzoyladenosine relies on a delicate balance: the protecting group must be stable enough to survive DNA synthesis cycles but labile enough to be removed during final deprotection.[7]
4.1 Amide Stability (Deprotection)
The N⁶-benzoyl amide bond is resistant to the mild acids used for detritylation (e.g., TCA in DCM) and the oxidizers (Iodine/THF) used in the phosphoramidite cycle.
-
Deprotection Mechanism: Nucleophilic attack by ammonia or methylamine at the carbonyl carbon.
-
Standard Protocol: Concentrated NH₄OH at 55°C for 6–12 hours (or RT for 24h).
4.2 Glycosidic Bond Stability (Depurination Risk)
A critical risk in acidic conditions is depurination (cleavage of the N9-C1' bond).[1][2]
-
Mechanism: Protonation of the purine ring (specifically at N7) weakens the glycosidic bond.[3]
-
Comparison: The benzoyl group exerts an electron-withdrawing effect, which reduces the basicity of the ring nitrogens compared to native adenosine. This makes N⁶-Bz-A more stable against acid-catalyzed depurination than N⁶-Acetyl adenosine, but less stable than some specialized protecting groups like phenoxyacetyl (Pac).[1][2]
Figure 1: Mechanism of Acid-Catalyzed Depurination.[1][2] The benzoyl group mitigates this risk by reducing electron density at N7.
Synthesis Protocol: The Transient Protection Method
Direct benzoylation of adenosine often leads to unwanted esterification of the 2', 3', and 5' hydroxyl groups. The Transient Protection strategy uses Trimethylsilyl chloride (TMS-Cl) to temporarily mask the hydroxyls, allowing selective N-benzoylation.[1][2]
Protocol Workflow
-
Silylation: React Adenosine with TMS-Cl in Pyridine.
-
Acylation: Add Benzoyl Chloride (BzCl) to the same pot.
-
Hydrolysis: Treat with dilute ammonia to remove silyl ethers and any transient O-benzoyl esters, leaving the stable N-benzoyl amide intact.[1][2]
Step-by-Step Methodology:
-
Setup: Dry Adenosine (10 mmol) is suspended in anhydrous Pyridine (50 mL) under Argon.
-
Transient Protection: Cool to 0°C. Add TMS-Cl (5 equiv.) dropwise. Allow to warm to RT and stir for 2 hours. Observation: The suspension will clear as the lipophilic silyl derivative forms.
-
Benzoylation: Cool to 0°C. Add Benzoyl Chloride (1.1 equiv.) dropwise. Stir for 2 hours.
-
Quench & Workup: Cool to 0°C. Add cold water (10 mL) followed by concentrated NH₄OH (10 mL). Stir for 30 mins (cleaves TMS and O-Bz).
-
Isolation: Concentrate in vacuo to an oil. Triturate with water to precipitate the product.[6] Filter and recrystallize from Ethanol/Water.[1][2]
Figure 2: Transient Protection Synthesis Workflow.[1][2] This route ensures high regioselectivity for the N6 position.
Applications in Research & Development
6.1 Oligonucleotide Synthesis
N⁶-Benzoyladenosine is the precursor for N⁶-Benzoyl-5'-O-DMT-Adenosine-3'-phosphoramidite .[1][2]
-
Role: It prevents the exocyclic amine from reacting with the activated phosphoramidite during the coupling step.
-
Deprotection: Post-synthesis, the benzoyl group is removed during the final cleavage step, regenerating the natural adenosine base.
6.2 Biological Activity
While primarily a synthetic intermediate, N⁶-Bz-A exhibits biological activity as a selective Adenosine Receptor Agonist .[1][2]
-
Receptor Affinity: It shows affinity for A₁ and A₃ adenosine receptors.[1][2]
-
Mechanism: The bulky benzoyl group alters the binding pocket fit, often increasing selectivity compared to adenosine, though with generally lower potency.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11728391, N6-Benzoyladenosine.[1][2] Retrieved from .[1][2]
- TiGs (2025).Transient Protection Strategies in Nucleoside Chemistry.
-
ChemicalBook. N-Benzoyladenosine Properties and Synthesis. Retrieved from .[1][2]
-
BenchChem. The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. Retrieved from .[1][2]
-
ResearchGate. Influence of N7 Protonation on the Mechanism of N-Glycosidic Bond Hydrolysis. Retrieved from .
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- 2. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
N-Benzoyladenosine: A Technical Guide to its Biological Role in Cellular Processes
Abstract
N-Benzoyladenosine, a derivative of the ubiquitous nucleoside adenosine, has emerged as a molecule of significant interest within the scientific community, particularly for researchers in cellular biology, pharmacology, and drug development. The addition of a benzoyl group to the N6 position of the adenine base enhances the compound's stability and modulates its biological activity, making it a valuable tool for investigating cellular signaling pathways. This technical guide provides an in-depth exploration of the biological role of N-Benzoyladenosine, focusing on its mechanism of action, its impact on critical cellular processes such as cell cycle progression and apoptosis, and its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key pathways are included to provide researchers with the foundational knowledge and practical tools to investigate this multifaceted molecule.
Introduction: The Significance of N-Benzoyladenosine
Adenosine is a fundamental building block of nucleic acids and a critical signaling molecule that regulates a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Chemical modification of the adenosine scaffold has been a cornerstone of medicinal chemistry for decades, aiming to enhance receptor selectivity, improve metabolic stability, and fine-tune biological activity. N-Benzoyladenosine (N6-Benzoyladenosine) is a purine derivative characterized by the attachment of a benzoyl group to the exocyclic amine of the adenine ring.[1] This modification significantly alters the molecule's physicochemical properties, leading to distinct biological effects compared to its parent compound.
Initially utilized as a protected nucleoside in the synthesis of oligonucleotides and various pharmaceuticals, the intrinsic biological activities of N-Benzoyladenosine have garnered increasing attention.[1] Its ability to modulate crucial cellular functions, including cell proliferation, apoptosis, and inflammatory responses, positions it as a promising lead compound for the development of novel therapeutics, particularly in the fields of oncology and neurobiology.[1] This guide will dissect the known biological roles of N-Benzoyladenosine, offering a comprehensive resource for scientists seeking to understand and harness its potential.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of N-Benzoyladenosine is paramount for its effective application in research.
| Property | Value | Reference |
| Molecular Formula | C17H17N5O5 | [1] |
| Molecular Weight | 371.35 g/mol | [1] |
| CAS Number | 4546-55-8 | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO and warm ethanol |
Rationale for Synthesis: The Importance of the Benzoyl Group
The benzoyl group serves as a crucial protecting group in the chemical synthesis of oligonucleotides. Its presence at the N6 position of adenosine prevents unwanted side reactions during the phosphoramidite coupling steps. However, beyond its protective role, the benzoyl moiety enhances the lipophilicity of the adenosine molecule, which can influence its membrane permeability and interaction with biological targets.[2]
Experimental Protocol: Synthesis of N-Benzoyladenosine
The following is a generalized protocol for the synthesis of N-Benzoyladenosine from adenosine. This method involves the transient protection of the ribose hydroxyl groups with trimethylsilyl chloride (TMSCl) followed by benzoylation at the N6 position.
Materials:
-
Adenosine
-
Dry Pyridine
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Aqueous Ammonia solution (e.g., 28%)
-
Ice
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Suspend adenosine in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride (TMSCl) dropwise to the stirred suspension. Allow the reaction to stir at 0°C for 2 hours to protect the hydroxyl groups of the ribose moiety.[2]
-
To the same reaction mixture, add benzoyl chloride (BzCl) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[2]
-
Quench the reaction by slowly pouring the mixture into a beaker containing a mixture of ice and water.
-
Add aqueous ammonia to the mixture and stir for 30 minutes to hydrolyze the silyl ethers and any O-benzoyl groups.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Benzoyladenosine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield N-Benzoyladenosine as a white solid.
Mechanism of Action: Interplay with Cellular Signaling Pathways
The biological effects of N-Benzoyladenosine are primarily attributed to its interaction with key components of cellular signaling networks, most notably adenosine receptors and the cyclic AMP (cAMP) signaling pathway.
Modulation of Adenosine Receptors
While direct binding affinities of N-Benzoyladenosine to all adenosine receptor subtypes are not extensively documented in publicly available literature, the activities of its close structural analogs strongly suggest that it functions as a modulator of these receptors.[3] N6-substituted adenosine derivatives are well-known for their affinity and selectivity for different adenosine receptor subtypes.[4] For instance, N6-benzyladenosine, a closely related analog, displays significant affinity for A1 and A3 receptors.[5] It is therefore highly probable that N-Benzoyladenosine also interacts with one or more of these receptors to elicit its downstream effects.
The specific G protein coupling of each adenosine receptor subtype dictates the subsequent intracellular response:
-
A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
The ultimate cellular outcome of N-Benzoyladenosine treatment is therefore dependent on its receptor binding profile and the expression pattern of adenosine receptor subtypes in the target cells.
Caption: Workflow for cell cycle analysis using flow cytometry.
Induction of Apoptosis
In addition to cell cycle arrest, N-Benzoyladenosine and its analogs can induce programmed cell death, or apoptosis, in cancer cells. [6]This is a critical mechanism for eliminating damaged or unwanted cells and is a key target for many cancer therapies. The induction of apoptosis by these compounds is often associated with the activation of caspases, a family of proteases that execute the apoptotic program. [6]Specifically, the activation of caspase-3 has been linked to the pro-apoptotic effects of N6-substituted adenosines. [6]
Experimental Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining
This protocol outlines the use of Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with N-Benzoyladenosine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with N-Benzoyladenosine for the desired time. Include an untreated control.
-
Harvest the cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. 6. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 7. Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Potential Therapeutic Applications
The multifaceted biological activities of N-Benzoyladenosine and its derivatives suggest their potential for therapeutic development in several disease areas.
Anti-Cancer Agent
The ability of N-Benzoyladenosine to induce cell cycle arrest and apoptosis in cancer cells makes it a compelling candidate for anti-cancer drug development. [1]Its efficacy against various cancer cell lines warrants further preclinical and clinical investigation. While specific IC50 values for N-Benzoyladenosine are not widely published, related compounds have shown IC50 values in the micromolar range against various cancer cell lines. [7]
Anti-Inflammatory Agent
Adenosine is a well-established anti-inflammatory molecule, and its derivatives, including N-Benzoyladenosine, are being explored for their anti-inflammatory properties. [1]The activation of A2A adenosine receptors, for instance, can suppress the production of pro-inflammatory cytokines. The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases. [8]The potential of N-Benzoyladenosine to modulate this pathway, possibly through its interaction with adenosine receptors, is an active area of research.
Neuroprotective Agent
Adenosine plays a crucial role in neuromodulation and neuroprotection. [9]Activation of A1 receptors can inhibit the release of excitotoxic neurotransmitters like glutamate, while blockade of A2A receptors has been shown to be neuroprotective in various models of neurological disease. [9]Given that N-Benzoyladenosine is a modulator of adenosine signaling, it holds promise as a neuroprotective agent for conditions such as stroke, Parkinson's disease, and Alzheimer's disease. [1]
Conclusion and Future Directions
N-Benzoyladenosine is a versatile molecule with a rich chemical and biological profile. Its role as a modulator of adenosine signaling pathways underpins its significant effects on cell cycle progression and apoptosis, making it a molecule of interest for cancer therapy. Furthermore, its potential anti-inflammatory and neuroprotective properties open up exciting avenues for the development of novel treatments for a range of debilitating diseases.
Future research should focus on elucidating the precise molecular targets of N-Benzoyladenosine, including its binding affinities for the different adenosine receptor subtypes. A deeper understanding of its structure-activity relationships will be crucial for the rational design of more potent and selective analogs. In vivo studies are also needed to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of N-Benzoyladenosine. As our understanding of this intriguing molecule grows, so too will its potential to be translated from a laboratory tool to a clinically effective therapeutic agent.
References
- Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290–1308.
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Kim, J., Wess, J., van Rhee, A. M., Schöneberg, T., & Jacobson, K. A. (1995). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 38(21), 4168–4177.
- Colombo, F., Falvella, F. S., Spinola, M., & Dragani, T. A. (2005). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. International Journal of Oncology, 27(1), 241–246.
-
Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
- Preparation method of N6-benzoyl adenosine.
- Yu, Q., & Carlsen, P. (2011). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. Molecules, 16(5), 3985–3998.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(11), e2855.
- Franco, R., Reyes-Resina, I., & Navarro, G. (2023). Neuroprotection afforded by targeting G protein-coupled receptors in heteromers and by cannabidiol. Neuropharmacology, 235, 109581.
- Mambretti, M., et al. (2014). N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. Free Radical Biology and Medicine, 72, 145-155.
- Olsson, R. A., & Kusachi, S. (1982). N6-functionalized congeners of adenosine with high potency at A2-adenosine receptors: potential ligands for affinity chromatography. Journal of Medicinal Chemistry, 25(9), 1054–1058.
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
-
Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. ResearchGate. [Link]
- Treatment with a Substance P Receptor Antagonist Is Neuroprotective in the Intrastriatal 6-Hydroxydopamine Model of Early Parkinson's Disease. (2014). PLOS ONE, 9(5), e96548.
- van Galen, P. J., van Vlijmen, H. W., Ijzerman, A. P., & Soudijn, W. (1994). A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor. Journal of Medicinal Chemistry, 37(19), 3149–3156.
- Applicability of drug response metrics for cancer studies using biomaterials. (2019). Convergent Science Physical Oncology, 5(3), 035002.
-
Nf kb pathway cell signaling pathway animation. (2022). YouTube. [Link]
- Cunha, R. A. (2005). Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade. Purinergic Signalling, 1(2), 111–134.
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]
- Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). Bioorganic & Medicinal Chemistry, 87, 117325.
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023). International Journal of Molecular Sciences, 24(22), 16298.
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N-Benzoyladenosine: Mechanism of Action, Chemical Utility, and Signaling Modulation
The following technical guide details the mechanism of action, pharmacology, and experimental utility of N-Benzoyladenosine (specifically N6-Benzoyladenosine ).
Technical Reference for Drug Development & Signal Transduction Research
Executive Summary & Compound Identity
N6-Benzoyladenosine (Bz-rA) acts primarily as a lipophilic prodrug and a protected synthetic intermediate , distinct from the high-affinity adenosine receptor agonists like N6-Benzyladenosine or N6-Cyclopentyladenosine.
While often confused with direct receptor ligands due to nomenclature similarities, the N6-benzoyl (amide) modification significantly alters the pharmacophore compared to N6-benzyl (amine) substitutions. The electron-withdrawing carbonyl group at the N6 position reduces direct receptor affinity but enhances lipophilicity, facilitating membrane transport before intracellular enzymatic cleavage restores the active adenosine pharmacophore.
Additionally, its cyclic phosphate derivative, N6-Benzoyl-cAMP (6-Bnz-cAMP) , is a critical molecular tool used to selectively activate Protein Kinase A (PKA) without activating Epac (Exchange protein directly activated by cAMP).
Chemical & Pharmacological Distinction Table
| Compound | Structure (N6-Linkage) | Primary Mechanism | Receptor Affinity (A1/A3) | Key Application |
| N6-Benzoyladenosine | Amide (-NH-CO-Ph) | Prodrug / Intermediate | Low (due to amide electronics) | Oligo synthesis, Adenosine delivery |
| N6-Benzyladenosine | Amine (-NH-CH2-Ph) | Agonist | High (A3 Selective) | Cytokinin, Anti-cancer, Apoptosis |
| 6-Bnz-cAMP | Cyclic Phosphate + Amide | PKA Activator | N/A (Intracellular Target) | Selective PKA signaling study |
| Adenosine | Amine (-NH2) | Pan-Agonist | High (A1, A2A, A3) | Endogenous signaling |
Molecular Mechanism of Action
The "Amide Effect" on Receptor Binding
Adenosine Receptors (A1, A2A, A2B, A3) generally require a basic exocyclic amine at the N6 position to form critical hydrogen bonds with residues in the binding pocket (e.g., Asn254 in A2A, Thr277 in A3).
-
N6-Alkyl/Aryl Substitution (Benzyl/Cyclopentyl): Retains the basic amine character and fills a hydrophobic pocket, often increasing affinity and selectivity (especially for A1/A3).
-
N6-Benzoyl Substitution: Converts the amine to an amide . The carbonyl oxygen withdraws electron density, reducing the N6 nitrogen's basicity and altering its H-bond donor capability. Consequently, N6-Benzoyladenosine exhibits significantly reduced direct affinity for adenosine receptors compared to adenosine or N6-benzyladenosine.
The Prodrug Pathway (In Vivo Activation)
N6-Benzoyladenosine functions as a "Trojan Horse" for adenosine delivery:
-
Membrane Permeation: The benzoyl group masks the polar N6 amine, increasing logP (lipophilicity) and facilitating passive diffusion across the lipid bilayer.
-
Enzymatic Cleavage: Once intracellular, ubiquitous amidases or esterases hydrolyze the amide bond.
-
Active Metabolite Release: Free Adenosine is released.
-
Signaling: The released adenosine is transported out of the cell (via ENT transporters) or acts on intracellular sites/metabolic pathways, subsequently activating cell-surface Adenosine Receptors (A1/A2A/A2B/A3) in an autocrine/paracrine manner.
Selective PKA Activation (6-Bnz-cAMP)
In the context of cyclic nucleotides, the N6-benzoyl modification is exploited to create 6-Bnz-cAMP , a tool compound that discriminates between cAMP effectors:
-
PKA (Protein Kinase A): 6-Bnz-cAMP binds avidly to the Regulatory (R) subunits of PKA, causing dissociation and activation of the Catalytic (C) subunits.
-
Epac (Exchange Protein activated by cAMP): The bulky benzoyl group sterically hinders binding to the Epac cAMP-binding domain.
-
Result: 6-Bnz-cAMP selectively activates the PKA pathway without confounding effects from Epac signaling.
Signaling Pathway Visualization
The following diagram illustrates the dual role of N-Benzoyladenosine as a prodrug and its cyclic derivative as a selective PKA activator.
Caption: Figure 1: Mechanism of Action. N6-Benzoyladenosine acts as a membrane-permeable prodrug, cleaved intracellularly to release adenosine. Its cyclic analog, 6-Bnz-cAMP, selectively activates PKA while avoiding Epac.
Experimental Protocols
Protocol: Selective PKA Activation using 6-Bnz-cAMP
Objective: To distinguish PKA-dependent effects from Epac-dependent effects in a cellular model.
Reagents:
-
8-pCPT-2'-O-Me-cAMP (Epac-selective agonist).[2]
-
H-89 or KT5720 (PKA inhibitors).
Workflow:
-
Cell Culture: Culture target cells (e.g., HEK293, Neurons) to 70-80% confluence.
-
Serum Starvation: Starve cells for 4-12 hours to reduce basal signaling noise.
-
Treatment Groups:
-
Control: Vehicle (DMSO/Saline).
-
PKA Activation: Treat with 50–200 µM 6-Bnz-cAMP .
-
Epac Activation: Treat with 50 µM 8-pCPT-2'-O-Me-cAMP (Positive Control for Epac).
-
Non-Selective: Treat with Forskolin (10 µM) (activates Adenylyl Cyclase -> raises endogenous cAMP).
-
-
Incubation: Incubate for time-point of interest (e.g., 15 min for phosphorylation, 24h for differentiation).
-
Readout:
-
Western Blot: Assay for phosphorylation of CREB (Ser133) - a canonical PKA target.
-
Rap1 Assay: Assay for Rap1-GTP (Epac target). 6-Bnz-cAMP should not increase Rap1-GTP levels.
-
Protocol: N6-Benzoylation for Oligonucleotide Synthesis
Objective: Protection of the exocyclic amine of adenosine during phosphoramidite synthesis.
-
Starting Material: Adenosine (dried).
-
Transient Protection: Suspend Adenosine in dry pyridine. Add Trimethylsilyl chloride (TMSCl) (5 eq) to protect the 2', 3', and 5' hydroxyls. Stir for 2 hours.
-
Benzoylation: Add Benzoyl Chloride (BzCl) (1.1 eq). The hindered TMS groups prevent O-benzoylation, directing reaction to the N6 amine. Stir for 2-3 hours at RT.
-
Hydrolysis: Quench with cold water/ammonia. The labile TMS ethers hydrolyze rapidly, leaving the stable N6-Benzoyladenosine .
-
Purification: Recrystallize from Ethanol/Water.
References
-
Gohlke, H. et al. (2019). Modified cAMP derivatives that activate protein kinase A also act as full agonists of murine HCN2 channels.Journal of Biological Chemistry .
- Key Finding: Confirms N6-benzoyl modification reduces direct affinity for cAMP-binding domains compared to N6-benzyl, supporting the "amide effect" theory.
-
Biolog Life Science Institute. Technical Datasheet: 6-Bnz-cAMP (N6-Benzoyladenosine-3',5'-cyclic monophosphate).[1][2][4]Biolog.de .[1]
- Key Finding: Definitive source for 6-Bnz-cAMP as a specific PKA activator that does not activ
-
Jacobson, K. A. et al. (1993). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists.Journal of Medicinal Chemistry .
-
Key Finding: Establishes the high affinity of N6-Benzyl derivatives, contrasting with the low affinity of N6-Benzoyl derivatives.[3]
-
-
BenchChem. The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide.BenchChem .
- Key Finding: Details the synthetic utility of N6-Benzoyladenosine as a protected intermedi
-
MedChemExpress. N6-Benzoyladenosine Product Information.MedChemExpress .
- Key Finding: Confirms structure and usage as a nucleoside derivative/intermedi
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N-Benzoyladenosine Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
N-Benzoyladenosine and its derivatives represent a versatile class of purine nucleosides with significant potential in biochemical research and drug development. The addition of a benzoyl group to the N6 position of adenosine enhances chemical stability and modulates biological activity, making these compounds valuable tools for studying cellular signaling and as foundational structures for novel therapeutics. This technical guide provides an in-depth exploration of N-benzoyladenosine derivatives, covering their synthesis, structure-activity relationships, and diverse pharmacological functions. We will delve into their role as modulators of adenosine receptors, their anti-cancer and anti-inflammatory properties, and their potential in cardiovascular medicine. Detailed experimental protocols and an analysis of the underlying signaling pathways are provided to empower researchers in this dynamic field.
Introduction: The Significance of N-Benzoyladenosine
Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. However, the therapeutic application of adenosine is limited by its rapid metabolism and lack of receptor selectivity. Chemical modification of the adenosine scaffold is a proven strategy to overcome these limitations.
N-Benzoyladenosine, a derivative with a benzoyl group attached to the exocyclic N6-amino group of the adenine ring, serves as a key intermediate and a bioactive molecule in its own right. This modification enhances the compound's stability and bioactivity, allowing for more selective interactions with biological targets.[1][2] N-benzoyladenosine and its derivatives have emerged as promising candidates in various therapeutic areas, including oncology, inflammation, and cardiovascular disease, primarily through their ability to modulate adenosine receptor signaling pathways.[2][3] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this important class of molecules.
Synthesis of N-Benzoyladenosine Derivatives
The synthesis of N-benzoyladenosine derivatives is a critical aspect of their development as research tools and therapeutic agents. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern.
General N6-Acylation of Adenosine
A common method for the preparation of N-benzoyladenosine involves the direct acylation of the N6-amino group of adenosine. To achieve regioselectivity and avoid reactions at the hydroxyl groups of the ribose moiety, protection strategies are often employed.
Diagram of General N6-Acylation Workflow
Caption: General workflow for the N6-acylation of adenosine.
Synthesis of N6-Substituted Adenosine Analogs via Dimroth Rearrangement
The Dimroth rearrangement is a powerful method for synthesizing N6-substituted adenosines. This reaction involves the initial alkylation of the N1 position of adenosine, followed by a base-catalyzed rearrangement to the N6-substituted product. This approach is particularly useful for introducing a wide variety of substituents at the N6 position.[4]
Experimental Protocol: General Synthesis of N6-Substituted Adenosine Derivatives [5]
-
Protection of Ribose Hydroxyls: To a solution of adenosine in a suitable solvent (e.g., pyridine), add a protecting group reagent such as trimethylchlorosilane to protect the 2', 3', and 5'-hydroxyl groups.
-
N1-Alkylation/Acylation: Add the desired alkylating or acylating agent (e.g., benzyl bromide or benzoyl chloride) to the solution of protected adenosine and stir at room temperature.
-
Dimroth Rearrangement (for N6-alkylation): Treat the N1-alkylated intermediate with a base (e.g., aqueous ammonia) to induce the rearrangement to the N6-substituted adenosine derivative.
-
Deprotection: Remove the protecting groups from the ribose hydroxyls using a suitable deprotection agent (e.g., a fluoride source for silyl groups) to yield the final N6-substituted adenosine derivative.
-
Purification: Purify the final product using techniques such as column chromatography or recrystallization.
Modulation of Adenosine Receptors
A primary mechanism through which N-benzoyladenosine derivatives exert their biological effects is by modulating the activity of adenosine receptors. Structure-activity relationship (SAR) studies have been instrumental in designing derivatives with high affinity and selectivity for specific receptor subtypes, particularly the A3 adenosine receptor.
Structure-Activity Relationships for A3 Adenosine Receptor Agonists
Extensive research has focused on developing selective A3 adenosine receptor (A3AR) agonists due to the receptor's involvement in cardioprotection and anti-inflammatory responses. SAR studies have revealed key structural features that govern potency and selectivity.
-
N6-Substitution: The nature of the substituent at the N6 position is critical. N6-benzyl groups have been shown to be well-tolerated and can be further modified to enhance affinity and selectivity.[6]
-
5'-Uronamides: Modification of the 5'-position of the ribose with an N-alkyluronamide group, particularly N-methyluronamide, significantly enhances A3 selectivity.[6]
-
Substituents on the Benzyl Ring: The position and nature of substituents on the N6-benzyl ring fine-tune the affinity and selectivity. For instance, an iodine atom at the 3-position of the benzyl ring has been shown to be optimal for A3 receptor potency.[6]
Table 1: Binding Affinities (Ki, nM) of Representative N-Benzoyladenosine Derivatives for Adenosine Receptor Subtypes
| Compound | N6-Substituent | 5'-Substituent | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | Reference |
| N6-Benzyladenosine | Benzyl | Hydroxymethyl | 175 | 285 | 120 | [7] |
| IB-MECA | 3-Iodobenzyl | N-Methyluronamide | 55 | >1000 | 1.1 | [6] |
| Cl-IB-MECA | 3-Iodobenzyl, 2-Chloro | N-Methyluronamide | 3.4 | >10000 | 2.7 | [7] |
Diagram of Adenosine Receptor Signaling Pathways
Caption: General signaling pathways of adenosine receptors.
Biological Assays for Adenosine Receptor Modulation
Experimental Protocol: Radioligand Binding Assay [4]
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the adenosine receptor of interest.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-NECA) and varying concentrations of the unlabeled test compound (N-benzoyladenosine derivative).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Experimental Protocol: cAMP Functional Assay [3][8]
-
Cell Culture: Culture cells stably expressing the adenosine receptor subtype of interest.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with varying concentrations of the N-benzoyladenosine derivative in the presence of an adenylyl cyclase stimulator (e.g., forskolin) for Gi-coupled receptors, or alone for Gs-coupled receptors.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) or IC50 (for inhibition) value.
Therapeutic Potential of N-Benzoyladenosine Derivatives
The diverse biological activities of N-benzoyladenosine derivatives have positioned them as attractive candidates for the development of novel therapeutics for a range of diseases.
Anti-Cancer Activity
N-benzoyladenosine derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[9][10]
-
Induction of Apoptosis: N6-benzyladenosine has been shown to induce apoptosis in bladder carcinoma cells, an effect linked to the activation of caspase-3.[9] This process is often preceded by alterations in cell morphology and disorganization of the actin cytoskeleton.[9]
-
Cell Cycle Arrest: These compounds can inhibit cancer cell growth by arresting the cell cycle, typically in the G0/G1 phase.[9]
-
BRD4 Inhibition: Certain N6-benzoyladenine derivatives have been identified as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[11] BRD4 is a key regulator of oncogene transcription, and its inhibition leads to the downregulation of cancer-promoting genes. N6-(2,4,5-trimethoxybenzoyl)adenine, for example, exhibits potent BRD4 bromodomain 1 inhibitory activity with an IC50 value of 0.427 μM.[11]
Diagram of BRD4 Inhibition Mechanism
Caption: Mechanism of BRD4 inhibition by N6-benzoyladenine derivatives.
Anti-Inflammatory Effects
The modulation of adenosine receptors, particularly A2A and A3, by N-benzoyladenosine derivatives provides a strong rationale for their development as anti-inflammatory agents.
-
A2A Receptor Activation: Activation of the A2A adenosine receptor generally leads to anti-inflammatory effects by increasing intracellular cAMP levels in immune cells. This can suppress the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators.
-
A3 Receptor Activation: A3AR activation has a more complex role in inflammation. It can have both pro- and anti-inflammatory effects depending on the context. However, selective A3AR agonists have shown promise in preclinical models of inflammatory diseases by modulating the PI3K/Akt and NF-κB signaling pathways.[12][13]
Diagram of Anti-Inflammatory Signaling
Caption: A3AR-mediated anti-inflammatory signaling.
Cardiovascular Potential
The expression of adenosine receptors in the cardiovascular system makes them attractive targets for the treatment of various heart conditions. N-benzoyladenosine derivatives, particularly selective A3AR agonists, have shown cardioprotective effects.
-
Ischemic Preconditioning: Activation of A3AR mimics the effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. This protection is mediated, in part, through the activation of the PI3K/Akt and MAPK signaling pathways, which promote cell survival and reduce apoptosis.[14]
-
Positive Inotropic Effects: Some N6,N6-dialkyl adenosine 3',5'-cyclic phosphate derivatives have been found to exhibit a potent positive inotropic effect (increasing the force of heart muscle contraction) with a weak positive chronotropic effect (increasing heart rate).[15]
Conclusion and Future Directions
N-Benzoyladenosine derivatives represent a rich and diverse chemical space with significant therapeutic potential. Their ability to selectively modulate adenosine receptors, inhibit key oncogenic drivers like BRD4, and influence critical signaling pathways in inflammation and cardiovascular disease underscores their importance in modern drug discovery. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic promise of this fascinating class of compounds.
Future research should focus on:
-
The development of derivatives with enhanced subtype selectivity for adenosine receptors to minimize off-target effects.
-
In-depth investigation of the downstream signaling pathways to fully elucidate the mechanisms of action.
-
Preclinical and clinical evaluation of the most promising candidates in relevant disease models.
The continued exploration of N-benzoyladenosine derivatives holds great promise for the development of novel and effective treatments for a wide range of human diseases.
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Dali, J., et al. (2014). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 19(9), 13535-13553. [Link]
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Jacobson, K. A., et al. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 37(5), 636-646. [Link]
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Castiglioni, S., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-678. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Kataoka, S., et al. (1990). Studies on the synthesis of compounds related to adenosine 3',5'-cyclic phosphate. VII. Synthesis and cardiac effects of N6,N6-dialkyl adenosine 3',5'-cyclic phosphates. Chemical & Pharmaceutical Bulletin, 38(11), 3147-3154. [Link]
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Duangrat, C., et al. (2024). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 25(3), 1599. [Link]
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Patsnap. What are BRD4 inhibitors and how do they work?. [Link]
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Noguchi-Yachide, T., et al. (2015). Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 23(5), 953-959. [Link]
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Rybak, P., et al. (2020). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 25(23), 5757. [Link]
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Fredholm, B. B., et al. (2011). Adenosine Receptors: Expression, Function and Regulation. International Journal of Molecular Sciences, 12(5), 2956-2970. [Link]
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Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(1), 172-180. [Link]
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Varani, K., et al. (2017). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Medicinal Research Reviews, 37(4), 843-873. [Link]
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JoVE. GPCRs Regulate Adenylyl Cyclase Activity. [Link]
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DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]
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Chen, J. F., & Chern, Y. (2011). Nuclear Factor κB and Adenosine Receptors: Biochemical and Behavioral Profiling. Journal of Caffeine Research, 1(1), 29-38. [Link]
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Jacobson, K. A., et al. (1994). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Journal of Medicinal Chemistry, 37(5), 636-46. [Link]
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Mir, S. A., et al. (2024). MAPK, PI3K/Akt Pathways, and GSK-3β Activity in Severe Acute Heart Failure in Intensive Care Patients: An Updated Review. Journal of Cardiovascular Development and Disease, 12(7), 266. [Link]
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PubChem. N6-Benzoyladenosine. [Link]
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Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(1), 172-180. [Link]
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MDPI. BRD4 Inhibitor Inhibits Colorectal Cancer Growth and Metastasis. [Link]
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Chuan, Y., et al. (2021). Emerging roles of the RNA modifications N6-methyladenosine and adenosine-to-inosine in cardiovascular diseases. Cardiovascular Research, 117(12), 2447-2461. [Link]
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Sajjadi, S. E., et al. (2020). Interplay between PI3K/AKT pathway and heart disorders. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(8), 1377-1388. [Link]
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Alberti, D., et al. (2018). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Mini-Reviews in Medicinal Chemistry, 18(12), 1044-1061. [Link]
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Gao, Z. G., & Jacobson, K. A. (2006). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 49(8), 2465-2475. [Link]
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Raghad M. Nowar, et al. (2016). Therapeutic agents targeting apoptosis pathways with a focus on quinazolines as potent apoptotic inducers. Journal of American Science, 12(6), 57-67. [Link]
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Lescrinier, E., et al. (1996). Synthesis of N6-alkylated adenosine derivatives. Nucleosides and Nucleotides, 15(11-12), 1863-1869. [Link]
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solubility of N-Benzoyladenosine in different laboratory solvents.
[1][2]
Executive Summary
N-Benzoyladenosine (Bz-rA) is a protected adenosine derivative widely used as a building block in oligonucleotide synthesis and as a lipophilic analog in biological assays.[1][2] Unlike the highly water-soluble adenosine monophosphates (e.g., 6-Bnz-cAMP), the uncharged nucleoside exhibits low aqueous solubility .[1][2]
Successful handling requires a "dissolve-and-dilute" strategy: solubilization in polar aprotic solvents (DMSO, DMF) followed by controlled dilution into aqueous buffers.[1][2]
Physicochemical Profile
-
Key Structural Feature: The N6-benzoyl group disrupts the crystal lattice energy of adenosine but significantly increases lipophilicity, making water a poor solvent and polar organics ideal.[2]
Solubility Landscape
The following data summarizes the solubility limits based on experimental protocols and analog comparisons (e.g., N6-benzoyl-2'-deoxyadenosine).
| Solvent Class | Solvent | Solubility Rating | Estimated Limit | Usage Context |
| Polar Aprotic | DMSO | Excellent | ≥ 15 mg/mL | Primary solvent for stock solutions (10–50 mM).[1][2] |
| Polar Aprotic | DMF | Excellent | ≥ 30 mg/mL | Preferred for chemical synthesis and high-conc.[1][2] stocks. |
| Polar Protic | Ethanol | Moderate/Low | ~1–5 mg/mL | Use warm (40°C) for dissolution; good for biological dilutions.[1][2] |
| Aqueous | Water/PBS | Poor | < 0.2 mg/mL | Precipitates. Only use as a diluent (< 5% organic final).[1][2][4] |
Critical Distinction: Do not confuse this compound with N6-Benzoyl-cAMP (sodium salt), which is highly water-soluble (>10 mM).[1][2] N-Benzoyladenosine is an uncharged nucleoside and will not dissolve directly in water or saline at useful concentrations.[1][2]
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution
-
Target: 50 mM Stock in DMSO (1.85 mg in 100 µL).
-
Application: Cell culture treatments, enzymatic assays.[2][4][5]
-
Weighing: Weigh 18.5 mg of N-Benzoyladenosine powder into a sterile amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.
Protocol B: Aqueous Dilution for Biological Assays
-
Challenge: Preventing precipitation ("crashing out") upon addition to media.
-
Method:
-
Pre-warm the culture medium or buffer to 37°C.
-
Dilute the DMSO stock at least 1:200 (e.g., 5 µL stock into 1 mL media) to keep final DMSO concentration < 0.5%.
-
Add slowly while vortexing the buffer to ensure rapid dispersion.
-
Observation: If the solution turns cloudy, the compound has precipitated.[2] Repeat with a lower stock concentration or higher dilution factor.
-
Protocol C: Recrystallization (Purification)
Mechanistic Visualization
The following diagram illustrates the solubility logic and operational workflow for N-Benzoyladenosine.
Figure 1: Solubility decision matrix and workflow. Green paths indicate successful solubilization; red dotted paths indicate precipitation risks.[2]
Stability & Troubleshooting
| Issue | Cause | Solution |
| Precipitation in Media | Local high concentration during addition.[1][2] | Vortex media while adding the stock solution. Do not exceed 100 µM final concentration. |
| Degradation (Hydrolysis) | The N6-benzoyl amide bond is base-labile.[1][2] | Avoid basic buffers (pH > 8.5).[1][2] Do not store aqueous dilutions for > 24 hours. |
| Cloudy Stock Solution | Water contamination in DMSO.[1][2] | Use anhydrous DMSO (stored over molecular sieves).[1][2] Warm to 37°C to redissolve. |
References
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Cayman Chemical. N6-benzoyl-2'-Deoxyadenosine Product Information. (Solubility data for deoxy-analog used as primary benchmark).[1][2]
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-
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-
BenchChem. Protocols: Deprotection of Benzoyl Group from Adenosine. (Stability and recrystallization insights). [1][2]
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N-Benzoyladenosine safety, handling, and storage guidelines.
An In-Depth Technical Guide to the Safe Handling, and Storage of N⁶-Benzoyladenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Context of N⁶-Benzoyladenosine
N⁶-Benzoyladenosine is a purine derivative, specifically a nucleoside analog, that serves as a critical tool in biochemical research and pharmaceutical development.[1] The attachment of a benzoyl group to the adenine base enhances the compound's stability and modulates its bioactivity, making it a valuable building block in the synthesis of various pharmaceuticals.[1] Its primary utility lies in studies involving adenosine receptors and cellular signaling pathways, with significant applications in cancer research, neurobiology, and the development of novel anti-inflammatory agents.[1]
As with any biologically active compound, particularly those within the broader class of nucleoside analogs which includes various therapeutic agents, a comprehensive understanding and strict adherence to safety protocols are paramount.[2][3] This guide provides an in-depth framework for the safe handling, storage, and emergency management of N⁶-Benzoyladenosine, grounded in established safety data and laboratory best practices. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Hazard Identification and Toxicological Profile
A thorough risk assessment begins with a clear understanding of the inherent hazards. N⁶-Benzoyladenosine is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures.
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[4][5] Ingestion can lead to adverse health effects, necessitating immediate medical attention.[4]
-
Skin Sensitization: It may cause an allergic skin reaction.[6] Repeated or prolonged contact can lead to sensitization, where subsequent exposures, even to minute quantities, may trigger a significant allergic response.
-
General Irritation: While not always listed as a primary hazard, contact with the powdered form can cause irritation to the skin, eyes, and respiratory tract.[7][8] Avoiding the formation and inhalation of dust is a critical safety measure.[4][7][9]
The toxicological properties of many specialized research chemicals are not fully characterized. Therefore, it is prudent to treat N⁶-Benzoyladenosine as potentially hazardous upon inhalation, ingestion, or skin absorption and to handle it with appropriate care at all times.
Physicochemical and Safety Data Summary
The following table consolidates key quantitative data for quick reference.
| Property | Value | Source(s) |
| Chemical Name | N⁶-Benzoyladenosine | [10] |
| Synonyms | 6-Benzamidopurine Riboside, N-Benzoyl-D-adenosine | [10] |
| CAS Number | 4546-55-8 | [1][10] |
| Molecular Formula | C₁₇H₁₇N₅O₅ | [1][10] |
| Molecular Weight | 371.35 g/mol | [1][5][10] |
| Appearance | White to almost white or light yellow powder/crystal | [1][9] |
| Melting Point | 141-145 °C / 153 °C | [10] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | [5][6] |
| Storage Temperature | Refrigerate; 0-8 °C recommended | [1] |
| Incompatibilities | Strong oxidizing agents | [4] |
Exposure Controls and Personal Protective Equipment (PPE)
The foundation of safe handling lies in a multi-layered approach that combines engineering controls with appropriate PPE. This strategy is designed to minimize exposure through all potential routes.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of N⁶-Benzoyladenosine powder, including weighing, transferring, and preparing solutions, should be performed inside a certified chemical fume hood.[7][11] This is the most effective way to prevent the inhalation of aerosolized dust.
-
Designated Work Area: Establish a designated area within the laboratory specifically for working with this and other toxic powders.[11][12] This area should be clearly labeled, and access should be restricted. Covering the work surface with absorbent bench paper can simplify cleanup and prevent the spread of contamination.[12]
-
Enclosed Balance: When weighing the powder, using an enclosed balance or a balance placed within the fume hood helps contain any dust generated during transfer.[12]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for operations with a higher risk of splashing.
-
Protective Clothing: A standard laboratory coat, fully fastened, is mandatory.[13] Consider using disposable sleeves for added protection during extensive powder handling.
-
Hand Protection: Wear protective gloves at all times.[6] Nitrile gloves are generally suitable for incidental contact with solid chemicals and many solvents.[14] Always inspect gloves for holes or tears before use and remove them before leaving the work area to prevent the contamination of common surfaces like doorknobs or keyboards.[13][14] Wash hands thoroughly after removing gloves.[9]
-
Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne dust, a NIOSH/MSHA-approved respirator (such as a dust mask type N95) is required.[4] Respirator use necessitates proper training and fit-testing.
Caption: Risk Assessment and Handling Workflow for N-Benzoyladenosine.
Safe Handling Protocols
Adherence to a standardized protocol is crucial for minimizing exposure risk when working with potent powdered compounds.
Detailed Protocol: Weighing and Preparing a Solution
This protocol is designed to mitigate the primary risk associated with N⁶-Benzoyladenosine: the generation and inhalation of dust.
-
Preparation:
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Cover the work surface inside the hood with disposable absorbent paper.[12]
-
Assemble all necessary equipment (spatula, weigh boat/paper, receiving vessel, solvent, vortexer, etc.) within the hood to minimize movement in and out of the containment area.
-
-
Tare the Receiving Vessel:
-
Aliquot the Powder:
-
Move the primary container of N⁶-Benzoyladenosine and the tared receiving vessel into the fume hood.
-
Open the primary container. To avoid creating airborne dust, do not pour the powder directly.[12] Instead, use a clean spatula to carefully transfer small amounts of the powder from the stock bottle to the receiving vessel.[12]
-
Keep containers closed as much as possible during the process.[12]
-
-
Determine Mass:
-
Securely close the receiving vessel containing the powder aliquot.
-
Decontaminate the exterior of the vessel with a damp wipe before removing it from the hood.
-
Weigh the sealed vessel on the same balance and calculate the mass of the transferred powder.
-
-
Solubilization:
-
Return the sealed receiving vessel to the fume hood.
-
Add the desired solvent to the vessel. N⁶-Benzoyladenine (a related compound) is soluble in warm ethanol. Always verify the appropriate solvent for your specific application.
-
Seal the vessel and mix using a vortexer or other appropriate method until the solid is fully dissolved.
-
-
Cleanup:
-
Carefully clean the spatula and any non-disposable equipment used.
-
Dispose of the weigh boat, absorbent paper, and any contaminated gloves as hazardous waste according to institutional guidelines.[4]
-
Storage and Stability Considerations
Proper storage is essential for maintaining the chemical integrity of N⁶-Benzoyladenosine and ensuring its efficacy in experiments.
-
Temperature: Store the compound in a refrigerated and dark place.[10] Recommended temperatures are typically between 0-8°C or below 15°C.[1]
-
Atmosphere: The container must be stored tightly closed in a dry, cool, and well-ventilated area.[4][7][16] N⁶-Benzoyladenosine can be hygroscopic (tending to absorb moisture from the air). Moisture absorption can lead to degradation or affect the accuracy of weighing. For long-term storage or for particularly sensitive applications, storing the compound in a desiccator or under an inert atmosphere is a best practice.[17]
-
Container Integrity: Always ensure the container is tightly sealed after use to prevent moisture ingress and contamination.[7][17] Using parafilm to seal the cap can provide an additional barrier.[18]
-
Incompatibilities: Store separately from strong oxidizing agents, as these materials can cause hazardous reactions.[4]
Emergency Procedures: Preparedness and Response
Despite careful planning, accidental exposures and spills can occur. A clear and practiced emergency plan is critical.
First Aid Measures for Exposure
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][6][19] If skin irritation or a rash occurs, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][19] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult or they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water.[4] Call a POISON CENTER or doctor immediately if you feel unwell.[4][6] Do not induce vomiting.
Chemical Spill Response
The response to a spill depends on its size and location. The following decision tree outlines the general procedure for a small spill of solid powder.
Caption: Decision Tree for a Small N-Benzoyladenosine Powder Spill.
For any large spill, or a spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[20] Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
All waste materials contaminated with N⁶-Benzoyladenosine, including disposable gloves, absorbent paper, and empty containers, must be disposed of as hazardous chemical waste.[4] Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.
References
-
STANDARD OPERATING PROCEDURES (Personal Protection and Laboratory Protocol). (2009, September 4). University of Maryland. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. Retrieved from [Link]
-
N6-Benzoyladenosine. PubChem - NIH. Retrieved from [Link]
-
Nucleoside Analogues. (2020, May 1). LiverTox - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Chemical Spill Procedures. Princeton EHS. Retrieved from [Link]
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. Retrieved from [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Retrieved from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). MDPI. Retrieved from [Link]
-
Chemical Spills. Emergency Management - Florida State University. Retrieved from [Link]
-
Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University. Retrieved from [Link]
-
Safety, efficacy and delivery of multiple nucleoside analogs via drug encapsulated carbon (DECON) based sustained drug release platform. (2022, March 21). PMC - NIH. Retrieved from [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University. Retrieved from [Link]
-
Moisture protection for hygroscopic materials during transport. Absortech. Retrieved from [Link]
-
5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety - Iowa State University. Retrieved from [Link]
-
Storage of Hygroscopic materials. Reddit. Retrieved from [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Preparing for Emergency Chemical Spills. Environment, Health & Safety - University of North Carolina at Chapel Hill. Retrieved from [Link]
-
N6-methyladenosine-dependent regulation of messenger RNA stability. (2014, January 2). PubMed - NIH. Retrieved from [Link]
-
6-BENZYL ADENINE EXTRA PURE - Safety Data Sheet. Loba Chemie. Retrieved from [Link]
-
13.2.1 Classification of goods according to moisture behavior. Container Handbook. Retrieved from [Link]
-
Repurposing Nucleoside Analogs for Human Coronaviruses. (2020). PMC - NIH. Retrieved from [Link]
-
Innovative Herpes Simplex Virus Therapy Candidate Presents Phase 3 Data. (2026, February 3). Precision Vaccinations. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. N6-BENZOYL-3'-DEOXYADENOSINE - Safety Data Sheet [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.se [fishersci.se]
- 10. N-Benzoyladenosine CAS#: 4546-55-8 [amp.chemicalbook.com]
- 11. drexel.edu [drexel.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. user.eng.umd.edu [user.eng.umd.edu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. safety.duke.edu [safety.duke.edu]
- 16. N6-ANISOYLADENOSINE - Safety Data Sheet [chemicalbook.com]
- 17. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
N-Benzoyladenosine as a building block in oligonucleotide synthesis.
Application Note: N-Benzoyladenosine (
Introduction: The Industry Standard for Purine Protection
In the landscape of automated oligonucleotide synthesis,
This guide details the mechanistic rationale, synthesis protocols, and deprotection strategies for
Mechanistic Rationale
Why Protection is Non-Negotiable
The exocyclic amino group of adenosine is nucleophilic. Without protection, it would react with the activated phosphoramidite during the coupling step, leading to N-branching (branching of the oligonucleotide chain from the base rather than the sugar).
The benzoyl group masks this nucleophilicity by delocalizing the nitrogen's lone pair into the carbonyl system, forming an amide-like linkage.
The Deprotection Mechanism (Ammonolysis)
Deprotection is a nucleophilic acyl substitution . Concentrated ammonia attacks the carbonyl carbon of the benzoyl group. This reaction requires thermal energy to proceed at a practical rate, unlike the more labile acetyl protection.
Figure 1: Mechanism of
Protocol 1: Solid-Phase Synthesis Cycle
phosphoramidites are compatible with standard DNA synthesis cycles. However, specific parameters ensure optimal coupling efficiency (>99%).Reagents:
-
Monomer: 5'-DMT-N6-Benzoyl-dA-3'-phosphoramidite (0.1 M in Anhydrous Acetonitrile).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Solid Support: CPG or Polystyrene (pore size 500Å for <50-mers, 1000Å for >50-mers).
Step-by-Step Cycle:
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Action: Removes the 5'-DMT group.
-
Critical Check: Monitor the orange trityl cation color. A faint color indicates a failed previous coupling or fluidics issue.
-
-
Coupling (The Critical Step for
):-
Reagent:
Phosphoramidite + Activator. -
Time: 3.0 - 5.0 minutes .
-
Note: The benzoyl group adds steric bulk compared to unprotected bases, but standard coupling times are generally sufficient. For long oligos (>60 mer), increase coupling time to 6 minutes to maximize yield.
-
-
Capping:
-
Reagents: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole/THF).[2]
-
Action: Acetylates unreacted 5'-OH groups to prevent deletion mutations (n-1 sequences).
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/H2O.
-
Action: Converts the unstable phosphite triester (P3) to a stable phosphate triester (P5).
-
Figure 2: The Phosphoramidite Synthesis Cycle.
Protocol 2: Deprotection & Cleavage
The deprotection of
Method A: Standard Ammonolysis (Recommended)
Best for: High-fidelity DNA, large scale, or when using standard modifications.
-
Cleavage: Treat the solid support with Concentrated Ammonium Hydroxide (28-30%
) at Room Temperature for 1 hour. This cleaves the oligo from the support (succinyl linker). -
Base Deprotection:
-
Transfer the solution to a sealable vial (screw cap with O-ring).
-
Incubate at 55°C for 12–16 hours (Overnight) .
-
Alternative:65°C for 4 hours .
-
-
Work-up: Cool to room temperature. Evaporate ammonia using a speed-vac.
Method B: AMA Deprotection (Fast)
Best for: High-throughput short oligos.
-
Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).
-
Condition: 65°C for 10 minutes .
-
CRITICAL WARNING: If using AMA, you must use Acetyl-protected Cytosine (
) in your synthesis. If you use Benzoyl-Cytosine ( ) with AMA, you will cause transamidation , converting Cytosine to -methylcytosine (a mutation). is stable in AMA, but the protocol is dictated by the C monomer.
Comparative Analysis: vs. Alternatives
The choice of protecting group dictates the deprotection schedule.[2]
| Feature | |||
| Deprotection (NH4OH) | 55°C / 16 hr | 55°C / 2 hr | RT / 4 hr (Mild) |
| Deprotection (AMA) | 65°C / 10 min | 65°C / 5 min | 65°C / 5 min |
| Stability (Detritylation) | Very High | Moderate | Moderate |
| Transamidation Risk | Low | Low | Low |
| Cost | Low (Standard) | Medium | High |
| Primary Use Case | Therapeutic/Diagnostic DNA | High-Throughput DNA | RNA / Sensitive Mods |
Troubleshooting & Optimization
Issue 1: Incomplete Deprotection
-
Symptom:[1][2][3][4][5][6] Mass spec shows peaks at +104 Da (Benzoyl adduct).
-
Cause: Ammonia concentration was low (old reagent) or temperature/time was insufficient.
-
Fix: Use fresh Ammonium Hydroxide (stored at 4°C). Ensure the heating block is calibrated to 55°C.
Issue 2: Depurination
-
Symptom:[1][2][3][4][5][6] Loss of Adenosine base (Mass = M - 135 Da).
-
Cause: Excessive exposure to TCA (acid) during detritylation.
-
Fix: While
is more stable than against acid, ensure TCA exposure is kept to the minimum required (monitor the color flow).
Issue 3: Compatibility with Dyes
-
Scenario: You are synthesizing a probe with a dye (e.g., TAMRA, Cy5).
-
Constraint: Many dyes degrade at 55°C in ammonia.
-
Solution: If using
, you are forced to use heat. For heat-sensitive dyes, you must switch to to allow for UltraMild deprotection (Potassium Carbonate/Methanol at Room Temp).
References
-
Glen Research. Deprotection - The Complete Guide. Retrieved from [Link]
-
ATDBio (Oxford). Solid-phase Oligonucleotide Synthesis: Protecting Groups. Retrieved from [Link]
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
Protocol for using N-Benzoyladenosine in phosphoramidite chemistry.
Technical Guide: Protocol for N-Benzoyladenosine ( ) in Phosphoramidite Chemistry
Introduction: The Chemistry of
N6-Benzoyladenosine (
Why N-Benzoyl?
The exocyclic amine of Adenine is nucleophilic. Without protection, it would react with the activated phosphoramidite during coupling, leading to branching (N-P branching). The Benzoyl group (
Key Chemical Characteristic:
-
Hydrophobicity: The benzoyl group adds significant hydrophobicity, which aids in "DMT-On" purification (Trityl-On RP-HPLC) by increasing retention time.
-
Stability Profile:
is more stable to acid than (dimethylformamidine), reducing the risk of depurination —a specific vulnerability of Adenosine where the N-glycosidic bond is cleaved under acidic conditions [1].
Pre-Synthesis: Reagent Preparation & Handling
Success with
Protocol A: Reagent Dissolution
Objective: Prepare a 0.1M solution of
| Parameter | Specification | Causality/Reasoning |
| Solvent | Anhydrous Acetonitrile (ACN) | ACN provides optimal solubility and low viscosity for fluidics. |
| Water Content | < 30 ppm (Critical) | Water reacts with the phosphoramidite to form H-phosphonate impurities ( |
| Concentration | 0.1 M (Standard) | Optimized for kinetics. Lower concentrations (0.05M) reduce coupling efficiency; higher wastes reagent. |
| Dissolution Time | 5–10 minutes |
Step-by-Step:
-
Allow the amidite bottle to reach room temperature before opening (prevents condensation).
-
Add the calculated volume of Anhydrous ACN (e.g., 5.8 mL for 0.5 g of
approx., verify MW). -
Swirl gently. Do not vortex vigorously to avoid introducing air/moisture.
-
Pro-Tip: Add activated 3Å Molecular Sieves (dust-free) to the solution if the synthesizer run exceeds 24 hours. This scavenges trace water ingress.
The Synthesis Cycle: Critical Parameters
The incorporation of
Diagram 1: The Synthesis Cycle & Risk Points
Caption: The phosphoramidite cycle. Red highlights Detritylation, where Adenosine is most vulnerable to acid-catalyzed depurination.[3]
Protocol B: Coupling Parameters
-
Activator: 1H-Tetrazole is standard, but 5-Ethylthio-1H-tetrazole (ETT) is superior for RNA or crowded sequences due to higher acidity and solubility.[4]
-
Coupling Time:
-
DNA (
): 15–30 seconds. -
RNA (
): 3–6 minutes (due to steric bulk of 2'-TBDMS protection).
-
Protocol C: Managing Depurination (The "A" Problem)
Depurination occurs when the N-glycosidic bond hydrolyzes under acidic conditions (Detritylation).
-
Reagent: Use 3% Dichloroacetic acid (DCA) rather than Trichloroacetic acid (TCA) if possible. DCA is milder.
-
Flow: Ensure precise delivery. Do not allow the acid to "sit" on the column longer than necessary.
-
Wash: Immediately follow acid delivery with an extensive Acetonitrile wash to remove all traces of acid before coupling.
Post-Synthesis: Deprotection Protocols
This is the most critical decision point. The N-Benzoyl group requires specific conditions for removal.
WARNING: The choice of deprotection reagent depends on the other bases in your sequence, specifically Cytosine (
Diagram 2: Deprotection Decision Tree
Caption: Selection logic for deprotection. AMA cannot be used with Benzoyl-Cytosine due to side-reactions.
Protocol D: Standard Deprotection (Ammonolysis)
Recommended for sequences containing
-
Reagent: Concentrated Ammonium Hydroxide (28-30%
). -
Temperature:
. -
Time: 8–16 hours (Overnight).
-
Mechanism: The nucleophilic ammonia attacks the carbonyl carbon of the benzoyl amide, releasing benzamide and the free amine.
-
Note: Room temperature deprotection is possible but requires 24–36 hours, which is generally inefficient.
Protocol E: Fast Deprotection (AMA)
Recommended ONLY if
-
Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Aqueous Methylamine).
-
Temperature:
. -
Time: 10 minutes.
-
Risk: If
is present, Methylamine will displace the benzoyl group and the amino group at the C4 position, resulting in N-methyl-Cytosine (a mutation). is compatible with AMA, but the accompanying C monomer dictates the protocol [3].
Quality Control & Troubleshooting
HPLC Analysis
When analyzing the crude oligo:
-
Benzamide By-product: You will see a large peak corresponding to the cleaved benzamide protecting group. This usually elutes early in RP-HPLC.
-
Depurination (N-1 Peak): If you observe a significant impurity peak that is roughly the mass of the full length minus Adenine (or an abasic site cleavage fragment), this indicates excessive acid exposure during Detritylation.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Wet ACN or Amidite | Replace ACN (ensure <30ppm water). Add molecular sieves.[5][6] |
| N-1 Sequence (Truncation) | Depurination | Switch from TCA to 3% DCA. Reduce acid contact time. |
| N+x (High MW Impurity) | Acrylonitrile addition | Standard side reaction in ACN. Minimize solution age; keep cool. |
| Incomplete Deprotection | Old/Dilute | Ammonia is volatile. Use fresh reagents. Verify temp ( |
References
-
Glen Research. Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. Link
-
Thermo Fisher Scientific. Phosphoramidite Dilution Tables and Handling.Link
-
Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Link
-
National Institutes of Health (NIH). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile.Link
Application Notes & Protocols: The Strategic Use of N⁶-Benzoyladenosine in Modern Drug Discovery
Foreword: N⁶-Benzoyladenosine as a Cornerstone Intermediate
In the landscape of medicinal chemistry and drug development, success often hinges on the strategic manipulation of complex molecular scaffolds. Adenosine, a fundamental purine nucleoside, presents such a scaffold. Its derivatives are pivotal in modulating a class of G-protein coupled receptors—the adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃)—which are implicated in a vast array of physiological and pathological processes, from neurotransmission and cardiac function to inflammation and cancer.[1][2] However, the chemical reactivity of adenosine's primary amine at the N⁶ position poses a significant challenge for selective modification at other sites on the purine or ribose rings.
This is where N⁶-Benzoyladenosine emerges not merely as a reagent, but as a strategic cornerstone. By masking the nucleophilic N⁶-amino group with a robust benzoyl protecting group, it unlocks a world of synthetic possibilities. The benzoyl group is stable enough to withstand a variety of reaction conditions, yet it can be removed cleanly under mild basic conditions, typically with ammonia in methanol. This allows chemists to perform intricate modifications on the ribose moiety or other positions of the purine ring before liberating the essential N⁶-amino group, which is often crucial for receptor interaction.
This guide provides an in-depth exploration of N⁶-Benzoyladenosine's applications, moving beyond simple descriptions to explain the underlying chemical logic and provide field-tested protocols for its use in the synthesis and evaluation of novel therapeutic agents.
Physicochemical Profile and Handling
A thorough understanding of a compound's physical and chemical properties is a prerequisite for its effective use in any experimental workflow. N⁶-Benzoyladenosine is typically a white to off-white crystalline powder.[3] Its key properties are summarized below, providing researchers with the necessary data for reaction setup, solvent selection, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₇N₅O₅ | [4][5] |
| Molecular Weight | 371.35 g/mol | [4][5] |
| CAS Number | 4546-55-8 | [3][6] |
| Melting Point | 141-145 °C | [3] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Solubility | Soluble in DMSO, warm ethanol | [3][7] |
| Storage Temperature | 0 - 8 °C, Keep in dark place, Sealed in dry | [2][3] |
| Optical Activity | [α]20/D ~ -49° (c=1% in DMSO) | [3] |
Handling & Storage Justification: The specified storage conditions (refrigerated, dry, dark) are critical to prevent hydrolysis of the amide bond and potential degradation of the ribose moiety. Its solubility profile dictates the choice of solvents for both reaction and analytical purposes; DMSO is a common choice for creating stock solutions for biological assays.
Core Application: Synthesis of Adenosine Receptor Modulators
The primary utility of N⁶-Benzoyladenosine is as a protected intermediate for the synthesis of adenosine receptor ligands. The benzoyl group serves as a reliable shield, enabling chemists to focus on other regions of the molecule to build diversity and tune pharmacological properties.
Rationale for N⁶-Protection in Library Synthesis
The exocyclic N⁶-amino group of adenosine is a potent nucleophile and can interfere with reactions targeting the hydroxyl groups of the ribose (e.g., esterification, etherification, oxidation) or other positions on the purine ring. By installing the benzoyl group, the nucleophilicity of this nitrogen is significantly attenuated, allowing for clean and high-yielding transformations elsewhere. This is the foundational principle that makes N⁶-Benzoyladenosine invaluable for creating libraries of novel adenosine derivatives for screening.
Caption: Drug discovery workflow using N⁶-Benzoyladenosine.
Case Study: Development of A₃ Receptor Agonists
The A₃ adenosine receptor is a validated target for inflammatory diseases and certain cancers. Research has shown that specific substitutions on the N⁶ and C5' positions of adenosine can confer high selectivity for the A₃ receptor.[8][9] For instance, the synthesis of potent A₃ agonists like N⁶-benzyl-5′-(N-ethylcarboxamido)adenosine (IB-MECA) analogs relies on intermediates where the N⁶ position is appropriately functionalized.[8] While N⁶-Benzoyladenosine is used for modifications at other positions, the principle of N⁶ modification is central. A typical synthetic campaign might involve using N⁶-Benzoyladenosine to first modify the 5'-position and then, after deprotection, perform a nucleophilic substitution to install the desired benzyl group.
Experimental Protocols
The following protocols are designed to be self-validating, with integrated quality control (QC) steps. They represent common workflows where N⁶-Benzoyladenosine is a key component.
Protocol 1: Synthesis of a 5'-Modified Adenosine Analog
This protocol details a representative two-step synthesis: 1) Esterification at the 5'-hydroxyl group of N⁶-Benzoyladenosine, and 2) Deprotection of the N⁶-benzoyl group.
Objective: To synthesize 5'-O-Acetyl-adenosine from N⁶-Benzoyladenosine.
Materials:
-
N⁶-Benzoyladenosine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH₄OH) solution (28-30%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., DCM/MeOH mixture)
Step-by-Step Methodology:
Part A: Acetylation of the 5'-Hydroxyl Group
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N⁶-Benzoyladenosine (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.
-
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring (QC): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM/MeOH). The product spot should be less polar (higher Rf) than the starting material.
-
Workup: Once the reaction is complete, quench by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N⁶-Benzoyl-5'-O-acetyladenosine.
-
Purification (Optional but Recommended): Purify the crude product by silica gel column chromatography if necessary.
Part B: Deprotection of the N⁶-Benzoyl Group
-
Reaction Setup: Dissolve the product from Part A in methanol.
-
Reagent Addition: Add concentrated ammonium hydroxide solution. The flask should be sealed and stirred at room temperature.
-
Causality: Ammonolysis cleaves both the 5'-acetyl ester and the N⁶-benzoyl amide. Using a saturated solution of ammonia in methanol is a common alternative.
-
-
Reaction Monitoring (QC): Monitor the reaction by TLC. The final product, adenosine, is highly polar and will have a low Rf value. The reaction is typically complete within 12-24 hours.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from water or an ethanol/water mixture to yield pure 5'-O-Acetyl-adenosine (after selective hydrolysis of the benzamide). For full deprotection to adenosine, longer reaction times or stronger basic conditions might be needed.
Caption: Synthetic workflow for a 5'-modified adenosine analog.
Protocol 2: Adenosine Receptor Radioligand Binding Assay
This protocol provides a framework for assessing the binding affinity of newly synthesized adenosine analogs.
Objective: To determine the inhibition constant (Kᵢ) of a test compound at the human A₃ adenosine receptor.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [¹²⁵I]AB-MECA) for binding to the receptor, which is typically expressed in a stable cell line (e.g., HEK293 or CHO cells). The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Cell membranes from a cell line stably expressing the human A₃ adenosine receptor.
-
Radioligand: e.g., [¹²⁵I]-N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-(N-methyluronamide) ([¹²⁵I]AB-MECA).
-
Test compounds (synthesized adenosine analogs).
-
Non-specific binding control: A high concentration of a known non-radioactive A₃ agonist (e.g., 10 µM IB-MECA).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes according to standard cell lysis and centrifugation protocols. Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
Assay Plate Setup:
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.
-
Test Compound Wells: Add assay buffer, radioligand, cell membranes, and serial dilutions of the test compound.
-
Causality: Including Total and NSB wells is a critical QC step. Specific binding is calculated as Total Binding - NSB.
-
-
ADA Treatment: Pre-incubate the membrane preparation with Adenosine Deaminase (2 units/mL) for 30 minutes at 37 °C before adding it to the assay plate.
-
Causality: This step is essential to eliminate interference from any endogenous adenosine present in the membrane preparation, ensuring that the observed binding is only from the added ligands.
-
-
Incubation: Incubate the sealed 96-well plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of each well. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting (Data Acquisition): Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis (QC & Results):
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Caption: Simplified A₁ adenosine receptor signaling pathway.
Conclusion and Future Outlook
N⁶-Benzoyladenosine is more than a simple protected nucleoside; it is an enabling tool in medicinal chemistry. Its robust and reliable nature allows for the systematic and efficient exploration of the chemical space around the adenosine scaffold. This has been instrumental in the development of highly selective ligands for adenosine receptor subtypes, which continue to be promising targets for a multitude of human diseases.[2][8] As synthetic methodologies become more advanced, the strategic use of N⁶-Benzoyladenosine and similar intermediates will remain central to the design and synthesis of the next generation of purinergic drugs, potentially including allosteric modulators, covalent inhibitors, and targeted prodrugs.[10]
References
-
Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines . SpringerLink. [Link]
-
Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra) . SpringerLink. [Link]
-
A Role for Adenosine A1 Receptors in GABA and NMDA-Receptor Mediated Modulation of Dopamine Release: Studies Using Fast Cyclic Voltammetry . PMC - PubMed Central. [Link]
-
Pharmacology of Adenosine Receptors: Recent Advancements . MDPI. [Link]
- Preparation method of N6-benzoyl adenosine.
-
Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide . ResearchGate. [Link]
-
Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists . PMC - PubMed Central. [Link]
-
N6-Benzoyladenosine . PubChem - NIH. [Link]
-
Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase . PMC - NIH. [Link]
-
N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes . PubMed Central. [Link]
-
Assay Guidance Manual . NCBI Bookshelf - NIH. [Link]
-
Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists . PubMed. [Link]
-
Assay Guidance Manual . NCBI Bookshelf. [Link]
-
The Role of Adenosine Receptors in Psychostimulant Addiction . Frontiers. [Link]
-
Assay Guidance Manual [Internet] . PubMed. [Link]
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- 3. N-Benzoyladenosine | 4546-55-8 [chemicalbook.com]
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- 5. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Benzoyladenosine CAS#: 4546-55-8 [amp.chemicalbook.com]
- 7. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine-Dependent Activation Mechanism of Prodrugs Targeting an Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzoyladenosine as a precursor for synthesizing adenosine analogs.
Advanced Protocol: Synthesis and Application of -Benzoyladenosine
Application Note & Technical Guide | Version 2.0 [1]
Executive Summary & Rationale
In the landscape of nucleoside chemistry,
The benzoyl group is preferred over acetyl or isobutyryl groups for adenosine due to its enhanced stability against premature deprotection during acidic detritylation steps, while still being cleanly removable under standard ammonolytic conditions.
This guide details the Transient Silylation method for synthesizing
Chemical Properties & Stoichiometry[1]
Target Molecule Data
| Property | Specification |
| IUPAC Name | N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |
| CAS Number | 4546-55-8 |
| Molecular Formula | |
| Molecular Weight | 371.35 g/mol |
| Solubility | DMSO, DMF, Warm Ethanol; Insoluble in Water |
| Storage | -20°C, Desiccated (Hygroscopic) |
Reaction Stoichiometry Table (Scale: 10 mmol Adenosine)
| Reagent | Equiv. | Amount | Role |
| Adenosine | 1.0 | 2.67 g | Starting Material |
| TMS-Cl | 5.0 | 6.3 mL | Transient Sugar Protection |
| Benzoyl Chloride | 1.1 - 1.2 | 1.4 mL | |
| Pyridine | Solvent | 50 mL | Solvent & Acid Scavenger |
| Ammonium Hydroxide | Excess | 20 mL | TMS Hydrolysis (Workup) |
Protocol 1: Regioselective Synthesis via Transient Silylation
Phase A: Transient Protection (Silylation)
Principle: TMS-Cl reacts faster with hydroxyls (O-silylation) than the exocyclic amine.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Suspension: Add Adenosine (2.67 g, 10 mmol) to anhydrous Pyridine (50 mL) .
-
Note: Adenosine will not dissolve immediately; it forms a suspension.[1]
-
-
Silylation: Cool the flask to 0°C (ice bath). Dropwise add Trimethylsilyl chloride (TMS-Cl, 6.3 mL) over 10 minutes.
-
Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.
-
Observation: The solution should become clear and homogeneous as the lipophilic per-silylated adenosine is formed.
-
Phase B: -Benzoylation
Principle: With the sugars blocked, the
-
Addition: Re-cool the solution to 0°C. Add Benzoyl Chloride (1.4 mL, ~11-12 mmol) dropwise to control the exotherm.
-
Reaction: Remove ice bath and stir at RT for 2–3 hours.
-
Monitoring: Check by TLC (System: 10% MeOH in DCM).
-
Note: The TLC spot will represent the fully protected intermediate (
-Bz-2',3',5'-O-TMS-Adenosine), which runs significantly higher than the starting material.[1]
-
Phase C: Desilylation & Workup
Principle: The Si-O bond is labile to basic hydrolysis, while the N-Benzoyl amide bond is stable under mild basic conditions.
-
Quenching: Cool to 0°C. Slowly add cold water (10 mL) to quench excess reagents.
-
Hydrolysis: Add concentrated Ammonium Hydroxide (20 mL) . Stir vigorously for 30 minutes at 0°C.
-
Chemistry: This selectively cleaves the O-TMS ether bonds, regenerating the free hydroxyls.
-
-
Concentration: Evaporate the pyridine/water mixture under reduced pressure (Rotovap) to a viscous syrup. Co-evaporate with toluene (2 x 30 mL) to remove residual pyridine.[1]
-
Precipitation: Dissolve the residue in a minimum amount of hot ethanol (~20 mL) and pour into ice-cold water (200 mL) with stirring.
-
Filtration: Collect the white precipitate via vacuum filtration. Wash with cold water and diethyl ether.[1]
-
Drying: Dry in a vacuum desiccator over
overnight.-
Expected Yield: 85-95% (3.15 - 3.5 g).
-
Visualization: Synthesis Workflow
Figure 1: Step-by-step reaction pathway for the transient silylation method. Blue indicates starting material, Yellow indicates intermediates, and Green indicates the final stable precursor.
Protocol 2: Downstream Application (Synthesis of 5'-DMT Analog)
Once
Objective: Synthesize
-
Drying: Ensure
-Bz-A is strictly anhydrous (co-evaporate with anhydrous pyridine twice). -
Reaction: Dissolve
-Bz-A (10 mmol) in anhydrous pyridine (40 mL). -
Reagent: Add DMT-Cl (4,4'-Dimethoxytrityl chloride) (1.2 equiv, 12 mmol) in 4 portions over 1 hour at 0°C.
-
Mechanism: The bulky DMT group selectively reacts with the primary 5'-hydroxyl due to steric hindrance at the secondary 2'/3' hydroxyls.
-
Workup: Quench with MeOH. Partition between DCM and saturated
.[1] -
Purification: Flash chromatography (DCM/MeOH/Pyridine 98:1:1).
-
Critical Note: Use 0.5% triethylamine or pyridine in the column solvent to prevent acid-catalyzed detritylation of the DMT group.
-
Protocol 3: Deprotection Validation (QC)
To verify the identity of your analog or to release the final drug candidate, the benzoyl group must be removed.
Standard Condition (Ammonolysis):
-
Reagent: 30% Ammonium Hydroxide (
) / Methylamine (1:1) or pure .[1][3] -
Temperature: 55°C for 6-12 hours (Standard) OR Room Temp for 24-36 hours.
-
Observation: Analyze by HPLC. The retention time should shift significantly earlier as the hydrophobic benzoyl group is removed, regenerating the free amine.
Decision Logic for Deprotection:
Figure 2: Selection guide for deprotection conditions based on experimental needs.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete silylation (Phase A).[1] | Ensure Adenosine is fully dissolved/clear before adding BzCl.[1] Increase TMS-Cl to 6 equiv. |
| O-Benzoylation | Hydrolysis of TMS before BzCl addition.[1] | Maintain strict anhydrous conditions.[1] Check pyridine quality (water content <50 ppm).[1] |
| Sticky Gum Product | Residual Pyridine.[1] | Co-evaporate with toluene multiple times.[1] Triturate with diethyl ether to induce crystallization.[1] |
| Premature Deprotection | Acidic conditions during workup.[1] | Ensure workup is basic (use |
References
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: Efficient one-flask syntheses of protected deoxynucleosides.[1] Journal of the American Chemical Society, 104(5), 1316-1319. Link[1]
- -Benzoyladenine Product Specification & Properties. Link[1]
-
PubChem. (2025).[1]
-Benzoyladenosine Compound Summary (CID 11728391).[1] National Center for Biotechnology Information.[1] Link -
BenchChem. (2025).[1][2][3][5][6] Application Notes: Deprotection of Benzoyl Group from Adenosine.[1][2][3][7] Link[1]
-
Beaucage, S. L., & Iyer, R. P. (1992).[1] Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.[1] Link[1]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Use of N⁶-Benzoyladenosine in Enzymatic Assays
Abstract
N⁶-Benzoyladenosine is a purine derivative frequently employed in biochemical research and pharmaceutical development.[1] Its structure, featuring a benzoyl group on the adenine base, enhances its stability and modulates its biological activity, making it a valuable tool for studying cellular signaling pathways.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical applications of N⁶-Benzoyladenosine in enzymatic assays, with a primary focus on its role as a modulator of Protein Kinase A (PKA).
Introduction to N⁶-Benzoyladenosine
N⁶-Benzoyladenosine is a modified ribonucleoside, an analog of the endogenous signaling molecule adenosine.[2] The addition of the benzoyl group to the N⁶ position of the purine ring alters its electronic properties and steric profile, influencing its interaction with enzyme binding pockets. This modification makes it a key compound for investigating enzymes that recognize adenosine or its derivatives, such as kinases and potentially other nucleotide-binding proteins.[1] Its utility is particularly pronounced in the study of cyclic AMP (cAMP)-mediated signaling, where it can function as a selective modulator of cAMP-dependent protein kinase (PKA).[3][4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of N⁶-Benzoyladenosine is critical for its effective use in assays. Proper storage and handling ensure reagent integrity and experimental reproducibility.
| Property | Value | Source |
| CAS Number | 4546-55-8 | [5] |
| Molecular Formula | C₁₇H₁₇N₅O₅ | [5][6] |
| Molecular Weight | 371.35 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 141-145 °C | [3][5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store at room temperature, in a dark, dry place. For long-term solution storage, aliquot and store at -20°C or -80°C. | [5] |
Principle of Application: Modulating the PKA Signaling Pathway
The primary application of N⁶-Benzoyladenosine in enzymatic assays is the modulation of Protein Kinase A (PKA). PKA is a cornerstone of cellular signaling, translating changes in the second messenger cAMP into physiological responses through substrate phosphorylation.[7]
Inactive PKA exists as a heterotetramer, comprising two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, causing the release of the active C subunits.[8] These C subunits then catalyze the transfer of the γ-phosphate from ATP to serine or threonine residues on target proteins.[9]
N⁶-Benzoyladenosine, as a cAMP analog, can selectively interact with the regulatory subunits of PKA, functioning as an activator. This allows researchers to stimulate PKA activity in a controlled, titratable manner, independent of upstream adenylyl cyclase activation. This is invaluable for:
-
Target Validation: Confirming that a cellular response is mediated by PKA.
-
Inhibitor Screening: Providing a constant level of PKA activation against which potential inhibitors can be tested.
-
Mechanistic Studies: Investigating the specific roles of PKA isoforms in complex biological systems.
Visualizing the PKA Activation Mechanism
The following diagram illustrates the canonical PKA signaling pathway and the role of N⁶-Benzoyladenosine as a synthetic activator.
Caption: PKA activation by endogenous cAMP or exogenous N⁶-Benzoyladenosine.
Experimental Protocol: PKA Activity Assay
This protocol describes a robust, non-radioactive method for measuring PKA activity using N⁶-Benzoyladenosine as an activator. The assay quantifies the amount of ADP produced during the phosphorylation reaction, which is directly proportional to kinase activity. Detection is achieved using a luminescent ADP-detection reagent (e.g., ADP-Glo™).[10]
Workflow Overview
The experimental process follows a logical sequence designed to ensure accuracy and reproducibility.
Caption: Step-by-step workflow for a luminescent PKA activity assay.
Materials and Reagents
-
PKA Catalytic Subunit: Human recombinant.
-
PKA Regulatory Subunit (RIα or RIIα): To reconstitute the holoenzyme.
-
N⁶-Benzoyladenosine: High purity (>98%).
-
PKA Peptide Substrate: e.g., Kemptide (LRRASLG).
-
ATP: Ultra-pure solution.
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ADP Detection Kit: e.g., ADP-Glo™ Kinase Assay (Promega).
-
Assay Plates: White, opaque, 384-well microplates.
-
Plate Reader: Capable of measuring luminescence.
Reagent Preparation
-
N⁶-Benzoyladenosine Stock (10 mM): Dissolve 3.71 mg of N⁶-Benzoyladenosine (MW = 371.35) in 1 mL of 100% DMSO.
-
PKA Holoenzyme (10X): Reconstitute the R and C subunits in kinase buffer at a molar ratio of 1.2:1 (R:C) to ensure all C subunits are bound. The final working concentration must be determined empirically via enzyme titration.
-
ATP Stock (10 mM): Prepare in nuclease-free water.
-
Peptide Substrate Stock (1 mM): Prepare in nuclease-free water.
-
Kinase Reaction Buffer (1X): Prepare and store at 4°C.
Assay Procedure (384-well format)
Causality Note: This procedure is designed for inhibitor screening. N⁶-Benzoyladenosine provides a consistent level of PKA activation (approx. EC₈₀) against which the potency of test compounds can be measured. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.
-
Plate Layout: Designate wells for:
-
100% Activity Control: PKA + N⁶-Benzoyladenosine + Vehicle (DMSO).
-
0% Activity Control (Background): No PKA + N⁶-Benzoyladenosine + Vehicle.
-
Test Wells: PKA + N⁶-Benzoyladenosine + Test Compound.
-
-
Compound Addition: Add 1 µL of test compound dilutions (in DMSO) or DMSO vehicle to the appropriate wells.
-
Enzyme/Substrate/Activator Mix Addition: Prepare a master mix containing the PKA holoenzyme, peptide substrate, and N⁶-Benzoyladenosine in kinase buffer. Add 5 µL of this mix to each well.
-
Final Concentration Goal: PKA (e.g., 5 ng/well), Peptide (e.g., 25 µM), N⁶-Benzoyladenosine (e.g., 50 µM - determine EC₈₀ beforehand).
-
-
Initiate Kinase Reaction: Prepare a 4X ATP solution in kinase buffer. Add 4 µL to each well to start the reaction.
-
Final Concentration Goal: ATP (e.g., 25 µM). The concentration should be near the Kₘ for ATP to ensure sensitivity to ATP-competitive inhibitors.
-
-
Incubation: Seal the plate and incubate for 60 minutes at 30°C. Ensure the reaction stays within the linear range, which should be confirmed during assay development.[11]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent I to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of ADP-Glo™ Reagent II to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Bkgd) / (Signal_Max - Signal_Bkgd))
-
Where Signal_Test is the signal from a test well, Signal_Bkgd is the average of the 0% activity controls, and Signal_Max is the average of the 100% activity controls.
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation and Controls: The inclusion of 0% and 100% activity controls on every plate is essential for normalizing the data and ensuring plate-to-plate consistency. A Z'-factor calculation is recommended during assay validation to confirm its robustness for screening.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background | Insufficient enzyme activity; Sub-optimal reagent concentrations; Degraded ATP or N⁶-Benzoyladenosine. | Re-run enzyme titration to find optimal concentration. Optimize substrate and ATP concentrations. Use fresh reagents. |
| High Well-to-Well Variability | Pipetting errors; Inconsistent incubation temperature; Edge effects in plates. | Use calibrated pipettes or automated handlers. Ensure uniform incubation. Use a water pan in the incubator and avoid using outer wells. |
| Z'-Factor < 0.5 | Assay window is too small or data variance is too high (see above). | Re-optimize the assay conditions. Increase the concentration of N⁶-Benzoyladenosine to achieve higher activation, or increase enzyme concentration. |
| False Positives/Negatives | Compound interference with the detection chemistry (e.g., luciferase inhibitors). | Perform counter-screens without the primary enzyme to identify compounds that interfere with the detection reagents. |
Conclusion
N⁶-Benzoyladenosine is a powerful and specific tool for the controlled activation of PKA in biochemical assays. Its utility as a stable cAMP analog allows for the development of robust and reproducible high-throughput screens for PKA inhibitors and facilitates detailed mechanistic studies of the cAMP/PKA signaling axis. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully incorporate N⁶-Benzoyladenosine into their drug discovery and cell signaling research programs.
References
- CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents. Google Patents.
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. BellBrook Labs. (2018). Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. (2012). Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. (2025). Available at: [Link]
-
N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. National Center for Biotechnology Information. (2020). Available at: [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
ADP-Ribosyltransferases and Poly ADP-Ribosylation - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells - Frontiers. Frontiers. Available at: [Link]
-
Substrate N2 atom recognition mechanism in pierisin family DNA-targeting, guanine-specific ADP-ribosyltransferase ScARP - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Noncanonical protein kinase A activation by oligomerization of regulatory subunits as revealed by inherited Carney complex mutations - PubMed Central. National Center for Biotechnology Information. (2021). Available at: [Link]
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Assay Development for Protein Kinase Enzymes - NCBI. National Center for Biotechnology Information. (2012). Available at: [Link]
-
High Throughput Screening High Throughput Screening - National Academic Digital Library of Ethiopia. National Academic Digital Library of Ethiopia. Available at: [Link]
-
Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - MDPI. MDPI. Available at: [Link]
-
General ADP-Ribosylation Mechanism Based on the Structure of ADP-Ribosyltransferase–Substrate Complexes - MDPI. MDPI. Available at: [Link]
-
Kinase assays | BMG LABTECH. BMG LABTECH. (2020). Available at: [Link]
-
Dynamic regulation of cAMP synthesis through anchored PKA-adenylyl cyclase V/VI complexes - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
General ADP-Ribosylation Mechanism Based on the Structure of ADP-Ribosyltransferase–Substrate Complexes - ResearchGate. ResearchGate. (2024). Available at: [Link]
-
Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd. Syngene International Ltd. Available at: [Link]
-
Antibody-free enzyme-assisted chemical approach for detection of N6-methyladenosine - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Adenosyl radical: reagent and catalyst in enzyme reactions - PMC - NIH. National Center for Biotechnology Information. (2010). Available at: [Link]
-
High throughput screening techniques in the pharmaceutical industry - YouTube. YouTube. (2024). Available at: [Link]
-
Biochemical Discovery, Intracellular Evaluation, and Crystallographic Characterization of Synthetic and Natural Product Adenosine 3′,5′-Cyclic Monophosphate-Dependent Protein Kinase A (PKA) Inhibitors - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
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ADP-ribosyltransferases, an update on function and nomenclature - PMC. National Center for Biotechnology Information. Available at: [Link]
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Probing Adenosine Receptor Selectivity: The Role of N-Benzoyladenosine in SAR Profiling
Abstract
This Application Note details the utility of
Introduction: The Chemical Biology of -Substitutions
The adenosine receptor family (
-
The Reference Standard (
-Benzyladenosine): The -benzyl group provides a hydrophobic moiety that fits into a specific lipophilic pocket (often interacting with residues like Thr270 or His278 in ), drastically increasing affinity compared to adenosine. -
The Probe (
-Benzoyladenosine): By replacing the methylene bridge with a carbonyl group, N-Benzoyladenosine converts the exocyclic amine into an amide .-
Electronic Effect: The electron-withdrawing carbonyl reduces the basicity of the
-nitrogen, weakening its capacity as a hydrogen bond donor. -
Steric/Conformational Effect: The amide linkage introduces planarity and restricts rotation compared to the flexible benzyl linker.
-
Application Scope: Researchers utilize N-Benzoyladenosine to:
-
Map H-Bond Donor/Acceptor Logic: Determine if the receptor requires a highly basic
-nitrogen. -
Study Hydrolytic Stability: Investigate prodrug potential (cleavage of the benzoyl group releases adenosine).
-
Develop Bitopic Ligands: The benzoyl scaffold serves as a rigid linker in the design of bitopic agonists that span orthosteric and allosteric sites.
Mechanism of Action & Binding Logic
The following diagram illustrates the differential binding logic when comparing a standard agonist to the N-Benzoyl probe.
Figure 1: Mechanistic comparison of N-Benzyl vs. N-Benzoyl binding modes. The benzoyl modification probes the receptor's sensitivity to nitrogen basicity.
Protocol: Competitive Radioligand Binding Assay
This protocol measures the affinity (
A. Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | The SAR probe (dissolve in 100% DMSO). | |
| Radioligand ( | 1-2 nM final concentration. | |
| Radioligand ( | 5-10 nM final concentration.[1] | |
| Non-Specific Blocker | NECA ( | Defines non-specific binding (NSB). |
| Membrane Prep | CHO or HEK293 cells expressing human | Receptor source. |
| Assay Buffer | 50 mM Tris-HCl, 10 mM | Physiological binding environment. |
| Deaminase | Adenosine Deaminase (ADA) (2 U/mL) | Critical: Degrades endogenous adenosine. |
B. Membrane Preparation (Pre-Assay)
Note: High-quality membranes are essential for detecting moderate-affinity ligands like N-Benzoyladenosine.
-
Harvest: Scrape cells in ice-cold PBS. Centrifuge at
for 5 min. -
Lysis: Resuspend pellet in hypotonic lysis buffer (5 mM Tris, 2 mM EDTA, pH 7.4) + Protease Inhibitors.[2] Incubate on ice for 20 min.
-
Homogenization: Homogenize (Polytron, 10 sec bursts).
-
Clearing Spin: Centrifuge at
for 10 min (remove nuclei/debris). Save supernatant. -
Membrane Pellet: Centrifuge supernatant at
for 30 min at 4°C. -
Wash: Resuspend pellet in Assay Buffer and re-spin (
). -
Storage: Resuspend in Assay Buffer (2-5 mg protein/mL). Flash freeze or use immediately.
C. Binding Assay Workflow
Figure 2: Step-by-step workflow for the competitive displacement assay.
D. Detailed Steps
-
Pre-Soak Filters: Soak GF/B or GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. Rationale: N-Benzoyladenosine is hydrophobic; PEI reduces binding of the ligand to the filter itself.
-
Plate Layout:
-
Total Binding (TB): Buffer + Radioligand + Membrane.
-
Non-Specific Binding (NSB): Buffer + Radioligand + Membrane +
NECA.[1] -
Experimental: Buffer + Radioligand + Membrane + N-Benzoyladenosine (increasing concentrations).
-
-
Incubation: Incubate plates for 90 minutes at 25°C .
-
Note: Benzoyl derivatives may have slower association kinetics than benzyl derivatives due to steric rigidity. Ensure equilibrium is reached.
-
-
Harvest: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Wash Buffer (50 mM Tris, pH 7.4).
-
Count: Add scintillation cocktail and count CPM (Counts Per Minute).
Data Analysis & Interpretation
Calculating Affinity (
)
-
Specific Binding: Subtract NSB from Total Binding.
- Determination: Plot % Specific Binding vs. log[N-Benzoyladenosine]. Fit to a sigmoidal dose-response curve (variable slope).
-
Cheng-Prusoff Correction:
Expected Results & Troubleshooting
| Observation | Interpretation/Action |
| High | N-Benzoyladenosine has low affinity. The receptor likely rejects the amide linker or the loss of basicity at |
| Steep Hill Slope (> 1.2) | Possible aggregation of the compound. Ensure DMSO concentration is <1% and compound is fully soluble. |
| High NSB | The benzoyl group is lipophilic ("sticky"). Increase wash volume or PEI soak time. |
| Shift in | Hydrolysis Alert: The amide bond may be hydrolyzing to release Adenosine (which has high affinity). Check compound stability by HPLC if results are inconsistent. |
References
-
Jacobson, K. A., et al. (1992).[5] Structure-activity relationships of N6-substituted adenosine derivatives. Journal of Medicinal Chemistry.[5]
-
Klotz, K. N., et al. (1989). Comparative pharmacology of adenosine receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Gifford Bioscience. Radioligand Binding Assay Protocol.
-
Eurofins Discovery. Adenosine A2A Receptor Binding Assay.
-
Cronstein, B. N. (1994). Adenosine receptors: Pharmacology and physiology.[6][7] Journal of Applied Physiology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats [frontiersin.org]
Application Note: Incorporating N-Benzoyladenosine into RNA and DNA Aptamers
This Application Note is structured to address the complex challenge of incorporating N-Benzoyladenosine (
Abstract & Introduction
The incorporation of modified nucleobases is a pivotal strategy in enhancing the binding affinity (
Unlike the alkyl N6-Benzyl group (used in hydrophobic interaction aptamers), the N6-Benzoyl group contains an amide linkage. This moiety provides a dual-mode interaction surface: the phenyl ring contributes hydrophobic/stacking interactions, while the amide carbonyl and nitrogen can participate in specific hydrogen bonding networks or act as a "caged" recognition motif.
This guide details the "Retention Strategy" —a specialized protocol to synthesize aptamers where
Mechanistic Insight: The "Retention" Challenge
Standard oligonucleotide synthesis relies on the lability of the benzoyl group in ammonium hydroxide. To retain
-
Standard Chemistry:
is the "labile" component removed by harsh ammonolysis. -
Retention Chemistry: We use UltraMild phosphoramidites (Pac-A, Ac-C, iPr-Pac-G) for the canonical bases. These groups are cleaved under mild conditions (Potassium Carbonate/Methanol) that leave the N-Benzoyl group largely intact.
Structural Impact
The
-
Apical Loops: To facilitate solvent or target interaction.
-
Bulges: To act as a "molecular hook" without destabilizing the duplex stem.
-
G-Quadruplex Loops: To provide additional stacking interfaces.
Protocol A: Chemical Synthesis (The Retention Strategy)
Objective: Synthesize a DNA/RNA aptamer containing site-specific
Materials & Reagents
| Component | Specification | Purpose |
| Canonical Amidites | UltraMild set: dA(Pac), dG(iPr-Pac), dC(Ac), dT | Rapid deprotection under mild conditions. |
| Target Amidite | Standard | The modification to be retained. |
| Solid Support | UltraMild-compatible CPG (e.g., Q-Linker or Universal) | Ensures rapid cleavage from support. |
| Deprotection Soln | 0.05 M Potassium Carbonate ( | Selective removal of UltraMild groups. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/Water | Standard oxidation. |
Synthesis Workflow
-
Sequence Design: Design the aptamer sequence. Assign the "Standard" Benzoyl-A amidite only to the positions where modification is desired. Assign "UltraMild" amidites to all other A, C, and G positions.
-
Instrument Setup:
-
Bottle 1-4: UltraMild dA, dC, dG, dT.
-
Bottle 5: Standard
-Benzoyl-dA.
-
-
Coupling: Perform standard phosphoramidite coupling cycle (Coupling time: 3-6 mins for RNA, 1-2 mins for DNA).
-
DMT Status: Synthesize "DMT-ON" if cartridge purification is planned, or "DMT-OFF" for PAGE/IP-RP-HPLC.
Critical Step: Selective Deprotection
WARNING: Do NOT use Ammonium Hydroxide or AMA. These will strip the Benzoyl group.
-
Cleavage & Base Deprotection:
-
Transfer CPG to a sealable vial.
-
Add 0.05 M
in Methanol (1 mL per µmol scale). -
Incubate at Room Temperature for 4–8 hours .
-
Note: This condition cleaves Phenoxyacetyl (Pac) and Acetyl (Ac) groups but hydrolyzes the Benzoyl amide at a negligible rate (<5%).
-
-
Desalting/Neutralization:
-
Neutralize with equimolar Acetic Acid or TEAA buffer immediately to prevent slow degradation.
-
Desalt using a Sephadex G-25 column or precipitate with Ethanol/NaOAc.
-
-
2'-OH Deprotection (RNA Only):
-
If synthesizing RNA, treat with TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TEA·3HF at 65°C for 2.5 hours.[2] The N-Benzoyl group is stable to fluoride treatment.
-
Protocol B: Enzymatic Incorporation (SELEX)
Incorporating
Polymerase Selection
Standard T7 or Taq polymerases generally stall at N6-modified purines. You must use evolved variants:
-
KOD-XL (Thermococcus kodakaraensis): High tolerance for modified bases.
-
Therminator™ DNA Polymerase: Optimized for bulky incorporations.
-
Click-SELEX Variant: If direct incorporation fails, use
-Propargyl-ATP and "click" the benzoyl group post-synthesis (though this results in a triazole linkage, not an amide).
Modified SELEX Cycle
-
Library Preparation: Use a DNA template library.
-
Transcription (RNA Aptamers):
-
Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM
, 5 mM DTT, 2 mM Spermidine. -
NTP Mix: 1 mM GTP, CTP, UTP; 1-2 mM
-Bz-ATP . -
Enzyme: Y639F mutant T7 RNA Polymerase (or commercial "High-Yield" mutant).
-
Incubate: 37°C for 4–12 hours.
-
-
Selection: Incubate modified library with target.
-
Partitioning: Wash unbound sequences.
-
Amplification (RT-PCR):
-
Reverse Transcribe using a high-fidelity RT (e.g., SuperScript IV). Note: The RT must read through the
modification. It will likely incorporate T or C opposite the modification, potentially mutating the sequence. This "mutagenic SELEX" can be a feature, not a bug, but requires deep sequencing to track.
-
Quality Control & Validation
HPLC Analysis
The
-
Column: C18 Reverse Phase (e.g., Phenomenex Clarity Oligo-RP).
-
Buffer A: 100 mM TEAA (pH 7.0).
-
Buffer B: Acetonitrile.
-
Gradient: 5% to 40% B over 30 mins.
-
Result: The
-modified aptamer will elute later than the unmodified control (typically +2 to +4 minutes shift depending on length).
Mass Spectrometry (ESI-MS)
Verify the molecular weight shift.
-
Mass: Addition of Benzoyl (
) replaces a Hydrogen. -
Calculation:
.
Visualizing the Workflow
Figure 1: Decision matrix for N-Benzoyladenosine incorporation. The "Chemical" pathway utilizes orthogonal deprotection chemistry to retain the modification, while the "Enzymatic" pathway relies on polymerase promiscuity.
Troubleshooting & FAQs
Q: Can I use "Fast Deprotection" (AMA) reagents? A: No. AMA (Ammonium Hydroxide/Methylamine) is too aggressive and will cleave the N-Benzoyl group in minutes, yielding unmodified Adenosine.
Q: I see a peak with Mass +104 Da, but also one with +0 Da. Why?
A: The +0 Da peak indicates partial hydrolysis of the benzoyl group. Reduce the deprotection time in
Q: Is N-Benzoyl the same as SOMAmer modifications? A: No. SOMAmers typically use N-Benzyl (alkyl) or modified dUTP at the C5 position.[1] N-Benzoyl is an amide . It is less hydrophobic than benzyl but offers unique hydrogen-bonding capabilities (acceptor at the carbonyl).
References
-
Glen Research. (2023). UltraMILD Deprotection Strategies for Labile Modifications. Glen Research Technical Notes. Link
-
TriLink BioTechnologies. (2022). Modified Nucleoside Triphosphate Applications: An Overview of the SELEX Process.Link
-
Jena Bioscience. (2024). N6-Benzyl-ATP and N6-Modified Purines Data Sheet.Link
-
Gold, L., et al. (2010). Aptamers and the RNA world, past and present.[1] Cold Spring Harbor Perspectives in Biology. Link
-
Chemie Brunschwig. (2021). Guidebook for the Synthesis of Oligonucleotides: Deprotection Protocols.Link
Sources
Application Note: Experimental Setup for N-Benzoyladenosine in Cell Culture
Abstract & Strategic Overview
N-Benzoyladenosine (N⁶-Bz-A) is frequently utilized as a protected nucleoside intermediate in oligonucleotide synthesis, but it possesses distinct biological activity as an N⁶-substituted adenosine analog.[1] While often overlooked in favor of more stable agonists (e.g., CPA, NECA), N⁶-Bz-A exhibits affinity for Adenosine Receptors (ARs), particularly A₁ and A₃ subtypes.[1]
The Critical Challenge: The N-benzoyl amide linkage is chemically stable at neutral pH but susceptible to enzymatic deamidation by intracellular or secreted amidases/proteases.[1] In cell culture, this creates a "Schrödinger’s Ligand" scenario: observed effects may stem from the intact N⁶-Bz-A molecule or the released Adenosine metabolite.[1]
This guide provides a self-validating framework to:
-
Solubilize the hydrophobic benzoyl moiety without precipitating in aqueous media.
-
Distinguish between intrinsic activity and prodrug conversion (Adenosine release).[1]
-
Quantify receptor-specific signaling (cAMP modulation).[1]
Physicochemical Properties & Reagent Preparation[1][2][3][4][5]
Unlike native adenosine, the benzoyl group renders this compound significantly more hydrophobic. Improper solubilization results in "silent precipitation"—micro-crystals that settle on cells, causing localized toxicity and erratic dosing.
Table 1: Key Chemical Properties
| Property | Specification | Experimental Implication |
| MW | 371.35 g/mol | Heavier than Adenosine (267.24); adjust molar calculations.[1][2] |
| Solubility (Water) | < 0.5 mg/mL | Do not dissolve directly in media/PBS.[1] |
| Solubility (DMSO) | ~50 mg/mL (135 mM) | Ideal stock solvent.[1] |
| Stability (pH 7.4) | Moderate | Stable to hydrolysis for 24-48h; susceptible to enzymatic cleavage.[1] |
| ~280 nm | Distinct UV shift from Adenosine (~260 nm); useful for HPLC tracking.[1] |
Protocol 1: Stock Solution & Media Dilution
Objective: Create a stable 10 mM stock and dilute to working concentration (1–100 µM) without precipitation.
-
Weighing: Weigh ~3.7 mg of N-Benzoyladenosine powder into a sterile microcentrifuge tube.
-
Solvation: Add 1.0 mL of anhydrous DMSO (Cell Culture Grade). Vortex vigorously for 30 seconds.[1]
-
Note: If the solution is hazy, warm to 37°C for 5 minutes. It must be crystal clear.
-
-
Storage: Aliquot into 50 µL volumes. Store at -20°C (stable for 3 months). Avoid freeze-thaw cycles.[1]
-
The "Flash-Dilution" Technique:
-
Why: Slow addition of DMSO stock to water causes the hydrophobic compound to crash out before mixing.
-
Method: Place the culture media (pre-warmed to 37°C) in a tube. While vortexing the media at medium speed, inject the DMSO stock into the center of the vortex.
-
Limit: Keep final DMSO concentration ≤ 0.1% (v/v) to avoid solvent toxicity.[1][3]
-
Experimental Logic & Visualization
The following diagram illustrates the decision matrix for handling N-Benzoyladenosine, ensuring that observed biological data is correctly attributed.
Figure 1: Experimental workflow emphasizing the parallel stability check (Control Arm) to distinguish intrinsic activity from metabolic breakdown.
Functional Assessment Protocols
Protocol 2: Adenosine Receptor Activation (cAMP Assay)
N-Benzoyladenosine modulates Adenosine Receptors (ARs), which are G-protein coupled.[1]
Experimental Setup:
-
Cell Line: CHO-K1 or HEK293 stably expressing human A₁ or A₃ receptors (or endogenous models like PC12).[1]
-
Pre-treatment: Incubate cells with Adenosine Deaminase (ADA, 1 U/mL) for 30 mins.[1]
-
Expert Insight: ADA degrades endogenous adenosine but acts much slower on N⁶-substituted analogs.[1] This removes the "background noise" of endogenous adenosine.
-
-
Stimulation (For
pathways): -
Readout: Measure cAMP levels (ELISA or FRET-based biosensor) after 30 minutes.
-
Validation: Use ZM241385 (A₂ antagonist) or DPCPX (A₁ antagonist) to confirm receptor specificity.[1]
Protocol 3: Stability & Metabolism Check (Self-Validation)
Why: If your cells express high levels of surface amidases, N-Benzoyladenosine will convert to Adenosine, which has different receptor selectivity.[1]
-
Sampling: Collect 100 µL of culture supernatant at
, , and . -
Quenching: Add 100 µL cold Methanol (precipitates proteins/enzymes). Centrifuge at 10,000 x g for 5 min.
-
HPLC Analysis:
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Crystals on cells | Saturation / Shock Dilution | Reduce concentration to <50 µM. Use "Flash-Dilution" method.[1] |
| High Background Activity | Endogenous Adenosine | Add Adenosine Deaminase (ADA) to the media before adding the compound. |
| Loss of Potency over 24h | Metabolic Degradation | Refresh media containing compound every 6-12 hours.[1] |
| Unexpected Cytotoxicity | DMSO Toxicity | Ensure final DMSO < 0.1%.[1][4] Run a "Vehicle Only" control.[1] |
References
-
N6-Benzoyladenosine Product Specifications & Applications. Chem-Impex International. [1]
-
Solubility and Stability of Adenosine Analogs in Cell Culture. ResearchGate Discussions / NIH Guidelines.
-
Biological Activity of N6-Substituted Adenosines. Sigma-Aldrich Technical Bulletins.
-
Adenosine Receptor Signaling Pathways. PubChem Compound Summary (CID 11728391). [1]
-
Preparation of Adenosine Analogs for Cell Culture. Journal of Medicinal Chemistry (ACS). [1]
Sources
Analytical techniques for monitoring reactions with N-Benzoyladenosine.
Application Notes & Protocols
Executive Summary
N⁶-Benzoyladenosine is a pivotal intermediate in the synthesis of a wide array of therapeutic nucleoside analogs. As a protecting group strategy, the benzoyl moiety facilitates specific chemical modifications at other positions of the adenosine molecule. The efficiency of these reactions—from coupling to deprotection—is paramount for maximizing yield and ensuring the purity of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical monitoring is not merely a quality control step but an integral part of process development and optimization. This guide provides an in-depth exploration of the principal analytical techniques for monitoring reactions involving N-Benzoyladenosine, offering both the theoretical basis for methodological choices and detailed, field-tested protocols. We will delve into the applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy, equipping the modern researcher with the tools to achieve precise and accurate reaction monitoring.
The Strategic Importance of Reaction Monitoring for N-Benzoyladenosine
In medicinal chemistry, the synthesis of modified nucleosides often involves multiple steps where protecting groups are introduced and subsequently removed. N-Benzoyladenosine serves as a classic example, where the exocyclic amine (N⁶) of adenosine is protected to prevent it from participating in unwanted side reactions.[1][2] Common reactions include phosphorylation, glycosylation, or modifications to the ribose sugar.
Key monitoring objectives include:
-
Tracking Reactant Consumption: Determining the rate and completion of the reaction.
-
Monitoring Product Formation: Quantifying the appearance of the desired product over time.
-
Detecting and Identifying Byproducts: Characterizing impurities that can affect the safety and efficacy of the final compound.
-
Optimizing Reaction Conditions: Providing the empirical data needed to adjust parameters like temperature, catalysts, or reaction time for improved outcomes.
The choice of analytical technique is dictated by the specific information required, from rapid quantitative checks to detailed structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the cornerstone technique for monitoring the progress of most organic reactions involving N-Benzoyladenosine due to its high resolving power, sensitivity, and quantitative accuracy.
Principle of Separation & Causality
Reversed-phase HPLC (RP-HPLC) is the most common modality. The fundamental principle is the partitioning of analytes between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
-
Expertise & Experience: The introduction of the nonpolar benzoyl group to the adenosine molecule significantly increases its hydrophobicity. This change in polarity is the key to a successful separation. N-Benzoyladenosine will be retained more strongly on a C18 column than its more polar precursor, adenosine. This differential retention allows for the clear separation of starting material, intermediates, the final product, and polar byproducts. The aromatic nature of both the purine and benzoyl groups makes these compounds strong chromophores, enabling highly sensitive detection using a UV-Vis detector, typically at a wavelength around 260 nm.[3][4][5]
Experimental Workflow for HPLC Monitoring
The following protocol outlines a robust, stability-indicating HPLC method suitable for monitoring a typical reaction, such as the further modification of N-Benzoyladenosine.
Caption: HPLC workflow for reaction monitoring.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 5.4), filtered.[5]
-
Mobile Phase B: HPLC-grade Acetonitrile or Methanol.[5]
-
Reaction Sample Diluent: Typically Mobile Phase A or a mixture mimicking the initial gradient conditions.
Procedure:
-
System Preparation: Purge the pump lines and equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 40 °C.[3]
-
Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at a specific time point. b. Immediately quench the reaction if necessary by diluting it in a cold solvent or a quenching agent to prevent further conversion. c. Dilute the sample with the diluent to a final concentration where the major peaks are within the detector's linear range. d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[5]
-
Injection and Data Acquisition: a. Inject 10 µL of the prepared sample.[3][5] b. Run a gradient elution program. The gradient must be optimized to resolve the starting material, product, and any potential impurities. c. Detect the eluting compounds at a wavelength of 260 nm.[5]
-
Data Analysis: a. Identify peaks based on their retention times, confirmed by running standards of the starting material and purified product. b. Integrate the area of each peak. c. Calculate the percentage of reactant remaining and product formed by comparing the peak areas (assuming similar response factors, or by using a calibration curve for higher accuracy).
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for nucleoside analogs. |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.4 | Buffered aqueous phase to ensure reproducible retention times.[5] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds like N-Benzoyladenosine. |
| Gradient | 5% B to 95% B over 20 min | A wide gradient ensures elution of all components, from polar starting materials to nonpolar products. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, ensuring reproducible chromatography.[3] |
| Injection Vol. | 10 µL | A small volume prevents column overloading and peak distortion.[5] |
| Detection | UV at 260 nm | Near the absorbance maximum for adenosine derivatives, providing high sensitivity.[4][5] |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
While HPLC-UV is excellent for quantification, it provides limited structural information. LC-MS is the definitive tool for confirming the identity of reaction products and characterizing unknown impurities.
Principle of Detection & Causality
LC-MS couples the separation from an HPLC to a mass spectrometer, which ionizes the eluting molecules and measures their mass-to-charge ratio (m/z).
-
Expertise & Experience: For N-Benzoyladenosine (Molecular Weight: 371.3 g/mol )[6], Electrospray Ionization (ESI) in positive mode is highly effective. The molecule readily accepts a proton to form the [M+H]⁺ ion at m/z 372.3. This allows for the creation of an extracted ion chromatogram (EIC) specific to the product's mass, filtering out all other signals and confirming its presence even if it co-elutes with another compound. This technique is invaluable for identifying unexpected byproducts, such as isomers or degradation products, by analyzing their unique mass spectra.[7][8]
Experimental Workflow for LC-MS Analysis
Caption: LC-MS workflow for product confirmation.
Detailed LC-MS Protocol
Instrumentation:
-
LC-MS system, typically a single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality Note: Non-volatile buffers like phosphate or acetate are incompatible with MS. Volatile modifiers like formic acid are used to facilitate ionization.
Procedure:
-
LC Separation: Use an LC method similar to the HPLC protocol, but with the volatile mobile phases.
-
MS Parameter Setup: a. Ionization Mode: ESI Positive. b. Mass Scan Range: m/z 100 - 1000 (to cover reactants, products, and potential dimers). c. Capillary Voltage: ~3.5 kV. d. Drying Gas (N₂) Flow & Temperature: Optimize for signal intensity (e.g., 10 L/min, 300 °C).
-
Data Analysis: a. Observe the Total Ion Chromatogram (TIC) to see all charged species. b. Generate an EIC for the expected [M+H]⁺ of N-Benzoyladenosine (m/z 372.3). The presence of a peak at the correct retention time confirms product formation. c. Examine the mass spectrum of the peak of interest to confirm the molecular weight. d. Investigate other peaks in the TIC by examining their mass spectra to identify impurities.
Data Presentation: Key LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Volatile system required for stable ESI spray and efficient ionization. |
| Ionization Source | Electrospray Ionization (ESI) | "Soft" ionization technique suitable for non-volatile, polar molecules like nucleosides. |
| Polarity | Positive (+) | The purine ring readily accepts a proton, leading to strong [M+H]⁺ signal. |
| Scan Range | m/z 100-1000 | A broad range to capture the masses of all expected and unexpected species. |
| Data Analysis | Extracted Ion Chromatogram (EIC) | Highly specific method to confirm the presence of a compound of a known mass. |
NMR Spectroscopy: For Real-Time, In-Situ Monitoring
NMR spectroscopy offers a unique advantage: the ability to monitor a reaction directly in the reaction vessel without sampling or workup.[9] It provides unambiguous structural information and quantitative data on the relative concentrations of all species present.[10]
Principle of Measurement & Causality
NMR detects the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, creating a unique spectral fingerprint for each molecule.
-
Expertise & Experience: For monitoring reactions with N-Benzoyladenosine, ¹H NMR is most common. Protons on the starting material and product will have distinct chemical shifts. For example, the anomeric proton (H1') or specific aromatic protons can often be resolved. By integrating the area of a signal unique to the product and one unique to the starting material, one can calculate the reaction conversion in real-time. This is a powerful tool for kinetic studies.[9][10]
Experimental Workflow for In-Situ NMR Monitoring
Caption: In-situ NMR workflow for kinetic analysis.
Detailed NMR Protocol
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
NMR tubes.
Procedure:
-
Sample Preparation: a. Dissolve the starting material (N-Benzoyladenosine) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) directly in an NMR tube. b. Add a known amount of an internal standard (e.g., tetramethylsilane or another inert compound with a simple, isolated peak) for precise quantification.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction (t=0).
-
Reaction Initiation: Add the final reagent to the NMR tube to start the reaction. If the reaction requires heat, the NMR probe can be set to the desired temperature.
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can automate this process.
-
Data Analysis: a. Process each spectrum (Fourier transform, phase correction, baseline correction). b. Identify a well-resolved peak for the starting material and one for the product. c. Normalize the integrals of these peaks to the integral of the internal standard. d. Calculate the molar ratio of product to starting material at each time point to determine the reaction kinetics.
UV-Vis Spectroscopy: For Rapid, Simple Quantitative Estimates
While less specific than chromatography, UV-Vis spectroscopy is a fast, simple, and non-destructive method for estimating concentration, particularly useful for quick checks of reaction completeness in well-defined systems.
Principle of Measurement & Causality
This technique relies on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[11]
-
Expertise & Experience: Both adenosine and N-Benzoyladenosine absorb UV light strongly due to their aromatic systems.[4] If the product and reactant have different molar absorptivities (extinction coefficients) or a shift in their absorption maxima (λmax), this change can be used to track the reaction.[12] However, this method is most reliable when the reaction mixture is simple and does not contain other UV-active species. It is often used to determine the concentration of a purified product rather than monitoring a complex mixture.
Data Presentation: Spectroscopic Properties
| Compound | Typical λmax | Notes |
| Adenosine | ~259 nm | Strong absorbance due to the adenine purine system.[4] |
| N-Benzoyladenosine | ~260-280 nm | The benzoyl group can cause a slight red-shift and change in the overall spectrum shape. |
Detailed UV-Vis Protocol
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Create Calibration Curve: Prepare a series of known concentrations of the purified product (N-Benzoyladenosine) in the reaction solvent. Measure the absorbance of each at the λmax and plot absorbance vs. concentration.
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it precisely with the same solvent until the absorbance is within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
-
Measurement: Measure the absorbance of the diluted sample.
-
Calculation: Use the calibration curve to determine the concentration of the product in the diluted sample and then back-calculate the concentration in the original reaction mixture.
Method Validation and Trustworthiness
Every protocol described must be a self-validating system. For applications in drug development, these analytical methods must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[13] The FDA provides specific guidance on validating analytical procedures for drugs and biologics.[14][15][16]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: Selecting the Right Tool for the Job
The effective monitoring of reactions involving N-Benzoyladenosine requires a multi-faceted analytical approach.
-
For routine, quantitative monitoring of reaction conversion and purity, RP-HPLC with UV detection is the undisputed method of choice. Its balance of resolution, sensitivity, and reliability makes it ideal for process development and quality control.
-
For unambiguous confirmation of product identity and the characterization of unknown byproducts, LC-MS is essential. It provides the molecular weight information that UV detection cannot.
-
For detailed kinetic studies and mechanistic investigations, in-situ NMR spectroscopy offers unparalleled insight by providing real-time, structurally specific data without altering the reaction.
-
For rapid, high-throughput screening or simple concentration checks in clean systems, UV-Vis spectroscopy is a valuable, cost-effective tool.
By understanding the principles and applying the protocols for each of these techniques, researchers and drug development professionals can gain complete control over their synthetic processes, ensuring the efficient and reliable production of high-quality nucleoside-based therapeutics.
References
-
A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC. (n.d.). PubMed Central. [Link]
-
Identification of modified nucleoside and nucleosides over high performance liquid chromatography. (2023). The Pharma Innovation Journal. [Link]
-
How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. (2022). MDPI. [Link]
-
HPLC traces of N⁶-benzoyl-5′-O-(1-methoxy-1-methylethyl)-2. (n.d.). ResearchGate. [Link]
-
Reaction Monitoring by NMR. (2021). YouTube. [Link]
-
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC. (n.d.). PubMed Central. [Link]
-
HPLC Methods for analysis of Adenine. (n.d.). HELIX Chromatography. [Link]
-
UV-Vis Spectrum of Adenosine. (n.d.). SIELC Technologies. [Link]
-
Techniques and Methods to Monitor Chemical Reactions | Request PDF. (n.d.). ResearchGate. [Link]
-
A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). National Institutes of Health. [Link]
-
Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. (n.d.). ResearchGate. [Link]
-
Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. (2011). National Institutes of Health. [Link]
-
Nucleoside analysis with high performance liquid chromatography (HPLC). (2022). Protocols.io. [Link]
-
N6-Benzoyladenosine. (n.d.). PubChem. [Link]
-
Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. (2019). FDA. [Link]
-
Development and validation of RP-HPLC method for analysis and stability study of 8-carboxyphenyl-2'- deoxyguanosine and 8. (n.d.). ThaiScience. [Link]
-
(a) Quantification of the adenosine concentration using UV-vis... (n.d.). ResearchGate. [Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC. (2024). National Institutes of Health. [Link]
- Preparation method of N6-benzoyl adenosine. (n.d.).
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - PMC. (n.d.). National Institutes of Health. [Link]
-
Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. (n.d.). PubMed. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. [Link]
-
NMR Spectroscopy in Protein and Nucleic Acid Research. (n.d.). Bruker. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Chromatography Online. [Link]
-
The Most Used Reactions in the Final Steps of Drug Synthesis. (2023). Medium. [Link]
-
4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
Measurement of adenosine concentration in aqueous and vitreous. (n.d.). PubMed. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Applications of NMR to structure determination of RNAs large and small - PMC. (n.d.). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. UV-Vis Spectrum of Adenosine | SIELC Technologies [sielc.com]
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- 7. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
How to avoid the formation of N7- regioisomers in N-Benzoyladenosine synthesis.
A Guide to Minimizing N7-Regioisomer Formation
Welcome to the technical support center for N-Benzoyladenosine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on the challenge of avoiding the formation of the N7-regioisomer.
Introduction: The Challenge of Regioselectivity in Adenosine Benzoylation
The synthesis of N6-benzoyladenosine is a cornerstone in the preparation of modified oligonucleotides and various adenosine-based therapeutics. The benzoyl group serves as a crucial protecting group for the exocyclic amino group (N6) of the adenine moiety. However, the inherent chemical nature of the purine ring presents a significant challenge in achieving perfect regioselectivity. Adenosine possesses multiple nucleophilic sites, including the desired N6-amino group, the hydroxyl groups on the ribose sugar, and other nitrogen atoms within the purine ring system, most notably N1, N3, and N7.
While protection of the ribose hydroxyls is a well-established strategy to prevent O-acylation, the formation of N-acylated isomers, particularly the N7-benzoylated byproduct, can be a persistent issue, leading to complex purification procedures and reduced yields of the desired N6-benzoyladenosine. This guide provides an in-depth analysis of the factors contributing to N7-isomer formation and offers practical strategies to minimize its occurrence.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N7-regioisomer formation during N-benzoyladenosine synthesis?
The formation of the N7-regioisomer is primarily a result of the competing nucleophilicity of the different nitrogen atoms in the purine ring. The N7 position of adenosine, while generally less nucleophilic than the exocyclic N6-amino group, can be acylated under certain reaction conditions. This is often a kinetically favored process, meaning it can happen more quickly, especially at lower temperatures, even though the N6-acylated product is the more thermodynamically stable isomer.[1][2][3]
Q2: How do reaction conditions influence the ratio of N6- to N7-benzoyladenosine?
Reaction conditions play a pivotal role in determining the product distribution. Key factors include:
-
Temperature: Lower temperatures often favor the kinetically controlled product, which can sometimes be the undesired N7-isomer. Conversely, higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N6-isomer.[1][3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the different nucleophilic sites. Polar aprotic solvents like DMSO have been shown to favor N9-alkylation in adenine, suggesting that solvent choice can direct the site of reaction. For benzoylation, pyridine is a common choice as it acts as both a solvent and a base.
-
Base: The choice and stoichiometry of the base are critical. The base can influence which nitrogen atom is deprotonated or which pathway is favored. Stronger, non-nucleophilic bases may favor N6-acylation by ensuring the exocyclic amino group is the most reactive species.[4]
-
Benzoylating Agent: The reactivity of the benzoylating agent (e.g., benzoyl chloride vs. benzoic anhydride) can also affect selectivity. More reactive agents may lead to a decrease in selectivity.
Q3: How can I confirm the presence of the N7-benzoyladenosine isomer in my product mixture?
The most definitive method for identifying and quantifying the N7-isomer is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, along with 2D techniques like HMBC. Key diagnostic signals to look for include:
-
1H NMR: The chemical shifts of the purine protons (H2 and H8) and the anomeric proton of the ribose (H1') will be different for the N6- and N7-isomers. In related N-benzylated adenine compounds, distinct chemical shifts for the purine protons are observed for each isomer.
-
13C NMR: The carbon chemical shifts of the purine ring are also sensitive to the position of benzoylation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between protons and carbons that are 2-3 bonds away, providing unambiguous evidence of the connectivity and thus the site of benzoylation. For instance, a correlation between the benzoyl carbonyl carbon and H8 would suggest N7-acylation, while a correlation to the N6-proton would confirm the desired product.
High-Performance Liquid Chromatography (HPLC) can also be used to separate the isomers, and their identity can be confirmed by collecting the fractions and analyzing them by NMR or mass spectrometry.
Troubleshooting Guide: Minimizing N7-Isomer Formation
| Problem | Potential Cause | Recommended Solution |
| Significant formation of N7-isomer (as identified by NMR or HPLC) | Kinetic control is favoring the N7-product. | 1. Increase the reaction temperature: This can help the reaction overcome the kinetic barrier and reach thermodynamic equilibrium, favoring the more stable N6-isomer.[1][3] 2. Increase the reaction time: Longer reaction times can also allow for equilibration to the thermodynamic product.[1] |
| Suboptimal solvent choice. | 1. Ensure the use of dry, high-purity solvents: Water and other protic impurities can alter the reactivity of the nucleophiles. 2. Experiment with different solvents: While pyridine is common, other aprotic solvents might offer different selectivity profiles. | |
| Inappropriate base or base concentration. | 1. Optimize the base: Consider using a non-nucleophilic base to avoid side reactions. The choice of base can influence which proton is abstracted and therefore which nitrogen is more nucleophilic. 2. Adjust the stoichiometry of the base: Use the appropriate number of equivalents to ensure selective deprotonation of the desired site. | |
| Inconsistent results and variable N7-isomer levels | Reaction is on the borderline of kinetic and thermodynamic control. | 1. Strictly control the reaction temperature: Use a reliable temperature control system to maintain a consistent reaction environment. 2. Standardize all reagent additions: The rate of addition of the benzoylating agent can impact local concentrations and affect selectivity. |
Experimental Protocols
Recommended Protocol for High N6-Selectivity
This protocol is designed to favor the formation of the thermodynamically more stable N6-benzoyladenosine by employing a transient silylation of the ribose hydroxyl groups and carefully controlling the reaction conditions.
Step 1: Silylation of Ribose Hydroxyl Groups
-
Suspend adenosine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirring suspension.
-
Allow the reaction to stir at 0 °C for at least 30 minutes to ensure complete silylation of the hydroxyl groups.
Step 2: N6-Benzoylation
-
While maintaining the temperature at 0 °C, slowly add benzoyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 2-4 hours. Monitor the reaction progress by TLC or HPLC.
Step 3: Deprotection and Isolation
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow addition of cold water.
-
Add aqueous ammonia to remove the TMS protecting groups. Stir for 30 minutes.
-
The product, N6-benzoyladenosine, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and then a non-polar organic solvent (like hexane or ether) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N6-benzoyladenosine.
Visualizing the Reaction Pathway
The formation of N6- and N7-benzoyladenosine can be understood through the lens of kinetic versus thermodynamic control.
Caption: Energy profile for N6- vs. N7-benzoylation.
This diagram illustrates that the pathway to the N7-isomer may have a lower activation energy, making it the faster-forming, or kinetic, product. The N6-isomer, being more stable, is the thermodynamic product.
Experimental Workflow for Optimization
Caption: Workflow for optimizing N6-benzoylation.
This workflow outlines a systematic approach to optimizing the synthesis to minimize the formation of the N7-regioisomer.
References
-
Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
-
9.4 Thermodynamic and Kinetic Control. (n.d.). Fiveable. Retrieved February 8, 2024, from [Link]
-
Wu, X., Liu, R., & Tang, W. (2015). Chemoselective Acylation of Nucleosides. Angewandte Chemie International Edition, 54(34), 9909–9913. [Link]
-
Tararov, V. I., Kolyachkina, S. V., Alexeev, C. S., & Mikhailov, S. N. (2011). N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations. Synthesis, 2011(15), 2441-2447. [Link]
-
van der Westhuyzen, C., & van Otterlo, W. A. L. (2016). Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. Arkivoc, 2016(5), 209-221. [Link]
-
Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. (2017). Mini-Reviews in Medicinal Chemistry, 17(11), 978-1003. [Link]
-
Henderson, J. F., & Lowe, J. K. (1978). Kinetic considerations for the regulation of adenosine and deoxyadenosine metabolism in mouse and human tissues based on a thymocyte model. Biochimica et Biophysica Acta (BBA) - General Subjects, 542(2), 237-247. [Link]
-
Boumzebra, A., et al. (2018). Regioselectivity of benzoylation reactions. ResearchGate. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]
-
Kim, H. O., et al. (2007). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 50(15), 3481–3494. [Link]
-
Transfer RNA. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
Sources
Troubleshooting low yields in N-Benzoyladenosine synthesis.
Welcome to the technical support center for N-Benzoyladenosine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this common but nuanced synthetic transformation. As a cornerstone for the synthesis of oligonucleotides and various biologically active adenosine analogs, achieving high yields of N-Benzoyladenosine is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yields
This section addresses specific, common problems encountered during the synthesis of N-Benzoyladenosine. Each question is followed by an analysis of probable causes and actionable solutions.
Q1: My reaction appears incomplete. TLC analysis shows a significant amount of unreacted adenosine starting material. What are the likely causes and how can I fix this?
A1: An incomplete reaction is one of the most common hurdles. The root cause often lies in suboptimal reaction conditions or compromised reagents. Let's break down the possibilities.
Probable Cause 1: Inactive Reagents or Presence of Moisture The primary benzoylating agent, benzoyl chloride, and the silylating agent used for transient protection, trimethylsilyl chloride (TMSCl), are highly susceptible to hydrolysis. Any moisture in the solvent, glassware, or adenosine starting material will consume these reagents, rendering them unavailable for the desired reaction.
-
Causality: TMSCl reacts with water to form hexamethyldisiloxane and HCl. Benzoyl chloride hydrolyzes to benzoic acid. This not only reduces the effective concentration of your reagents but the generated acid can also lead to unwanted side reactions.
-
Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Pyridine, a common solvent and base in this reaction, is particularly hygroscopic and must be rigorously dried.[2]
-
Reagent Quality: Use a fresh bottle of benzoyl chloride and TMSCl. Over time, these reagents can degrade, especially after being opened multiple times.
-
Dry Starting Material: Dry the adenosine starting material under high vacuum for several hours before use to remove any adsorbed water.[3]
-
Probable Cause 2: Sub-Optimal Reagent Stoichiometry An insufficient amount of the protecting agent (TMSCl) or the benzoylating agent (benzoyl chloride) will naturally lead to an incomplete reaction.
-
Causality: To drive the reaction to completion, a molar excess of reagents is typically required. For the transient protection step, multiple equivalents of TMSCl are needed to silylate the 2', 3', and 5'-hydroxyl groups, as well as the N6-amino group.[2] Similarly, an excess of benzoyl chloride ensures the N6-amino group is benzoylated efficiently.
-
Solution:
-
Verify Calculations: Double-check all molar calculations.
-
Increase Reagent Equivalents: For the protection step, using at least 4-5 equivalents of TMSCl is common practice. For benzoylation, 1.5-2.5 equivalents of benzoyl chloride are often used. Refer to established protocols and consider a small-scale optimization if yields remain low.[2]
-
Probable Cause 3: Inadequate Temperature Control The initial silylation step is typically performed at a low temperature (e.g., 0 °C) to control its exothermicity, while the subsequent benzoylation may be run at room temperature.[2]
-
Causality: If the initial cooling is insufficient, side reactions can occur. If the reaction is not allowed to warm to the optimal temperature for benzoylation, the reaction rate may be too slow, leading to an incomplete conversion within the typical timeframe.
-
Solution:
-
Precise Temperature Monitoring: Use a thermometer to monitor the internal reaction temperature.
-
Controlled Warming: After the addition of TMSCl at 0 °C, allow the reaction to stir for the recommended time before adding benzoyl chloride. Subsequently, allow the reaction to warm slowly to room temperature and stir for the prescribed duration (often 12-14 hours).[2][4]
-
Q2: My TLC plate is a mess. I see multiple product spots, and purification is a nightmare. How can I improve the regioselectivity and minimize side products?
A2: The formation of multiple products is a classic sign of poor regioselectivity. Adenosine has several nucleophilic sites: the N6-amino group and the hydroxyls at the 2', 3', and 5' positions.[5] The goal is to selectively benzoylate the N6 position.
Probable Cause 1: Inefficient Protection of Hydroxyl Groups If the ribose hydroxyl groups are not fully protected by the transient silyl groups, they will compete with the N6-amino group for the benzoyl chloride, leading to a mixture of O-benzoylated and N,O-dibenzoylated products.[5]
-
Causality: The hydroxyl groups, particularly the primary 5'-OH, are highly reactive nucleophiles. Incomplete silylation leaves them exposed to the acylating agent.
-
Solution:
-
Sufficient Silylating Agent: As mentioned in Q1, ensure you are using a sufficient excess of TMSCl to fully protect all hydroxyls.
-
Adequate Reaction Time for Protection: Allow the protection reaction to proceed for the recommended time (e.g., 2 hours at 0 °C) before adding benzoyl chloride.[2] This ensures all hydroxyls are masked.
-
Monitor the Protection Step: If possible, you can try to monitor the formation of the per-silylated adenosine by TLC before proceeding. The silylated compound will have a much higher Rf than adenosine.
-
Probable Cause 2: Over-Benzoylation Using a large excess of benzoyl chloride or prolonged reaction times can lead to the formation of di- and tri-benzoylated products, even with transient protection.
-
Causality: While the N6-amino group is the most nucleophilic site on the purine ring for acylation, other nitrogens (like N1 or N7) can also react under harsh conditions. More commonly, if any silyl ethers are prematurely hydrolyzed, those hydroxyls can become benzoylated.
-
Solution:
-
Optimize Benzoyl Chloride Amount: Use the minimum excess of benzoyl chloride required for complete N6-benzoylation. Start with ~1.5 equivalents and adjust as needed.
-
Monitor Reaction Progress: Use TLC to monitor the reaction. Once the starting material is consumed and the main product spot is maximized, proceed with the workup. Over-extending the reaction time provides no benefit and increases the risk of side products.[4]
-
| Issue Observed | Probable Cause | Recommended Solution |
| Incomplete Reaction | Moisture contamination | Use oven-dried glassware and anhydrous solvents.[6] |
| (High SM on TLC) | Insufficient reagent stoichiometry | Verify calculations; use 4-5 eq. TMSCl and 1.5-2.5 eq. BzCl. |
| Improper temperature control | Maintain 0 °C for silylation; allow slow warming for benzoylation. | |
| Multiple Products | Incomplete hydroxyl protection | Ensure sufficient TMSCl and adequate protection reaction time.[5] |
| (Multiple spots on TLC) | Over-benzoylation | Reduce excess of benzoyl chloride; monitor reaction closely via TLC. |
| Premature deprotection | Ensure anhydrous conditions are maintained until aqueous workup. | |
| Low Isolated Yield | Product loss during workup | Use care during extractions; minimize transfers; back-extract aqueous layers. |
| (Clean reaction, poor recovery) | Inefficient crystallization | Use appropriate solvent/anti-solvent system; try seeding; cool slowly. |
| Adsorption on silica gel | Pre-treat silica with triethylamine for chromatography; use polar solvent systems. |
Q3: My reaction seems clean by TLC, but my final isolated yield after purification is disappointingly low. Where am I losing my product?
A3: This frustrating scenario points towards losses during the workup and purification stages. N-Benzoyladenosine, while more nonpolar than adenosine, still retains significant polarity and can be challenging to handle.
Probable Cause 1: Losses During Aqueous Workup The workup procedure, which involves quenching the reaction and removing silyl groups, is a critical step where the product can be lost.
-
Causality: N-Benzoyladenosine has some solubility in water. During extraction with organic solvents like dichloromethane or ethyl acetate, if the phase separation is not clean or if insufficient extractions are performed, a significant amount of product can remain in the aqueous layer.[1]
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Perform Multiple Extractions: Instead of one large-volume extraction, perform three or four extractions with smaller volumes of the organic solvent. This is significantly more efficient at recovering the product.
-
Back-Extract: After the main extraction, "back-extract" the combined organic layers with a small amount of brine to remove any residual water-soluble impurities.
-
Probable Cause 2: Inefficient Purification Whether using crystallization or column chromatography, significant product loss can occur if the method is not optimized.
-
Causality (Crystallization): If the product is too soluble in the chosen solvent, or if the solution is cooled too quickly, crystallization will be inefficient. An improper solvent/anti-solvent ratio can also lead to the product "oiling out" instead of forming crystals.
-
Solution (Crystallization):
-
Slowly add a non-polar anti-solvent (e.g., hexanes, diethyl ether) to a solution of the crude product in a polar solvent (e.g., methanol, ethanol) until turbidity persists.
-
Allow the solution to cool slowly, first to room temperature and then to 0-4 °C, to promote the formation of large, pure crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Causality (Chromatography): The amide and hydroxyl groups on N-Benzoyladenosine can cause the compound to streak or irreversibly adsorb to acidic silica gel, leading to poor recovery.
-
Solution (Chromatography):
-
Neutralize Silica: Consider using silica gel that has been pre-treated with a small amount of triethylamine (~1% v/v in the eluent) to neutralize acidic sites and reduce tailing.
-
Optimize Solvent System: Use a gradient of a polar solvent like methanol in dichloromethane or ethyl acetate. A common system is DCM:MeOH (e.g., starting from 98:2 and increasing to 90:10).
-
Load Carefully: Load the crude product onto the column in a minimum amount of solvent to ensure a tight band and good separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for N-Benzoyladenosine synthesis? A1: The most widely cited and robust method involves the transient protection of the ribose hydroxyls with trimethylsilyl chloride (TMSCl) in pyridine, followed by acylation of the N6-amino group with benzoyl chloride (a variation of the Schotten-Baumann reaction), and subsequent deprotection during aqueous workup.[1][2][7] This approach effectively prevents O-benzoylation and provides good yields of the desired N6-protected product.
Q2: Why is transient protection of the ribose hydroxyls necessary? A2: The hydroxyl groups on the ribose sugar are nucleophilic and can react with benzoyl chloride.[5] Without protection, a complex mixture of N-benzoylated, O-benzoylated, and multi-benzoylated products would form, making purification exceedingly difficult and drastically lowering the yield of the desired N-Benzoyladenosine. The "transient" nature of silyl ethers is ideal because they are stable under the basic conditions of the benzoylation but are easily hydrolyzed during the mild aqueous workup, regenerating the hydroxyls without an additional deprotection step.[1]
Q3: How should I monitor the reaction progress effectively using Thin Layer Chromatography (TLC)? A3: TLC is your most important tool for monitoring this reaction.[4][8]
-
Prepare your Plate: On a silica gel plate, spot three lanes: Starting Material (adenosine), Co-spot (adenosine + reaction mixture), and Reaction Mixture. The co-spot is crucial to confirm the identity of the starting material spot in the reaction lane.[9]
-
Choose a Solvent System: A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. A 9:1 DCM:MeOH ratio typically works well.
-
Analyze the Plate:
-
Adenosine (Starting Material): Will have a very low Rf value (it will barely move from the baseline).
-
N-Benzoyladenosine (Product): Will have a significantly higher Rf value than adenosine due to the nonpolar benzoyl group.
-
Side Products: O-benzoylated isomers may appear as spots close to the main product. Di- or tri-benzoylated products will have even higher Rf values.
-
-
Determine Completion: The reaction is complete when the starting material spot in the "Reaction Mixture" lane has completely disappeared.
| Compound | Typical Rf (9:1 DCM:MeOH) | Visualization |
| Adenosine | ~0.1 | UV active |
| N-Benzoyladenosine | ~0.5 - 0.6 | UV active |
| Di-benzoylated species | >0.7 | UV active |
Visual Schematics and Workflows
Reaction Scheme & Common Side Products
The following diagram illustrates the desired synthetic pathway and the formation of a common O-benzoylated side product that occurs with incomplete hydroxyl protection.
Caption: Desired reaction pathway versus a common side reaction.
Experimental Workflow: Synthesis and Purification
This flowchart outlines the critical steps from reaction setup to the isolation of the pure product.
Caption: Step-by-step workflow for N-Benzoyladenosine synthesis.
Troubleshooting Decision Tree
Use this logic diagram to diagnose issues based on your TLC results after the reaction time is complete.
Caption: A logic tree for troubleshooting based on TLC analysis.
References
- Google Patents. (2021).CN112341509A - Preparation method of N6-benzoyl adenosine.
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2011). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 5, 2026, from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 5, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved February 5, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Benzoyladenosine synthesis - chemicalbook [chemicalbook.com]
- 3. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. How To [chem.rochester.edu]
Alternative protecting groups for adenosine synthesis besides benzoyl.
Topic: Alternative Protecting Groups for Adenosine Synthesis (Beyond Benzoyl)
Welcome to the Advanced Nucleoside Chemistry Support Center. Current Status: Operational Analyst: Senior Application Scientist
Executive Summary: Why Move Beyond Benzoyl?
While
-
Harsh Deprotection: Benzoyl requires concentrated ammonia at elevated temperatures (55–60°C), which degrades sensitive RNA 2'-O-protecting groups (like TBDMS or TOM) and certain modified bases.
-
Depurination Risk: Under acidic conditions (e.g., detritylation),
-benzoyl adenosine is susceptible to glycosidic bond cleavage (depurination). -
Steric & Electronic Tuning: Advanced applications (CRISPR sgRNA, aptamers) often require protecting groups that offer specific solubility profiles or "Ultra-Mild" deprotection kinetics.
This guide details the three most robust validated alternatives: Phenoxyacetyl (Pac) , Acetyl (Ac) , and Dimethylformamidine (dmf) .
Module 1: The "Fast & Mild" Series (Pac / Tac)
Best For: RNA synthesis, commercially sensitive phosphoramidites, and high-throughput production.
The Phenoxyacetyl (Pac) and its hydrophobic cousin 4-tert-butylphenoxyacetyl (Tac) rely on the inductive effect of the aryloxy group to make the amide carbonyl more susceptible to nucleophilic attack, allowing deprotection in minutes rather than hours.
Protocol: Synthesis of
-Pac-Adenosine
Standard Transient Protection Method
-
Transient Protection: Suspend Adenosine (10 mmol) in dry Pyridine (50 mL). Add Trimethylchlorosilane (TMS-Cl, 5 eq.) dropwise.
-
Acylation: After 30 min, add Phenoxyacetyl Chloride (1.1 eq relative to SM) or Phenoxyacetic Anhydride. Stir for 2 hours at RT.
-
Hydrolysis (Workup): Cool to 0°C. Add water (20 mL) followed by aqueous ammonia (conc., 10 mL) to cleave the transient TMS ethers without cleaving the
-Pac group.-
Critical Step: Monitor pH.[5] Keep basic enough to cleave TMS, but do not heat, or you will lose the Pac group.
-
-
Purification: Crystallization from EtOH/Water or flash column (DCM/MeOH).
Troubleshooting & FAQ: Pac/Tac Chemistry
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in Pyridine/TMS step. | TMS-Cl is extremely moisture-sensitive. Ensure Pyridine is dried over CaH |
| Premature Deprotection | Workup too basic or warm. | The Pac group is very labile. During TMS hydrolysis, keep T < 20°C. Use dilute NaHCO |
| N-1 vs N-6 Regioisomers | Kinetic vs Thermodynamic control. | If you observe significant |
Module 2: The "Stable" Series (Amidines - dmf / dibf)
Best For: DNA synthesis requiring rigorous acid stability; preventing depurination.
The dimethylformamidine (dmf) group protects the amine as an amidine function (
Protocol: Synthesis of
-dmf-Adenosine
-
Reagents: Adenosine (10 mmol) + N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Conditions: Suspend Adenosine in MeOH (or DMF). Add DMF-DMA (5 eq.).
-
Reaction: Stir at 50°C for 4–12 hours.
-
Note: The reaction is driven by the evaporation of methanol.
-
-
Workup: Evaporate solvent. The product is often lipophilic. Recrystallize from Ethanol.
Troubleshooting & FAQ: Amidine Chemistry
Q: My product is missing from the UV trace at 260 nm.
A: Amidines shift the
Q: The group isn't coming off during deprotection. A: Amidines are stable to weak bases. You must use:
-
Concentrated
(55°C, 8h) OR -
AMA (Ammonium Hydroxide/Methylamine 1:1) at 65°C for 15 mins.
-
Warning: Do not use dmf if you require extremely mild deprotection (e.g., for certain fluorescent dyes).
Module 3: The "Labile" Series (Acetyl)
Best For: "UltraFAST" deprotection protocols; specific enzymatic applications.
Acetyl (Ac) is less bulky than Benzoyl and significantly more labile. It is often used when "UltraFAST" deprotection (AMA, 10 mins) is required to prevent base modification of sensitive residues (like C-5 methylated cytosine).[6]
Comparative Data: Deprotection Kinetics
The following table compares the deprotection half-lives of the primary groups under standard conditions (Conc.
| Protecting Group | Reagent | Time to 100% Cleavage (25°C) | Time to 100% Cleavage (55°C) |
| Benzoyl (Bz) | Conc. | > 24 hours | 4–8 hours |
| Acetyl (Ac) | Conc. | 1–2 hours | 20 mins |
| Phenoxyacetyl (Pac) | Conc. | 1–2 hours | 20 mins |
| Phenoxyacetyl (Pac) | AMA (1:1) | 5–10 mins | < 2 mins |
| dmf | Conc. | Stable (Very Slow) | 4–6 hours |
Visualizing the Selection Process
Use this logic flow to determine the correct protecting group for your specific experiment.
Figure 1: Decision Logic for N6-Adenosine Protecting Groups based on synthetic requirements.
Visualizing the Synthesis Workflow ( -Pac)
Figure 2: One-pot transient protection strategy for synthesizing N6-Pac-Adenosine.
References
-
BenchChem. (2025).[5][7][8] The Pivotal Role of Benzoylation in Adenosine Chemistry: A Technical Guide. Retrieved from 8
-
Glen Research. (2024). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from 6
-
McBride, L. J., et al. (1983). N6-Dimethylformamidine: A Depurination Resistant Protecting Group for Deoxyadenosine. Journal of the American Chemical Society. (Contextualized via PMC search results on dialkylformamidines). 9
-
Tararov, V. I., et al. (2011).[10] N6-Acetyl-2',3',5'-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations.[10] Synthesis. Retrieved from 10[10]
-
Chaix, C., et al. (2021).[4] Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega. Retrieved from 4
Sources
- 1. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of N-Benzoyladenosine Deprotection
Welcome to the technical support center for N-benzoyladenosine deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing the N-benzoyl protecting group from adenosine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, efficient, and high-yield deprotection.
The N-benzoyl group is a robust and widely used protecting group for the exocyclic amine (N6) of adenosine, particularly in oligonucleotide synthesis and the preparation of nucleoside analogs.[1] Its stability is advantageous during multi-step syntheses, but its removal can sometimes be problematic. This guide is structured to address the most common issues encountered in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Incomplete Deprotection
Question: I've followed the standard methanolic ammonia protocol, but my TLC/LC-MS analysis shows a significant amount of starting material remaining even after 24 hours. What could be wrong?
Answer: Incomplete deprotection is one of the most frequent challenges. Several factors can contribute to this issue:
-
Insufficient Reagent Concentration or Activity: The concentration of ammonia in your methanolic solution might be too low. Commercial "saturated" solutions can vary in concentration, and the solution can lose ammonia gas over time, especially if not stored properly.
-
Steric Hindrance: If your molecule is particularly complex or contains bulky groups near the N6-position, the approach of the hydroxide or methoxide ion (the active nucleophiles) can be sterically hindered, slowing down the reaction rate.
-
Reaction Temperature: While room temperature is standard for methanolic ammonia deprotection, slightly elevated temperatures (e.g., 35-45 °C) can significantly increase the reaction rate without promoting significant side reactions. However, caution is advised as higher temperatures can increase the risk of side product formation.
-
Solvent Purity: The presence of water in your methanol can affect the reaction kinetics. Ensure you are using anhydrous methanol for preparing your ammonia solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
Issue 2: Formation of Side Products
Question: My reaction appears to be complete, but I'm observing multiple spots on my TLC plate and several peaks in my LC-MS that don't correspond to my starting material or desired product. What are these side products and how can I avoid them?
Answer: The formation of side products during deprotection is a common hurdle. The nature of these byproducts depends on the reaction conditions and the other functional groups present in your molecule.
-
Depurination: Under acidic conditions, or even with prolonged heating under neutral or mildly basic conditions, the N-glycosidic bond can be cleaved, leading to the formation of adenine and the ribose sugar derivative.[2] It is crucial to maintain basic conditions throughout the deprotection and workup.
-
Ribose Moiety Rearrangements: The hydroxyl groups on the ribose sugar can undergo migration or other rearrangements, especially under harsh basic conditions or elevated temperatures.
-
Modification of Other Functional Groups: If your molecule contains other sensitive functional groups (e.g., esters, other protecting groups), they may be cleaved or modified under the deprotection conditions.
Preventative Measures:
| Side Product | Potential Cause | Recommended Solution |
| Depurination | Acidic conditions, prolonged heating | Maintain basic pH; avoid excessive heat. Use milder deprotection methods if possible. |
| Ribose Rearrangements | Strong basic conditions, high temperature | Use milder bases (e.g., methanolic ammonia at RT) or shorter reaction times with stronger bases. |
| Cleavage of other protecting groups | Non-orthogonal protecting group strategy | Ensure the N-benzoyl deprotection conditions are compatible with other protecting groups on your molecule. |
Issue 3: Difficult Purification
Question: The deprotection reaction worked, but I'm having trouble purifying the final adenosine product from the reaction mixture. What are the best practices for purification?
Answer: Purification can be challenging due to the high polarity of adenosine and the presence of inorganic salts or other byproducts from the deprotection reaction.
-
Removal of Basic Reagents: If you used a non-volatile base like sodium methoxide, it must be neutralized before purification. This is typically done by adding an acidic resin (e.g., Amberlite IR-120 H+ form) until the pH is neutral.[1] The resin is then filtered off. For volatile bases like ammonia, evaporation under reduced pressure is usually sufficient.
-
Chromatography: Reversed-phase chromatography (e.g., C18 silica) is often the most effective method for purifying adenosine and its analogs. A water/methanol or water/acetonitrile gradient is typically used. Normal-phase silica gel chromatography can also be used, but the highly polar nature of adenosine can lead to poor peak shape and recovery. A common mobile phase for normal phase is a mixture of dichloromethane and methanol.
-
Crystallization: If your product is a solid, crystallization can be an effective final purification step to remove minor impurities and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-benzoyladenosine deprotection?
A1: The two most widely used methods are:
-
Methanolic Ammonia: A saturated solution of ammonia in methanol is the most common and generally mildest method.[1] The reaction is typically run at room temperature for 12-24 hours.
-
Sodium Methoxide in Methanol: This method is much faster than methanolic ammonia, often completing within a few hours at room temperature.[1][3] However, it is a stronger base and may not be suitable for substrates with other base-labile functional groups.
Q2: Can I use aqueous ammonium hydroxide instead of methanolic ammonia?
A2: Yes, concentrated aqueous ammonium hydroxide (28-30%) can be used, often at an elevated temperature (e.g., 55-65 °C) to drive the reaction to completion in a shorter time (2-8 hours).[1] However, the presence of water may not be suitable for all substrates, and the higher temperature can increase the risk of side reactions.
Q3: How do I monitor the progress of the deprotection reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The starting material (N-benzoyladenosine) will have a higher Rf value than the more polar product (adenosine). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: What is the mechanism of N-benzoyl deprotection under basic conditions?
A4: The deprotection proceeds via a nucleophilic acyl substitution mechanism. The base (e.g., ammonia or methoxide) attacks the carbonyl carbon of the benzoyl group, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the amide bond and releasing the free amine of adenosine and forming a benzamide or methyl benzoate byproduct.
Caption: Simplified mechanism of N-benzoyl deprotection.
Detailed Experimental Protocols
Protocol 1: Deprotection using Methanolic Ammonia
This protocol is a mild and widely applicable method for the deprotection of N-benzoyladenosine.
Materials:
-
N-benzoyladenosine derivative
-
Methanol (anhydrous)
-
Ammonia gas or a commercial saturated solution of ammonia in methanol
-
Round-bottom flask with a stir bar
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Dissolve the N-benzoyladenosine derivative in a minimal amount of anhydrous methanol in a round-bottom flask.
-
Add a saturated solution of ammonia in methanol. The volume should be sufficient to ensure an excess of ammonia.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., 9:1 dichloromethane/methanol). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The crude adenosine product can then be purified by column chromatography or crystallization.
Protocol 2: Deprotection using Sodium Methoxide in Methanol
This protocol offers a faster alternative for deprotection.
Materials:
-
N-benzoyladenosine derivative
-
Methanol (anhydrous)
-
Sodium methoxide (solid or as a solution in methanol)
-
Acidic resin (e.g., Amberlite IR-120 H+ form)
-
Round-bottom flask with a stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the N-benzoyladenosine derivative in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of sodium methoxide. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.
-
Once the reaction is complete, add the acidic resin portion-wise until the pH of the solution is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product as required.
References
- Preparation method of N6-benzoyl adenosine. CN112341509A.
-
Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. (2021). Molecules, 26(21), 6447. [Link]
-
Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. (2024). Nucleosides, Nucleotides & Nucleic Acids, 1-10. [Link]
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry.
-
The synthesis and adenosine deaminase activity of two analogues of ganciclovir. (1991). TRACE: Tennessee Research and Creative Exchange. [Link]
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
-
Deprotection Guide. Glen Research. [Link]
-
Deprotection of N1-methyladenosine-containing RNA using triethylamine hydrogen fluoride. (2024). Taylor & Francis Online. [Link]
-
What is an easy method for the deprotection of Benzoyl group? (2017). ResearchGate. [Link]
-
Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. PubMed Central. [Link]
- Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. (2025).
-
De-protection of N-Benzyl groups. (2019). Sciencemadness Discussion Board. [Link]
-
A general method of purification of adenosine deaminase by affinity chromatography. (1975). International Journal of Peptide and Protein Research, 7(1), 81-89. [Link]
- Process for the purification of adenine. US5089618A.
- Process for the removal of exocyclic base protecting groups. WO2005100375A1.
-
An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. (2014). Nucleic Acids Research, 42(9), 5514-5525. [Link]
-
How to deplete adenosine triphosphate (ATP) in solution containing a negatively charged surface protein? (2013). ResearchGate. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Deprotection of N1-methyladenosine-containing RNA using triethylamine hydrogen fluoride. (2025). Ingenta Connect. [Link]
-
4.3 Reactions at Heterocyclic Bases and Pentose. Carbo-Expert. [Link]
Sources
Technical Support Center: N-Benzoyladenosine Phosphoramidite Coupling Optimization
Role: Senior Application Scientist
Topic: Improving the efficiency of coupling N-Benzoyladenosine (
Welcome to the Oligonucleotide Synthesis Support Center
You have reached the Tier 3 Technical Support desk. The guide below is designed for researchers experiencing suboptimal coupling efficiency, depurination, or yield losses specifically associated with N6-Benzoyl-2'-deoxyadenosine phosphoramidite (
Unlike the more labile phenoxyacetyl (
Part 1: The "Golden Path" Coupling Protocol
To achieve >99.0% coupling efficiency (stepwise yield), you must optimize three critical parameters: Water Content , Activator Kinetics , and Contact Time .
1. Reagent Preparation & Handling
-
The "30 ppm" Rule: Moisture is the primary antagonist of phosphoramidite chemistry. Water reacts with the activated phosphoramidite to form H-phosphonate impurities, effectively quenching the reaction.
-
Specification: Acetonitrile (ACN) diluent must have <30 ppm water content (ideally <10 ppm for oligos >50-mer) [1].[3]
-
Protocol: Use molecular sieves (3Å) in your amidite bottles if they will remain on the synthesizer for >24 hours.
-
-
Dissolution:
phosphoramidite is moderately hydrophobic.[3]-
Concentration: Prepare at 0.1 M in anhydrous acetonitrile. Ensure complete dissolution; any particulate matter will foul the nozzle and reduce effective concentration.
-
2. Activator Selection
While 1H-Tetrazole is the historical standard, it is often insufficient for maximizing
| Activator | pKa | Characteristics for | Recommendation |
| 1H-Tetrazole | 4.9 | Slower kinetics; lower solubility (requires ~0.45 M).[3] | Standard. Acceptable for short oligos (<40-mer).[3] |
| ETT (5-Ethylthio-1H-tetrazole) | 4.3 | Higher acidity = faster protonation of the diisopropylamino group.[3] | Preferred. Excellent for long oligos or crowded sequences [2].[3] |
| DCI (4,5-Dicyanoimidazole) | 5.2 | Less acidic but highly nucleophilic.[3] | Alternative. Good if depurination is a major concern, as it is less acidic than ETT. |
3. Optimized Coupling Cycle
Do not rely on factory default settings for "Standard DNA."[3]
-
Optimized Time: 120–180 seconds (depending on scale).
-
Molar Excess: Maintain a 1.5x to 2.0x molar excess of phosphoramidite relative to the support-bound hydroxyls.
Part 2: Troubleshooting & Diagnostics
Symptom 1: Low Stepwise Yield (<98%) at 'A' Steps
Diagnosis: This usually indicates moisture contamination or insufficient activation energy.[3]
-
Immediate Action: Replace the Acetonitrile bottle with a fresh, unopened bottle.
-
Check: Is the activator precipitating? (Common with Tetrazole in cold labs).[3] Switch to ETT or BTT for better solubility.
-
Test: Run a "Trityl Monitor" check. If the orange color intensity drops specifically after 'A' additions, your
amidite quality is suspect.
Symptom 2: Depurination (Loss of Adenine Base)
Diagnosis:
-
Mechanism: The acidic environment (TCA or DCA) required to remove the DMT group can protonate the N7 position of adenine, weakening the glycosidic bond.
-
Solution:
-
Switch Acid: Use 3% Dichloroacetic Acid (DCA) in Toluene/DCM instead of Trichloroacetic Acid (TCA). DCA is milder (higher pKa).[3]
-
Reduce Time: Shorten the deblocking pulse. Ensure your flow rate clears the acid quickly.
-
Wash: Implement an acetonitrile wash immediately after deblocking to remove residual acid.[3]
-
Symptom 3: (N-1) Deletion Sequences
Diagnosis: Incomplete coupling followed by successful capping.[3]
-
Solution: Increase the phosphoramidite concentration to 0.12 M or extend the coupling time to 3 minutes . Ensure the delivery nozzle is not partially clogged.
Part 3: Visualizing the Workflow
The following diagram illustrates the critical control points where
Figure 1: Critical Control Points in the N-Benzoyladenosine Coupling Cycle. Note the specific risks of Depurination during deblocking and Hydrolysis during coupling.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use 5-Benzylthio-1H-tetrazole (BTT) instead of ETT?
A: Yes. BTT is similar to ETT in acidity (pKa ~4.[3]1) and provides very fast coupling kinetics.[3] It is often preferred for RNA synthesis but works exceptionally well for DNA
Q2: My
Q3: How does "Double Coupling" help?
A: Double coupling involves delivering the amidite/activator mixture, waiting, washing, and then delivering a fresh shot of amidite/activator before capping. This is highly recommended for
Q4: Why is Depurination more common with Adenosine? A: The N6-benzoyl protecting group does not significantly destabilize the glycosidic bond, but Adenine itself is the most acid-sensitive purine. Protonation at N7 or N3 renders the glycosidic bond labile. Using DCA (pKa 1.5) instead of TCA (pKa 0.7) reduces this rate by approximately 5-fold [3].[3]
References
-
Glen Research. Technical Brief: Moisture Control in Oligonucleotide Synthesis. Retrieved from [3]
-
BOC Sciences. Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from
-
Phenomenex. Avoiding Depurination During Trityl-on Purification. Retrieved from
-
Agilent. Analyzing Raw Material for Oligonucleotide Synthesis. Retrieved from
Sources
Technical Support Center: N-Benzoyladenosine Stability in Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the stability of N-Benzoyladenosine (Bz-dA) during solid-phase synthesis. Here, we will explore the root causes of its degradation and provide actionable troubleshooting advice and validated protocols to ensure the integrity of your synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-Benzoyladenosine degradation during synthesis?
The principal degradation pathway for N-Benzoyladenosine is depurination , which is the acid-catalyzed cleavage of the N-glycosidic bond that links the purine base (adenine) to the deoxyribose sugar.[1] This reaction creates an undesirable abasic site in the oligonucleotide chain. The electron-withdrawing nature of the benzoyl protecting group on the exocyclic amine of adenine destabilizes this bond, making it particularly susceptible to acid.[1]
Q2: At which step in the synthesis cycle is depurination most likely to occur?
Depurination of Bz-dA predominantly occurs during the detritylation step .[2][3] This step uses a strong acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to remove the 5'-dimethoxytrityl (DMT) protecting group.[2][3] Prolonged or excessive exposure to this acidic environment, especially for adenosine residues near the 3'-end of a long oligonucleotide, significantly increases the rate of depurination.[4]
Q3: How does depurination affect my final product?
An abasic site generated by depurination is stable during the subsequent synthesis cycles. However, during the final basic deprotection step (e.g., with ammonium hydroxide), the oligonucleotide chain is cleaved at the abasic site.[1][] This cleavage results in two shorter oligonucleotide fragments. If you are using DMT-on purification, the 5'-fragment, which still contains the DMT group, will co-purify with your full-length product, leading to significant contamination and a lower yield of the desired oligonucleotide.[1][6]
Q4: Can the final deprotection step also cause Bz-dA degradation?
Yes, while depurination is the main issue during the synthesis cycle, the final deprotection conditions can also pose a risk. Standard deprotection with ammonium hydroxide effectively removes the benzoyl group.[7] However, if using faster or more aggressive deprotection reagents like a mixture of ammonium hydroxide and methylamine (AMA), side reactions can occur with other bases if they are not appropriately protected (e.g., N4-benzoyl-dC can undergo transamination to N4-methyl-dC).[8] While Bz-dA is generally compatible with AMA, ensuring the correct protecting group strategy for all bases is crucial.[4][8]
Visualizing the Problem: Synthesis Cycle and Degradation Points
The following diagram illustrates the standard phosphoramidite synthesis cycle and highlights the critical steps where N-Benzoyladenosine is vulnerable.
Caption: Oligo synthesis cycle highlighting the detritylation step as the primary risk for depurination.
Troubleshooting Guide
This section helps you diagnose and resolve issues related to Bz-dA degradation based on common analytical observations.
| Observed Symptom | Potential Root Cause | Recommended Action(s) |
| Multiple peaks in HPLC/UPLC, especially 3' truncated sequences (DMT-on). | Depurination during synthesis. The basic cleavage solution has cleaved the chain at abasic sites, creating multiple DMT-on fragments of varying lengths.[1][] | 1. Switch to a milder deblocking acid. Replace 3% TCA with 3% DCA. DCA has a higher pKa (1.5 vs 0.7 for TCA) and significantly reduces the rate of depurination.[3] 2. Reduce detritylation time. Optimize the deblocking step to the minimum time required for complete DMT removal. 3. Use depurination-resistant dA analogs. For extremely long or sensitive sequences, substitute Bz-dA with a monomer protected by a formamidine group (e.g., dmf-dG, def-dA), which is electron-donating and stabilizes the glycosidic bond.[1][4] |
| Mass spectrometry shows a series of product-related peaks, each missing an 'A' base and subsequent 3' sequence. | Significant depurination at specific adenosine sites. This indicates chain cleavage at the former location of a Bz-dA monomer. | Follow the same recommendations as above. The location of the failure sequence can help pinpoint which 'A' residue is most susceptible (often those closer to the 3' end which experience the most acid washes). |
| Low yield of full-length product despite high coupling efficiency. | Accumulated depurination. Even a low level of depurination at each adenosine residue can lead to a substantial loss of the final full-length product, especially in A-rich sequences. | In addition to milder deblocking, ensure all reagents are anhydrous. Water can exacerbate acid-catalyzed reactions and lower overall synthesis quality.[2][3] |
| Unexpected side products after AMA deprotection. | Incompatible protecting groups. While AMA is excellent for rapid deprotection, it can cause side reactions if incompatible monomers are used (e.g., Bz-dC).[8] | Ensure that when using AMA, you are using acetyl-protected dC (Ac-dC) to prevent transamination.[8] Bz-dA is generally compatible, but the entire monomer set must be considered.[4] |
Validated Prevention Protocols
To proactively prevent N-Benzoyladenosine degradation, implement the following protocols and strategies.
Protocol 1: Optimized Detritylation Using Dichloroacetic Acid (DCA)
This protocol minimizes depurination by using a weaker acid for the deblocking step. It is highly recommended for synthesizing long oligonucleotides (>50 bases) or sequences rich in adenosine.
Objective: To safely remove the 5'-DMT group while minimizing acid-induced depurination of Bz-dA.
Materials:
-
3% (v/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).
-
Standard oligonucleotide synthesis reagents and synthesizer.
Methodology:
-
Reagent Preparation: Prepare the 3% DCA/DCM solution under anhydrous conditions. Ensure the DCM used is of high purity and low water content.
-
Synthesizer Setup: Substitute the standard 3% TCA deblocking solution on your synthesizer with the prepared 3% DCA solution.
-
Time Adjustment: Increase the detritylation step time in your synthesis protocol. As DCA is a weaker acid than TCA, a longer reaction time is needed to achieve complete DMT removal.[3] A typical starting point is to increase the time by 50-100% compared to your standard TCA protocol. Initial optimization to confirm complete detritylation via colorimetric feedback of the DMT cation is recommended.
-
Synthesis Execution: Proceed with the standard automated synthesis protocol for all other steps (coupling, capping, oxidation).
-
Post-Synthesis Processing: Cleave and deprotect the oligonucleotide as per your standard procedure.
Protocol 2: Implementation of Depurination-Resistant dA Monomers
For sequences that are exceptionally sensitive to acid or for applications requiring the highest possible purity, replacing Bz-dA with a more robust alternative is the most effective solution.
Objective: To eliminate depurination risk by using a deoxyadenosine phosphoramidite with a stabilizing protecting group.
Recommended Monomer:
-
N6-diethylformamidine-dA (def-dA) CE Phosphoramidite: The formamidine group is electron-donating, which stabilizes the N-glycosidic bond against acid-catalyzed cleavage.[1] It is also fully compatible with standard and rapid (AMA) deprotection methods.[1][4]
Methodology:
-
Monomer Substitution: In your oligonucleotide sequence file, specify the use of the def-dA phosphoramidite for all adenosine positions.
-
Synthesizer Setup: Dissolve the def-dA phosphoramidite in anhydrous acetonitrile to the standard concentration and place it on the appropriate port of your synthesizer.
-
Synthesis Execution: Run your synthesis protocol without modification. Standard detritylation conditions (TCA or DCA) can be used, as the monomer is highly resistant to depurination.[1]
-
Deprotection:
Visualizing the Solution: Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting Bz-dA degradation.
Caption: A decision tree for diagnosing and solving N-Benzoyladenosine degradation issues.
References
-
Kumar, G., & Lönnberg, H. (2003). Formation of N-branched oligonucleotides as by-products in solid-phase oligonucleotide synthesis. PubMed. Available at: [Link]
-
Kumar, G., & Lönnberg, H. (2003). Formation of N-Branched Oligonucleotides as By-products in Solid-Phase Oligonucleotide Synthesis. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Depurination Resistant Base Phosphoramidites. Glen Research. Available at: [Link]
-
Zhou, C., & Wang, J. (2015). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC - NIH. Available at: [Link]
-
Tang, X. (2021). Oligonucleotide synthesis under mild deprotection conditions. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Wikipedia. Available at: [Link]
-
Glen Research. (2016). New Product - Depurination Resistant dA-CE Phosphoramidite. Glen Research Glen Report 28.14. Available at: [Link]
-
Glen Research. (2009). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research Glen Report 21.2. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. Available at: [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link]
-
Exactmer. (2024). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Exactmer. Available at: [Link]
-
Glen Research. (2014). Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research Glen Report 26.1. Available at: [Link]
-
Olejniczak, M., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. Available at: [Link]
-
Biswas, H., et al. (2012). Deoxyadenosine family: Improved synthesis, DNA damage and repair, analogs as drugs. ResearchGate. Available at: [Link]
-
Sanghvi, Y. S. (2023). Understanding thermolabile protecting groups for nucleic acid-based drugs. Drug Discovery and Development. Available at: [Link]
-
Kumar, P., et al. (2007). Controlled Detritylation of Antisense Oligonucleotides. ResearchGate. Available at: [Link]
-
Gryaznov, S. M., & Chernov, D. N. (1994). Advanced method for oligonucleotide deprotection. PMC - NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Kędzierska, E., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Ohkubo, A., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. Available at: [Link]
-
Kocienski, P. J. (1994). Protecting groups. Thieme. Available at: [Link]
-
Veiga, N., et al. (2009). Protecting-group-free synthesis of 2-deoxy-aza-sugars. PubMed. Available at: [Link]
Sources
Technical Support Center: A Guide to Overcoming Solubility Challenges with N-Benzoyladenosine
Welcome to the technical support center for N-Benzoyladenosine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the experimental use of N-Benzoyladenosine and encountering challenges related to its solubility in organic solvents. N-Benzoyladenosine is a critical nucleoside analog used in biochemical research and as a building block in pharmaceutical development.[1] However, its unique chemical structure, which marries a non-polar benzoyl group with a polar ribose sugar moiety, presents distinct solubility challenges.
This document provides in-depth, field-proven insights and practical troubleshooting workflows to help you successfully prepare solutions for your experiments, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding N-Benzoyladenosine solubility.
Q1: What are the fundamental solubility characteristics of N-Benzoyladenosine?
N-Benzoyladenosine (M.W. 371.35 g/mol , CAS 4546-55-8) is a crystalline solid, typically appearing as a white or off-white powder.[1][2][3] Its solubility is dictated by the interplay between two key structural features:
-
The Lipophilic Benzoyl Group: The addition of the non-polar benzoyl group to the N6 position of the adenine base significantly increases the molecule's lipophilicity compared to unsubstituted adenosine.[1][4] This modification enhances its affinity for non-polar to moderately polar organic solvents.
-
The Hydrophilic Ribose Moiety: The ribose sugar contains multiple hydroxyl (-OH) groups, which are polar and capable of hydrogen bonding. This part of the molecule contributes to its solubility in more polar solvents.
This dual nature means N-Benzoyladenosine is generally poorly soluble in highly polar solvents like water and also in purely non-polar aliphatic solvents. Its optimal solubility is typically found in polar aprotic solvents or moderately polar solvents that can accommodate both parts of the molecule.
Q2: I'm struggling to dissolve N-Benzoyladenosine in my chosen solvent. What is the first troubleshooting step?
If you are facing immediate dissolution issues, the first step is to ensure you are using an appropriate solvent and applying gentle energy. The most reliable starting points for creating a stock solution are strong, polar aprotic solvents.
Recommended First-Line Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Product data for structurally related compounds show high solubility in DMSO and DMF (e.g., ~10 mg/mL for N6-Benzyladenine).[5] Furthermore, analytical data for N-Benzoyladenosine itself, such as specific rotation measurements, are commonly reported using DMSO as the solvent, indicating good solubility.[2][3][6]
If the compound does not dissolve immediately at room temperature, gentle warming (e.g., to 35-40°C) and sonication can significantly increase the rate of dissolution.[7] Always ensure your vial is securely capped to prevent solvent evaporation.
Q3: Which organic solvents are recommended for preparing a high-concentration stock solution?
For preparing stock solutions (e.g., 10-50 mM), DMSO is the industry-standard choice. It is a powerful solvent that can effectively solvate a wide range of compounds, including N-Benzoyladenosine.
Table 1: Recommended Solvents for N-Benzoyladenosine
| Solvent Class | Specific Solvent | Expected Solubility | Use Case & Comments |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Ideal for high-concentration stock solutions. Hygroscopic; use freshly opened solvent for best results.[8] |
| Dimethylformamide (DMF) | High | A suitable alternative to DMSO for stock solutions. | |
| Polar Protic | Warm Ethanol | Moderate | A related compound, N6-Benzoyladenine, is soluble in warm ethanol at 10 mg/mL.[9] May require heating. |
| Methanol | Moderate | Expected to have moderate solubility, but likely lower than DMSO/DMF.[4] | |
| Moderately Polar | Dichloromethane (DCM) | Potentially Good | The increased lipophilicity suggests these may be effective solvents.[4] |
| Chloroform | Potentially Good | Good for organic synthesis workups and purification.[4] | |
| Aqueous | Water / Buffers | Poor | The non-polar benzoyl group significantly reduces aqueous solubility.[4] |
Q4: Can I use heat to dissolve N-Benzoyladenosine? What are the risks?
Yes, gentle heating is a common and effective technique to aid dissolution.[7][10] However, it must be done with caution.
-
Causality: Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which overcomes the crystal lattice energy more effectively and increases the solubility limit.
-
Protocol: Use a water bath or heating block set to a moderate temperature (e.g., 35-50°C). Avoid aggressive, direct heat from a hot plate, which can cause localized boiling and potential degradation.
-
Risks: The primary risk is chemical degradation. While N-Benzoyladenosine is relatively stable, prolonged exposure to high temperatures, especially in certain solvents, can lead to hydrolysis of the benzoyl group or other decomposition pathways. Always start with gentle heat and minimize the time the solution is heated.
Q5: My biological assay is sensitive to DMSO. How can I prepare a working solution?
This is a classic challenge in drug development. The solution is to use a co-solvent system and prepare an intermediate stock solution that can be further diluted into your aqueous assay buffer.[11] The goal is to keep the final concentration of the organic solvent below the tolerance level of your assay (typically <0.5% or <0.1% DMSO).
A common strategy involves creating a high-concentration primary stock in 100% DMSO and then using a multi-component co-solvent system to create a more biocompatible intermediate solution. For a structurally related compound, a system of DMSO, PEG300, and a surfactant like Tween-80 has been shown to be effective.[8]
Q6: My compound precipitates when I add the DMSO stock solution to my aqueous buffer. How can I fix this?
This is a common phenomenon called "antisolvent precipitation." It occurs because the N-Benzoyladenosine is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. When the stock is added, the local concentration of the compound is transiently very high in a solvent environment (now mostly water) that cannot support it, causing it to crash out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: Ensure the final concentration in the aqueous buffer is below the compound's aqueous solubility limit.
-
Improve Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously. This minimizes localized high concentrations and promotes rapid dispersion.
-
Use an Intermediate Dilution: Dilute the DMSO stock in a co-solvent or a 50:50 mixture of organic solvent and buffer before the final dilution into the 100% aqueous medium.
-
Incorporate a Surfactant: For formulation purposes, adding a small amount of a surfactant like Tween-80 or using complexing agents like cyclodextrins (e.g., SBE-β-CD) can help keep the compound solubilized in the aqueous phase.[7][8]
Section 2: Troubleshooting Workflows & Methodologies
This section provides structured, step-by-step approaches to systematically overcome solubility issues.
Workflow 1: Systematic Solubility Screening
Before committing a large amount of compound, a systematic screening in a small panel of solvents is recommended. This workflow helps you identify the optimal solvent system for your specific application.
Caption: Workflow for systematic solubility screening of N-Benzoyladenosine.
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a reliable way to determine the thermodynamic solubility of N-Benzoyladenosine in a specific solvent.[4]
Materials:
-
N-Benzoyladenosine (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid N-Benzoyladenosine to a vial (enough so that undissolved solid remains).
-
Solvation: Add a known volume (e.g., 1 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker (e.g., 25°C) for 24-48 hours. This extended time ensures the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of N-Benzoyladenosine using a pre-calibrated HPLC-UV or UV-Vis method.
Section 3: Advanced Troubleshooting: Co-Solvent Systems
When the final application is in an aqueous environment, a co-solvent system is often necessary. This involves dissolving the drug in a small amount of a water-miscible organic solvent and then using other agents to maintain solubility upon dilution in water.
Workflow 2: Decision Logic for Solvent System Selection
Caption: Decision logic for choosing a solvent system based on application.
Protocol 2: Example Co-Solvent Formulation for Pre-Clinical Studies
This protocol is adapted from methodologies used for poorly soluble nucleoside analogs and serves as an excellent starting point for developing a formulation for biological experiments.[8]
Objective: To prepare a 1 mg/mL solution of N-Benzoyladenosine in a vehicle suitable for dilution into aqueous media.
Materials:
-
N-Benzoyladenosine
-
DMSO (anhydrous)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in water)
Procedure:
-
Primary Stock: Prepare a 10 mg/mL stock solution of N-Benzoyladenosine in 100% DMSO. Ensure it is fully dissolved, using gentle heat and sonication if necessary.
-
Co-Solvent Mixture Preparation (prepare fresh): The final vehicle will be a ratio of 10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline.
-
Step-wise Addition: To prepare 1 mL of the final 1 mg/mL solution: a. Take 100 µL of your 10 mg/mL DMSO stock solution. b. Add 400 µL of PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80. Mix thoroughly. d. Add 450 µL of Saline dropwise while mixing.
-
Final Observation: The resulting solution should be a clear, homogenous formulation. This solution can now be further diluted into cell culture media or buffer, with a much lower tendency to precipitate compared to a direct dilution from 100% DMSO.
References
-
Gavali, S. M., et al. (2023). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? World Journal of Pharmaceutical Research. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11728391, N6-Benzoyladenosine. Retrieved from [Link].
- Google Patents. (2017). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
ChemBK. (n.d.). N6-benzoyl-adenosine. Retrieved from [Link]
-
Wang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. Retrieved from [Link]
-
USP-NF. (n.d.). <467> Residual Solvents. Retrieved from [Link]
- Google Patents. (2011). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Grzybek, M., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5005. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Benzoyladenosine | 4546-55-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N6-Benzoyladenosine | 4546-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: HPLC Method Development for N-Benzoyladenosine Impurity Profiling
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development for N-Benzoyladenosine. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to explain the scientific rationale behind method development and troubleshooting choices, ensuring you can build robust, reliable, and scientifically sound analytical methods.
Introduction to N-Benzoyladenosine and Impurity Analysis
N-Benzoyladenosine is a protected nucleoside derivative crucial in the synthesis of oligonucleotides and other nucleic acid-based therapeutics.[1] The benzoyl group protects the exocyclic amine on the adenine base, preventing unwanted side reactions during chemical synthesis.[1] The purity of this compound is paramount, as process-related impurities or degradation products can impact the safety and efficacy of the final therapeutic product.
According to the International Council for Harmonisation (ICH) guidelines, impurities in a new drug substance must be identified, quantified, and controlled.[2] Reversed-phase HPLC (RP-HPLC) is the predominant technique for this purpose due to its high resolving power and compatibility with a wide range of analytes.
This guide provides a systematic approach to developing a stability-indicating HPLC method for N-Benzoyladenosine and offers solutions to common challenges you may encounter.
Section 1: Strategic HPLC Method Development
A successful HPLC method is one that is specific, accurate, precise, and robust. The objective is to achieve baseline resolution of the N-Benzoyladenosine peak from all potential impurities, including starting materials (e.g., adenosine), reagents (e.g., benzoic acid), and degradation products.
The Method Development Workflow
The process of method development is iterative and logical. It begins with understanding the analyte's properties and progresses through systematic optimization of chromatographic parameters.
Caption: A logical workflow for HPLC method development.
Step-by-Step Experimental Protocol for Method Development
1. Analyte & Impurity Characterization:
-
N-Benzoyladenosine: A moderately polar molecule with a predicted pKa of ~7.9.[3] It possesses a strong chromophore, making UV detection suitable.
-
Potential Impurities:
-
Adenosine: More polar than the parent compound.
-
Benzoic Acid: An acidic and less retained impurity.
-
Multiply-Benzoylated Species: More hydrophobic and will be more strongly retained.
-
2. Initial HPLC Conditions:
-
A good starting point is crucial. The table below outlines recommended initial parameters based on the analysis of similar nucleoside compounds.[4][5]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | C18 is a versatile, non-polar stationary phase suitable for moderately polar compounds. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds.[4] |
| Mobile Phase A | 20 mM Ammonium Acetate or Phosphate Buffer, pH 4.0-5.0 | Buffering the mobile phase suppresses the ionization of silanol groups on the silica backbone, improving peak shape. A pH around 4-5 ensures that acidic impurities are in their neutral form for better retention. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides better peak shape and lower backpressure. MeOH can offer different selectivity and is a good alternative to screen.[6] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential for initial screening to ensure all impurities, from polar to non-polar, are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures retention time stability. Starting at a slightly elevated temperature can improve efficiency and reduce backpressure. |
| Detection (UV) | 260 nm and 280 nm | Scan the UV spectrum of N-Benzoyladenosine to find its absorbance maximum. Monitoring multiple wavelengths can help in detecting impurities that may have different spectral properties. |
| Injection Vol. | 5-10 µL | Keep the injection volume small to avoid band broadening. The sample should be dissolved in the initial mobile phase composition to prevent peak distortion. |
3. Optimization Phase:
-
Evaluate the Initial Run: Assess the separation of known impurities and look for any unidentified peaks. Pay close attention to the resolution between the main peak and its closest eluting impurity.
-
Gradient Adjustment: If peaks are clustered together, flatten the gradient in that region to improve resolution. If the run time is too long, shorten the gradient time or increase the starting percentage of the organic phase.
-
pH Tuning: For ionizable compounds, small changes in mobile phase pH can significantly alter selectivity. If an impurity is co-eluting, adjusting the pH by ±0.5 units can often achieve separation.
-
Organic Modifier: If resolution is still poor with ACN, switch to MeOH. The different solvent properties can change the elution order.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you might encounter during your experiments.
Peak Shape Problems
Q: My N-Benzoyladenosine peak is tailing (Tailing Factor > 1.5). What are the likely causes and how can I fix it?
A: Peak tailing is one of the most common HPLC problems and typically indicates a secondary, undesirable interaction between the analyte and the stationary phase.[7]
-
Cause 1: Silanol Interactions. The surface of silica-based columns has residual silanol groups (-Si-OH) which are acidic. If your analyte has basic functional groups (like the purine ring in adenosine), it can interact with these silanols, causing tailing.
-
Solution A: Lower Mobile Phase pH. Adjust the mobile phase pH to be 2-3 units below the pKa of the silanols (pKa ~3.5-4.5). A pH of 2.5-3.0 will protonate the silanols, minimizing this secondary interaction.
-
Solution B: Use an End-Capped Column. Modern columns are "end-capped" to block most silanol groups. Ensure you are using a high-quality, end-capped column.
-
Solution C: Add a Competing Base. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can also mask the active silanol sites.
-
-
Cause 2: Column Contamination or Void. The column inlet frit may be blocked, or a void may have formed at the head of the column.
-
Solution: First, try reversing and flushing the column (disconnect from the detector first). If the problem persists, the column may need to be replaced.
-
-
Cause 3: Co-elution. What appears to be a tailing peak might be a small, unresolved impurity hiding on the tail of the main peak.
-
Solution: Change the selectivity of your method. Try adjusting the mobile phase pH, switching the organic solvent (ACN to MeOH), or trying a column with a different stationary phase (e.g., Phenyl-Hexyl).
-
Q: I am observing peak fronting (Tailing Factor < 0.8). What does this indicate?
A: Peak fronting is less common than tailing and usually points to one of two issues:
-
Cause 1: Sample Overload. You have injected too much sample mass onto the column, saturating the stationary phase.
-
Solution: Dilute your sample and inject a smaller mass. The peak shape should become symmetrical.
-
-
Cause 2: Incompatible Sample Solvent. The solvent used to dissolve your sample is significantly stronger (more organic content) than your initial mobile phase. This causes the analyte band to travel too quickly at the beginning, leading to fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95% Aqueous: 5% ACN).
-
Q: Why are my peaks splitting or showing shoulders?
A: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
-
Cause 1: Partially Blocked Frit. The inlet frit of the column is partially clogged with particulate matter from the sample or mobile phase.
-
Solution: Filter all samples and mobile phases. Try back-flushing the column. If this doesn't work, the frit or the column may need replacement.
-
-
Cause 2: Column Void/Channeling. A void has formed at the head of the column, causing the sample to travel through different paths.
-
Solution: This is an irreversible column failure. The column must be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Cause 3: Sample Solvent Effect. Similar to peak fronting, if the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion, which may appear as a split peak for early eluting compounds.
-
Solution: Prepare your sample in the initial mobile phase.
-
Caption: A decision tree for troubleshooting peak tailing.
Retention & Resolution Issues
Q: My retention times are drifting shorter with each injection. What should I check?
A: A consistent decrease in retention time often points to a change in the mobile phase composition or flow rate.
-
Cause 1: Improper Mobile Phase Mixing (for Gradient Systems). If you are using an online mixer, one of the solvent lines may have an air bubble, or the proportioning valve may be malfunctioning, delivering more organic solvent than programmed.
-
Solution: Degas your mobile phases thoroughly. Purge the pump lines to remove any bubbles. To confirm if the mixer is the issue, pre-mix the mobile phase manually and run it in isocratic mode. If the retention time is stable, the pump's mixing system needs service.[8]
-
-
Cause 2: Column Degradation. The bonded phase of the column is slowly being stripped away ("hydrolysis"), especially at high pH or high temperatures. This reduces the column's hydrophobicity and leads to decreased retention.
-
Solution: Operate within the column's recommended pH and temperature range. If the column has aged, it may need to be replaced.[6]
-
Q: I have poor resolution between N-Benzoyladenosine and a key impurity. What are the first parameters I should adjust?
A: Improving resolution requires changing the selectivity (α), efficiency (N), or retention (k) of the separation.
-
First, Optimize Selectivity (α): This is the most powerful way to improve resolution.
-
Solution A: Adjust Gradient Slope. Make the gradient shallower (e.g., change from a 1%/min increase to a 0.5%/min increase) in the region where the critical pair elutes. This gives the peaks more time to separate.
-
Solution B: Change Organic Solvent. Switch from ACN to MeOH or vice-versa. This can significantly alter the selectivity between two compounds.
-
Solution C: Adjust Mobile Phase pH. If either of the compounds is ionizable, a small change in pH can dramatically affect retention and improve separation.
-
-
Then, Increase Efficiency (N):
-
Solution: Switch to a column with a smaller particle size (e.g., 3.5 µm to 1.8 µm) or a longer column (e.g., 150 mm to 250 mm). This will produce sharper peaks, which are easier to resolve. Note that this will also increase backpressure.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best practices for sample and mobile phase preparation? A: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates that can clog your system.[1] Degas mobile phases using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump.[6]
Q: How often should I perform system suitability tests? A: System suitability should be run before starting any sequence of analyses and periodically throughout long runs. Key parameters to monitor include retention time, peak area reproducibility, column efficiency (plate count), and peak tailing for the main N-Benzoyladenosine peak. This demonstrates that your system is performing as expected on that day.
Q: What are the key parameters to validate for an impurity method according to ICH guidelines? A: For a quantitative impurity method, the ICH Q2(R2) guideline recommends validating the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).[10][11] Robustness should also be assessed to understand the method's tolerance for small variations.[12]
Q: Can I use a different manufacturer's C18 column than the one specified in a method? A: While different C18 columns are nominally the same, they can have vastly different selectivities due to variations in silica purity, surface area, carbon load, and end-capping technology. If you must change columns, choose one with similar properties and perform a validation or at least a partial validation to ensure the results are equivalent. It is always best to screen several different C18 columns during initial development.[2]
References
-
Hu, G., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Available at: [Link]
-
Saidulu, P., et al. (2014). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Journal of Chromatographic Science. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
PubChem. N6-Benzoyladenosine. National Institutes of Health. Available at: [Link]
- Google Patents. (2021). Preparation method of N6-benzoyl adenosine.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available at: [Link]
-
ResearchGate. (2011). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Available at: [Link]
-
Phenomenex. (2022). Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027). Available at: [Link]
-
National Institutes of Health. Synthesis of a Novel Benzoyl Adenosine Analog... Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
ResearchGate. (2006). Determination of the impurity profile of adenosine by means of ion-pair reversed-phase chromatography. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ChemBK. N6-benzoyl-adenosine. Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Retention Time Shifts. Available at: [Link]
-
Bitesize Bio. (2021). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Available at: [Link]
-
AMS Bio. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
Semantic Scholar. (2025). HPLC Analysis of tRNA-Derived Nucleosides. Available at: [Link]
-
Waters Corporation Blog. (2022). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
LCGC International. (2016). Retention Time Drift—A Case Study. Available at: [Link]
-
YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]
-
YouTube. (2021). Why Does Retention Time Shift? | HPLC Tip. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
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- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
N-Benzoyladenosine vs. N6-methyladenosine: From Synthetic Scaffolds to Epigenetic Signaling
[1][2]
Part 1: Executive Summary & Structural Distinction[1][2]
For the drug development professional or RNA biologist, distinguishing these two compounds is a matter of Process vs. Function .
-
N-Benzoyladenosine (N-Bz-A): The "Shield."[1][2] A synthetic intermediate.[1][2][3] The benzoyl group protects the exocyclic amine of adenine during solid-phase phosphoramidite synthesis.[1] It is chemically removed (deprotected) to yield natural adenosine.[2] If retained (e.g., in pharmacological studies), it acts as a bulky, steric block or a specific adenosine receptor ligand.[2]
-
N6-methyladenosine (m6A): The "Signal."[1] A naturally occurring epigenetic mark.[1][2][4][5][6] The methyl group is small enough to allow Watson-Crick base pairing (with energetic penalties) but large enough to recruit specific "reader" proteins (YTHDFs) that dictate mRNA stability and translation.
Table 1: Physicochemical & Functional Comparison
| Feature | N-Benzoyladenosine (N-Bz-A) | N6-methyladenosine (m6A) |
| Primary Role | Synthetic Protection (Transient) | Epigenetic Regulation (Dynamic) |
| Chemical Group | Benzoyl (-CO-Ph); Bulky, Electron-withdrawing | Methyl (-CH3); Small, Hydrophobic, Electron-donating |
| Watson-Crick Pairing | Blocked. Steric clash prevents pairing with Uridine.[1][2] | Permitted. Base pairs with U, but destabilizes duplex by ~0.5–1.5 kcal/mol.[2][7] |
| Biological Fate | Must be removed (deprotected) to restore function.[2] | Recognized by Readers (YTHDF), Erasers (FTO), Writers (METTL3).[2] |
| Pharmacology | Synthetic agonist for Adenosine Receptors (A1/A3).[2] | Endogenous ligand for Adenosine A3 Receptor.[1][2][5] |
| Detection | HPLC (impurity analysis).[2] | MeRIP-Seq, Nanopore, LC-MS/MS, Antibody.[1][2] |
Part 2: The Synthesis Nexus (Experimental Workflow)
This section addresses the most common intersection of these two molecules: Synthesizing m6A-modified RNA.
To study m6A, researchers must synthesize RNA strands where specific Adenosines are methylated.[2] This process relies on N-Bz-A to create the unmodified backbone.[1]
The "Trojan Horse" Protocol: Solid-Phase RNA Synthesis
Objective: Synthesize a 20-mer RNA oligo containing a single m6A site.[1]
Logic: You cannot use unprotected Adenosine phosphoramidites because the exocyclic amine is reactive. You use N-Bz-A phosphoramidites for all "normal" A positions.[1][2] For the target position, you use a specific N6-methyl-A phosphoramidite (often protected with phenoxyacetyl, Pac, to allow milder deprotection).[1][2]
Step-by-Step Methodology:
-
Coupling (Chain Assembly):
-
Reagent A (Standard): 5'-DMT-N-Bz-Adenosine -3'-CE Phosphoramidite.[1][2]
-
Reagent B (Modified): 5'-DMT-N6-Me-Adenosine -3'-CE Phosphoramidite.[1][2]
-
Cycle: The synthesizer couples Reagent A at positions 1-9.[1] At position 10, it couples Reagent B. It resumes with Reagent A for 11-20.[1][2]
-
Critical Checkpoint: Coupling efficiency for m6A phosphoramidites is often lower (97-98%) than standard N-Bz-A (>99%) due to steric hindrance of the methyl group.[1][2] Increase coupling time by 2-3 minutes for the modified base.
-
-
Oxidation & Capping: Standard iodine oxidation and acetic anhydride capping.[1][2]
-
Deprotection (The Divergence Point):
-
The Goal: Remove the Benzoyl "Shield" from the standard A's, but keep the Methyl "Signal" on the target A.
-
Protocol: Treat with Methylamine/Ammonia (AMA) at 65°C for 10 minutes (or Ammonium Hydroxide at 55°C for 16h).
-
Mechanism:[2][5][7][8][9] The Benzoyl group is an amide; it hydrolyzes to release Benzoic acid and Natural Adenosine . The Methyl group is an alkyl amine; it is stable under these conditions and remains attached.
-
-
Validation:
Part 3: Biological Function & Pharmacological Overlap[1][2]
While N-Bz-A is primarily a tool, both compounds exhibit distinct biological activities when present in free nucleoside form (e.g., in serum or as drugs).[1][2]
Adenosine Receptor Signaling (G-Protein Coupled Receptors)
Recent data suggests a pharmacological convergence.[1][2] Both compounds act as ligands for Adenosine Receptors, which regulate inflammation and cardiac function.[2]
-
m6A (The Endogenous Ligand): Historically viewed only as an RNA mark, m6A is released during RNA degradation. It has been identified as a selective ligand for the Adenosine A3 Receptor (A3AR) , with higher affinity than unmodified adenosine.[5] It mediates allergic responses and mast cell activation [1].[1][2]
-
N-Bz-A (The Synthetic Agonist): N6-substitution generally increases selectivity for A1 and A3 receptors over A2A.[1][2] N-Benzoyladenosine is investigated as a stable analog to probe these pockets, often showing enhanced resistance to Adenosine Deaminase (ADA) compared to adenosine [2].[1][2]
The "Reader" Machinery (RNA Metabolism)
This is the exclusive domain of m6A.
-
Recognition: The N6-methyl group rotates from syn to anti in the double helix, projecting into the major groove.[7] This creates a hydrophobic handle recognized by the YTH domain of reader proteins (YTHDF1/2/3).
-
Steric Exclusion (N-Bz-A): If an RNA strand retains a Benzoyl group (due to synthesis error), it cannot be read.[1][2] The bulky phenyl ring sterically clashes with the reader pocket and disrupts Watson-Crick pairing, likely leading to translational stalling or RNA degradation via quality control pathways (No-Go Decay).[1]
Part 4: Visualization
Diagram 1: The Synthesis Pathway vs. Biological Pathway
This diagram illustrates how N-Bz-A is processed chemically to create the substrate for biological m6A readers.[1]
Caption: Figure 1: The Divergent Fates of N6-Substituted Adenosines. N-Benzoyladenosine serves as a transient precursor for natural Adenosine in chemical synthesis, while N6-methyladenosine is the stable, functional output recognized by biological machinery.[1][2]
Part 5: References
-
Ogawa, Y. et al. (2021).[2] "N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand."[1][2] Nature, 591, 154–160.[2] [2]
-
Daly, J. W. et al. (1986).[2] "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 29(7), 1305–1311.[2]
-
Dominissini, D. et al. (2012).[2] "Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq." Nature, 485, 201–206.[2] [2]
-
Glen Research. (2023).[2] "N6-Methyl-A-CE Phosphoramidite and RNA Synthesis Protocols." Glen Research Technical Guide.
-
Roundtree, I. A. et al. (2017).[2] "Dynamic RNA Modifications in Gene Expression Regulation." Cell, 169(7), 1187–1200.[2][10]
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A Comparative Analysis of the Biological Activities of N-Benzoyladenosine and 2-chloroadenosine: A Guide for Researchers
In the landscape of adenosine receptor research and drug development, the selection of appropriate chemical tools is paramount to elucidating complex signaling pathways and identifying novel therapeutic targets. This guide provides an in-depth comparison of two commonly encountered adenosine analogs: N-Benzoyladenosine and 2-chloroadenosine. While both are derivatives of the endogenous nucleoside adenosine, their distinct structural modifications confer vastly different pharmacological profiles and biological activities. This document will objectively dissect these differences, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their studies.
Introduction: Two Adenosine Analogs with Divergent Paths
Adenosine is a ubiquitous purine nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Its therapeutic potential is vast, yet its clinical utility is hampered by a short biological half-life. This has driven the development of more stable analogs, such as 2-chloroadenosine, which is resistant to metabolic degradation.[2]
2-chloroadenosine is a classic, non-selective agonist of adenosine receptors, valued for its potent and stable activation of these receptors.[2] In contrast, N-Benzoyladenosine is frequently utilized as a synthetic intermediate in pharmaceutical chemistry.[3] The addition of a benzoyl group to the N6 position of the adenine ring enhances its stability and lipophilicity, but also fundamentally alters its direct interaction with adenosine receptors.[3] This guide will explore the nuances of their mechanisms of action, receptor binding profiles, and functional effects.
Comparative Pharmacology: A Tale of Direct Agonism vs. Prodrug Potential
The primary distinction between 2-chloroadenosine and N-Benzoyladenosine lies in their direct pharmacological activity. 2-chloroadenosine is a well-characterized agonist that directly binds to and activates adenosine receptors. N-Benzoyladenosine, on the other hand, is largely considered a prodrug or a synthetic precursor, requiring in vivo enzymatic cleavage of the benzoyl group to release adenosine and exert its biological effects.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is displaced by the test compound, allowing for the calculation of the test compound's inhibitory constant (Ki).
2-chloroadenosine exhibits broad affinity for adenosine receptor subtypes, with a preference for A2A and A1 receptors over A3 receptors. This non-selective profile makes it a useful tool for studying general adenosinergic effects.
N-Benzoyladenosine , in its intact form, is not reported to have significant affinity for adenosine receptors. The bulky benzoyl group at the N6 position likely hinders the necessary interactions within the receptor's binding pocket. Its biological activity is therefore contingent on its conversion to adenosine.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 2-chloroadenosine | 300 | 80 | 1900 |
| N-Benzoyladenosine | Data not available (presumed low affinity) | Data not available (presumed low affinity) | Data not available (presumed low affinity) |
Table 1: Comparative Receptor Binding Affinities (Ki) of 2-chloroadenosine and N-Benzoyladenosine for Human Adenosine Receptors.
Functional Activity
Functional assays, such as cAMP accumulation assays, measure the cellular response to receptor activation. Agonists of A2A and A2B receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while A1 and A3 receptor agonists inhibit adenylyl cyclase, causing a decrease in cAMP levels. The potency of an agonist is typically expressed as its half-maximal effective concentration (EC50).
2-chloroadenosine , as a direct agonist, elicits concentration-dependent changes in cAMP levels. For instance, in cells expressing A2A receptors, it will increase cAMP production with a measurable EC50 value.
N-Benzoyladenosine's functional activity is indirect. In vitro, without metabolic enzymes, it is expected to be inactive. In vivo or in cell cultures with appropriate enzymatic activity, the gradual hydrolysis of N-Benzoyladenosine to adenosine would lead to the activation of adenosine receptors. The observed potency would depend on the rate of this conversion.
| Compound | Functional Assay | Receptor Target | Effect | EC50 |
| 2-chloroadenosine | cAMP Accumulation | A2A | Stimulation | ~200 nM |
| N-Benzoyladenosine | cAMP Accumulation | All (as Adenosine) | Dependent on hydrolysis | Not applicable (indirect effect) |
Table 2: Comparative Functional Activity of 2-chloroadenosine and N-Benzoyladenosine.
Unraveling the Mechanisms of Action
The biological effects of these two compounds are dictated by their distinct mechanisms of action at the molecular and cellular levels.
2-chloroadenosine: A Dual-Action Molecule
2-chloroadenosine exerts its biological effects through two primary pathways:
-
Receptor-Mediated Signaling : As a direct agonist, it activates the canonical signaling cascades associated with each adenosine receptor subtype. Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase via Gi proteins, while activation of A2A and A2B receptors stimulates adenylyl cyclase through Gs proteins.
-
Intracellular Metabolism : 2-chloroadenosine can be transported into cells and subsequently phosphorylated by adenosine kinase to form 2-chloro-adenosine triphosphate (2-Cl-ATP). The accumulation of this metabolite can interfere with cellular processes and induce apoptosis, independent of receptor activation.[4]
N-Benzoyladenosine: A Prodrug Approach
The primary mechanism of action for N-Benzoyladenosine is its function as a prodrug. The benzoyl group, while conferring stability, renders the molecule inactive at adenosine receptors. For biological activity to be observed, the amide bond must be cleaved by cellular esterases or amidases to release adenosine.
Experimental Protocols: A Guide to Characterization
To empirically determine and compare the biological activities of adenosine analogs like 2-chloroadenosine and N-Benzoyladenosine, standardized experimental protocols are essential.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-CGS 21680 for A2A, [3H]-DPCPX for A1)
-
Test compound (2-chloroadenosine or N-Benzoyladenosine)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like NECA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a method to measure the functional effect of a compound on adenylyl cyclase activity.
Materials:
-
Cells expressing the adenosine receptor of interest
-
Test compound (2-chloroadenosine or N-Benzoyladenosine)
-
Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptors)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates
Procedure:
-
Seed cells in a microplate and allow them to adhere overnight.
-
Replace the medium with assay buffer containing a PDE inhibitor and incubate.
-
For Gi-coupled receptors, add forskolin to stimulate baseline cAMP production.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the test compound concentration to determine the EC50 or IC50 value.
Conclusion: Selecting the Right Tool for the Job
The choice between N-Benzoyladenosine and 2-chloroadenosine hinges on the specific experimental goals.
2-chloroadenosine is the compound of choice for studies requiring direct, potent, and stable activation of adenosine receptors. Its non-selective nature makes it suitable for investigating general adenosinergic signaling, while its dual mechanism of action offers a tool to study both receptor-mediated and intracellular metabolic effects.
N-Benzoyladenosine serves a different purpose. It is an invaluable tool in synthetic chemistry for the creation of more complex adenosine analogs. In a biological context, its utility lies in its potential as a prodrug, offering a means for sustained, localized delivery of adenosine upon enzymatic cleavage. Researchers employing N-Benzoyladenosine in biological systems should be cognizant of its indirect mechanism of action and the requirement for metabolic activation.
By understanding the distinct chemical properties and biological activities of these two adenosine derivatives, researchers can design more precise experiments, leading to a deeper understanding of the multifaceted roles of adenosine in health and disease.
References
- Fredholm BB, IJzerman AP, Jacobson KA, Linden J, Müller CE. International Union of Basic and Clinical Pharmacology. LXXXI.
- Gao ZG, Jacobson KA. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. Purinergic Signal. 2021;17(1):1-3.
- Jacobson KA, Ji XD, Li AH, et al. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Drug Dev Res. 2000;51(1):43-53.
- Kim SK, Gao ZG, Jeong LS, Jacobson KA. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. J Med Chem. 1994;37(23):3938-3945.
- Vincenzi F, Corciulo C, Targa M, et al. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. J Med Chem. 1978;21(11):1141-1145.
- van der Wenden EM, von Frijtag Drabbe Künzel JK, Mathôt RA, Danhof M, IJzerman AP. N6,5'-Disubstituted adenosine derivatives as partial agonists for the human adenosine A3 receptor. J Med Chem. 1995;38(20):4000-4006.
-
CD BioGlyco. N6-Benzoyl-adenosine. Available at: [Link]
- Lecis D, Roberts J, Larrue C, et al. Mechanism of 2-chloroadenosine toxicity to PC3 cell line. Cancer Chemother Pharmacol. 2008;62(5):829-837.
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Technical Guide: N-Benzoyladenosine (Bz-dA) vs. Alternative Phosphoramidites in Oligonucleotide Synthesis
Topic: Efficiency of N-Benzoyladenosine in Oligonucleotide Synthesis Compared to Other Phosphoramidites Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Process Engineers in Oligonucleotide Manufacturing.
Executive Summary: The "Workhorse" vs. The "Sprinters"
In solid-phase oligonucleotide synthesis, the choice of the adenosine protecting group is a critical decision that dictates downstream processing conditions, product fidelity, and reagent stability. N6-Benzoyl-2'-deoxyadenosine (Bz-dA) serves as the industry standard "workhorse." It offers exceptional stability in solution and high coupling efficiency but requires rigorous deprotection conditions.
This guide compares Bz-dA against "Mild" and "Ultra-Fast" alternatives—specifically N6-Phenoxyacetyl (Pac-dA) and N6-Acetyl (Ac-dA) . While alternatives offer speed, Bz-dA remains the superior choice for standard, robust synthesis workflows where reagent longevity and cost-efficiency are paramount.
Mechanistic Foundations
To understand the efficiency differences, we must analyze the chemical behavior of the N6-protecting group during the two critical phases: Coupling and Deprotection .
The Coupling Mechanism
The N6-benzoyl group exerts an electron-withdrawing effect on the adenine exocyclic amine. However, because the coupling reaction occurs at the 3'-phosphoramidite moiety (far removed from the N6 position), the influence of the N6-protecting group on coupling efficiency is sterically and electronically minimal. This explains why Bz-dA, Pac-dA, and Ac-dA all exhibit comparable coupling efficiencies (>99% under optimized conditions).
The Deprotection Mechanism (The Differentiator)
The primary efficiency divergence lies in the removal of the protecting group (deprotection). This is a nucleophilic acyl substitution reaction.
-
Bz-dA: The benzoyl amide bond is resonance-stabilized and sterically hindered by the phenyl ring, requiring stronger nucleophiles (e.g., concentrated ammonia at heat) or faster kinetics (AMA) to cleave.
-
Pac-dA: The ether oxygen in the phenoxyacetyl group acts as an electron-withdrawing group via induction, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack under mild conditions.
Visualization: Synthesis Cycle & Critical Path
The following diagram illustrates the standard synthesis cycle, highlighting where Bz-dA integrates and where the critical deprotection bottleneck occurs.
Caption: Standard oligonucleotide synthesis cycle. The "Coupling" step (Green) is highly efficient for Bz-dA. The "Cleavage & Deprotection" step (Red) is the variable dependent on the protecting group.[1]
Comparative Analysis: Bz-dA vs. Pac-dA vs. Ac-dA
Deprotection Efficiency and Kinetics
This is the most significant operational difference. Bz-dA requires higher energy (heat) or stronger reagents (Methylamine) compared to Pac-dA.
| Feature | N6-Benzoyl (Bz-dA) | N6-Phenoxyacetyl (Pac-dA) | N6-Acetyl (Ac-dA) |
| Class | Standard / Robust | Mild / Ultra-Mild | Fast / Labile |
| Reagent: NH₄OH | 55°C (8–16 hr) or 65°C (4 hr) | RT (2–4 hr) | RT (1–2 hr) |
| Reagent: AMA | 65°C (10 min) | RT (10 min) | 65°C (5 min) |
| Reagent: K₂CO₃/MeOH | Ineffective / Slow | RT (4 hr) - Ideal for RNA | Variable |
| Primary Use Case | Standard primers, unmodified DNA | Dye-labeled oligos, RNA, base-sensitive mods | High-throughput DNA synthesis |
Expert Insight: While Pac-dA allows for room temperature deprotection (preserving sensitive dyes like TAMRA or Cyanine), Bz-dA is preferred for unmodified DNA because the rigorous ammonia deprotection ensures complete removal of isobutyryl groups on Guanosine (if standard iBu-dG is used) and eliminates the risk of accidental premature deprotection during storage.
Coupling Efficiency & Solution Stability
-
Coupling Yield: All three variants achieve >99.0% coupling efficiency on modern synthesizers (e.g., MerMade, Dr. Oligo) provided water content is <30 ppm.
-
Solution Stability: Bz-dA phosphoramidites are significantly more stable in acetonitrile solution than Pac-dA.
-
Data Point: Bz-dA amidites maintain >90% coupling activity after 2 weeks on the synthesizer. Pac-dA and Ac-dA are more prone to hydrolysis and oxidation, often requiring replacement every 2-3 days.
-
Side Reactions: Depurination
Depurination (cleavage of the N-glycosidic bond) is a risk during the acidic detritylation step.
-
Bz-dA: The benzoyl group protects the N6 position, but the acidic conditions (TCA/DCA) can still protonate N7, leading to depurination. However, Bz-dA is sufficiently stable for oligos up to ~100-150 bases.
-
Comparison: There is no significant evidence that Pac-dA offers superior protection against acid-catalyzed depurination compared to Bz-dA. The primary "mildness" of Pac-dA refers to base deprotection, not acid stability.
Experimental Protocols
Protocol A: Standard Synthesis with Bz-dA
Applicability: Routine primers, PCR probes, antisense oligonucleotides.
-
Reagent Prep: Dissolve Bz-dA phosphoramidite in anhydrous Acetonitrile (diluent) to 0.1 M concentration. Ensure water content <30 ppm.
-
Coupling:
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Time: 60 seconds (standard) to 120 seconds (large scale).
-
Expectation: Trityl monitor should show consistent orange intensity (yield >99%).
-
-
Capping: Use Acetic Anhydride/THF (Cap A) and N-Methylimidazole (Cap B).
-
Oxidation: 0.02 M Iodine in THF/Pyridine/Water.
Protocol B: Deprotection Strategies for Bz-dA
Option 1: Standard Ammonia (High Fidelity)
-
Reagent: Concentrated Ammonium Hydroxide (28-30%).
-
Conditions: Incubate at 55°C for 12–16 hours (Overnight).
-
Why: Ensures complete removal of Benzoyl on A and Isobutyryl on G.
-
Pros: Cheapest reagent, no modification of Cytosine.
Option 2: Ultra-Fast AMA (High Throughput)
-
Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).
-
Conditions: Incubate at 65°C for 10 minutes .
-
Constraint: Must use Acetyl-dC (Ac-dC) instead of Benzoyl-dC to avoid transamination of Cytosine.
-
Pros: Drastically reduces processing time from 16 hours to 10 minutes.
Decision Matrix: When to Use Bz-dA
Use the following logic flow to determine if Bz-dA is the correct choice for your application.
Caption: Decision matrix for selecting Adenosine protecting groups. Bz-dA is the default unless specific sensitivity requirements exist.
References
-
Glen Research. (n.d.).[2] Deprotection Guide - Deprotect to Completion. Retrieved from [Link]
-
Beaucage, S. L., & Iyer, R. P. (1992).[3] Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. (Foundational reference for phosphoramidite chemistry).
-
Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994). Fast cleavage and deprotection of oligonucleotides.[1][4][5][6] Tetrahedron Letters, 35(25), 4311-4314. (Reference for AMA deprotection protocols).
Sources
Confirming the structure of N-Benzoyladenosine with 1D and 2D NMR spectroscopy.
Structural Confirmation of -Benzoyladenosine: A Comparative NMR Guide
Executive Summary
-BenzoyladenosineWhile 1D
Part 1: The Structural Challenge (Target vs. Alternatives)
The primary challenge in confirming
| Feature | Target: | Alternative: |
| Benzoyl Location | Exocyclic Amine ( | Ribose Hydroxyls ( |
| Stability | Stable under standard conditions | Prone to migration (acyl migration) |
| Key NMR Feature | Amide Proton (NH) visible >11 ppm | No Amide Proton ; Sugar proton deshielding |
| Synthesis Goal | Desired Product | Critical Impurity |
Part 2: Methodology Comparison
Method A: 1D H NMR (Preliminary Screening)
1D NMR is useful for confirming the presence of the benzoyl group and the integrity of the purine ring.
-
Diagnostic Shift: The electron-withdrawing benzoyl group significantly deshields the purine protons (H-2 and H-8) compared to the starting material (Adenosine).
-
Amide Signal: A broad singlet appearing downfield (
ppm) confirms the formation of an amide bond ( ).
Comparative Data: Adenosine vs.
-Benzoyladenosine (in DMSO-
)
| Proton | Adenosine | Shift ( | Interpretation | |
| NH (Amide) | N/A | 11.20 (bs) | N/A | Definitive for N-acylation |
| H-8 (Purine) | 8.35 (s) | 8.74 (s) | +0.39 | Deshielded by |
| H-2 (Purine) | 8.14 (s) | 8.60 (s) | +0.46 | Deshielded by |
| Benzoyl (o) | N/A | 8.05 (d) | N/A | Ortho protons of benzoyl ring |
| Benzoyl (m/p) | N/A | 7.50 - 7.65 (m) | N/A | Meta/Para protons |
| H-1' (Anomeric) | 5.88 (d) | 6.05 (d) | +0.17 | Slight shift; sugar intact |
| Sugar H-2'/3' | 4.0 - 4.6 | 4.1 - 4.7 | ~0.1 | Minimal Shift (Key Distinction) |
Critical Limitation: If the sample contains a mixture of
and-benzoyl isomers, the aromatic region becomes crowded. -benzoylation causes a massive downfield shift ( to ppm) of the specific sugar proton attached to the acylated carbon (e.g., H-2' shifts from ~4.6 to ~5.8 ppm). If this shift is absent, the sugar is free.
Method B: 2D NMR (HSQC & HMBC) - The Gold Standard
To objectively "confirm" the structure, one must prove the connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Assigns every proton to its attached carbon. This clears up the aromatic region by separating Purine C-H from Benzoyl C-H.
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides the "smoking gun" evidence.
-
The Positive Proof: Correlation between Benzoyl Carbonyl C=O (~165 ppm) and Benzoyl Ortho-Protons.
-
The Negative Proof (Crucial): Absence of correlation between the Benzoyl Carbonyl C=O and any Sugar Protons (H-2', H-3', H-5'). If such a correlation exists, the product is an
-benzoyl impurity.
-
Part 3: Experimental Protocol
Sample Preparation
-
Solvent: DMSO-
(99.9% D) is required. CDCl is poor for nucleosides due to solubility issues and loss of exchangeable protons (NH/OH). -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K (25°C).
-
1D
H: 16 scans, relaxation delay ( ) 2.0s to ensure integration accuracy of the amide proton. -
2D HMBC: Optimized for long-range coupling (
Hz). 2048 x 256 points.
Workflow Visualization
The following diagram illustrates the decision logic for structural confirmation.
Caption: Logical workflow for distinguishing N6-Benzoyladenosine from O-acylated impurities using 1D and 2D NMR.
Part 4: Data Analysis & HMBC Connectivity
The table below details the specific HMBC correlations that validate the structure.
| Carbon Type | Correlated Protons (HMBC) | Structural Significance | |
| Benzoyl C=O | 165.8 | Benzoyl H-Ortho (8.05) | Confirms Benzoyl group presence. |
| NO correlation to H-2', H-3' | Proves N-selectivity (Negative Proof). | ||
| Purine C-6 | 151.8 | H-2 (8.60), H-8 (8.74) | Confirms Purine core integrity. |
| Purine C-4 | 150.2 | H-2 (8.60) | Confirms Purine core integrity. |
| Purine C-8 | 142.9 | H-1' (6.05) | Links Base to Sugar (Glycosidic bond). |
Connectivity Diagram
The diagram below visualizes the critical HMBC correlations. The Green arrow represents the confirming correlation; the Red crossed-out arrow represents the correlation that must be absent.
Caption: Critical HMBC correlations. Green arrow confirms benzoyl group; dashed red line indicates absence of O-acylation.
References
-
Molecules 2011, 16(5), 3989-4004.Synthesis of a Novel Benzoyl Adenosine Analog...
-
Source:
- Relevance: Provides comparative NMR data for benzoyl-protected adenine nucleosides and detailed synthetic protocols.
-
-
Sigma-Aldrich Product Specific
-
Source:
- Relevance: Validates commercial standards and physical properties (melting point, appearance).
-
-
Journal of Organic Chemistry, 2005, 70(2), 569–578.
-
Source:
- Relevance: Authoritative source on the chemical shifts of N- vs O-benzoyl
-
-
Chem-Impex International.
-
Source:
- Relevance: General product information and CAS verific
-
A Senior Application Scientist's Guide to Chiral Chromatography for Enantiomeric Purity Assessment of N-Benzoyladenosine Derivatives
Introduction: The Criticality of Enantiomeric Purity in N-Benzoyladenosine Derivatives
N-Benzoyladenosine and its derivatives are a significant class of compounds in drug discovery and development, often serving as intermediates in the synthesis of antiviral and anticancer nucleoside analogs. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.
This guide provides a comprehensive comparison of chiral chromatography methods for assessing the enantiomeric purity of N-Benzoyladenosine derivatives. We will delve into the underlying principles of chiral recognition, compare the performance of leading CSPs, and provide detailed, field-tested protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Pillar 1: Understanding Chiral Recognition Mechanisms
The separation of enantiomers on a chiral stationary phase is a nuanced process governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. For nucleoside analogs like N-Benzoyladenosine, two classes of CSPs have demonstrated broad applicability and success: polysaccharide-based and cyclodextrin-based CSPs.
Polysaccharide-Based CSPs: A Workhorse for Chiral Separations
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used in chiral HPLC. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all within the chiral grooves and cavities of the polysaccharide structure.
For N-Benzoyladenosine, the key interaction points are:
-
Hydrogen Bonding: The ribose hydroxyl groups and the amide linkage of the benzoyl group can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The purine and benzoyl aromatic rings can engage in π-stacking with the phenyl groups of the chiral selector.
-
Steric Fit: The overall three-dimensional shape of the enantiomer determines how well it fits into the chiral cavities of the CSP.
The helical structure of amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (the selector in Chiralpak® AD), often provides excellent enantioselectivity for a broad range of compounds, including those with aromatic and hydrogen-bonding moieties like N-Benzoyladenosine.
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrin-based CSPs are another powerful tool for chiral separations. These consist of cyclic oligosaccharides, typically β-cyclodextrin, which have a hydrophobic inner cavity and a hydrophilic outer surface. The primary mechanism of chiral recognition is the formation of inclusion complexes, where the less polar part of the analyte (e.g., the benzoyl and adenine rings of N-Benzoyladenosine) fits into the hydrophobic cavity.[1] Secondary interactions, such as hydrogen bonding between the analyte's hydroxyl or amide groups and the hydroxyl groups on the rim of the cyclodextrin, further contribute to enantioseparation.[1]
Pillar 2: Comparative Analysis of Chiral Chromatography Methods
Table 1: Comparison of Recommended Chiral HPLC Methods for N-Benzoyladenosine Derivatives
| Parameter | Method 1: Polysaccharide-Based CSP (Normal Phase) | Method 2: Polysaccharide-Based CSP (Polar Organic Mode) | Method 3: Cyclodextrin-Based CSP (Reversed-Phase) |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) | CYCLOBOND™ I 2000 (β-cyclodextrin) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 80:20, v/v) | 100% Methanol or Ethanol | Acetonitrile / Water (e.g., 30:70, v/v) with buffer |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C - 40°C | 30°C |
| Detection | UV at 260 nm | UV at 260 nm | UV at 260 nm |
| Anticipated Performance | |||
| Resolution (Rs) | > 2.0 (expected) | > 2.0 (expected) | > 1.5 (expected) |
| Selectivity (α) | High | Potentially high, may show different selectivity than normal phase | Moderate to high |
| Analysis Time | Moderate | Potentially faster than normal phase | Moderate |
| Rationale & Causality | Excellent for creating specific hydrogen bonding and π-π interactions. The less polar mobile phase enhances these interactions. | The polar organic mobile phase can alter the conformation of the polysaccharide, leading to different chiral recognition. Immobilized phases are robust to a wider range of solvents.[2][3] | Inclusion complexation is the primary driver. The aqueous mobile phase promotes the partitioning of the hydrophobic benzoyl group into the cyclodextrin cavity. |
Pillar 3: Experimental Protocols & Validation
The following protocols are provided as robust starting points for developing a validated method for the enantiomeric purity of N-Benzoyladenosine derivatives.
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis of N-Benzoyladenosine.
Protocol 1: Chiral Separation using Polysaccharide CSP in Normal Phase
This method is often the most successful starting point for polysaccharide-based CSPs.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol.
-
Sample: N-Benzoyladenosine derivative dissolved in the mobile phase at approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Mobile Phase Composition: n-Hexane:2-Propanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Prepare the mobile phase by accurately mixing the solvents. Degas the mobile phase before use.
-
Install the Chiralpak® AD-H column and equilibrate with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample solution by dissolving the N-Benzoyladenosine derivative in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the column and start the data acquisition.
-
After the run, integrate the peaks corresponding to the two enantiomers.
4. Causality Behind Choices:
-
The normal phase mobile phase (low polarity) enhances the polar interactions (hydrogen bonding, dipole-dipole) between the analyte and the CSP, which are crucial for chiral recognition on polysaccharide phases.[4]
-
2-Propanol is used as the polar modifier to control the retention time. Adjusting its concentration is the primary way to optimize the separation.
Method Validation: A Self-Validating System
Any developed chiral method must be validated to ensure its suitability for its intended purpose. Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between the enantiomer peaks and from any impurity peaks.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed for the minor enantiomer.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This is critical for determining the enantiomeric purity with high confidence.[5]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the main enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal use.
Logical Relationship Diagram for Method Development
Caption: Chiral HPLC Method Development and Validation Pathway.
Conclusion
The determination of enantiomeric purity is a critical step in the development of N-Benzoyladenosine derivatives. While no single method fits all scenarios, a systematic approach starting with polysaccharide-based chiral stationary phases like Chiralpak® AD-H under normal phase conditions is a highly effective strategy. By understanding the principles of chiral recognition and diligently optimizing and validating the chosen method, researchers can ensure the accuracy and reliability of their enantiomeric purity assessments, ultimately contributing to the development of safer and more effective pharmaceuticals. This guide provides the foundational knowledge and practical protocols to achieve this goal with scientific integrity.
References
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. PubMed. Retrieved from [Link]
-
Carradori, S., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Retrieved from [Link]
-
Jadhav, S. B., et al. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health. Retrieved from [Link]
- Manville, R. W., & Mattson, M. P. (2002). Methods for synthesizing nucleosides, nucleoside derivatives and non-nucleoside derivatives. Google Patents.
- Jaworski, J. S., et al. (2023). Bis-rnai compounds for cns delivery. Google Patents.
-
Nielsen, P., & Petersen, A. B. (2011). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. ResearchGate. Retrieved from [Link]
-
Kraszewski, A., et al. (2005). Efficient Method for the Preparation of Nucleoside H-Phosphonoselenoate Monoesters. ACS Publications. Retrieved from [Link]
- Obika, S., et al. (2023). Pharmaceutical composition for treatment of spinocerebellar ataxia. Google Patents.
-
Toth, G., et al. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. MDPI. Retrieved from [Link]
-
Micha, J. (2019). Oligonucleotide Development and Evaluation of Mobile Phase Additives for Electrospray Mass Spectrometry Analysis. UGA Open Scholar. Retrieved from [Link]
-
De Klerck, K., et al. (2012). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Retrieved from [Link]
-
Toth, G., et al. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. National Institutes of Health. Retrieved from [Link]
-
Chiral Technologies Europe. (n.d.). Instruction Manual for Chiralpak AD. Retrieved from [Link]
-
Chimalakonda, K. R., et al. (2011). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results for N6-benzoyladenosine. Retrieved from [Link]
-
University of Nottingham. (n.d.). Synthesis and biological testing of 5-methyl-2'-deoxycytidine analogues and Perfluoroalkylation reactions. Retrieved from [Link]
-
Jacobson, K. A., et al. (2007). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. National Institutes of Health. Retrieved from [Link]
-
Park, H.-J., et al. (2016). Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs. National Institutes of Health. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. UVaDOC Principal. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column.... Retrieved from [Link]
-
Sousa, F., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Institutes of Health. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2002018405A2 - Methods for synthesizing nucleosides, nucleoside derivatives and non-nucleoside derivatives - Google Patents [patents.google.com]
N-Benzoyladenosine vs. Purine Analogs: A Comparative Guide for Enzymatic Assays
Executive Summary: Beyond the Protecting Group
N-Benzoyladenosine (
This guide analyzes N-Benzoyladenosine not merely as a synthetic reagent, but as a structural probe in enzymatic assays. By comparing it with active purine analogs, we reveal how the subtle shift from an amine (benzyl) to an amide (benzoyl) linker dramatically alters enzyme recognition, hydrolytic stability, and receptor affinity.
Comparative Landscape: The Purine Analog Spectrum
To select the correct control or inhibitor for your assay, you must understand the Structure-Activity Relationship (SAR) driven by the
Table 1: Physicochemical & Biological Profile Comparison
| Feature | N-Benzoyladenosine | Adenosine (Native) | Cordycepin | |
| Structure | Primary Amine | 3'-Deoxyribose | ||
| Primary Utility | Synthetic Protection / A3 Receptor Probe | Kinase/ADA Inhibitor / Cytokinin | Natural Substrate | Chain Terminator / Poly(A) Inhibitor |
| ADA Activity | Resistant/Inactive (Amide bond) | Competitive Inhibitor ( | Substrate (Rapid deamination) | Resistant |
| Kinase Affinity | Low (Steric/Electronic clash) | High (e.g., T. gondii AK) | High (Substrate) | Moderate |
| Solubility | Low (DMSO required) | Moderate (Ethanol/DMSO) | Moderate (Water) | High |
| Stability | Labile in Base (pH > 9) | Stable | Stable | Stable |
Expert Insight: The "Carbonyl Effect"
The critical differentiator is the carbonyl oxygen in N-Benzoyladenosine.
-
Electronic Deactivation: The carbonyl pulls electron density from the
nitrogen, reducing its basicity ( drops significantly). This prevents protonation, a key step in the catalytic mechanism of many kinases and deaminases. -
Steric Planarity: The amide bond forces the
substituent to be planar with the purine ring, unlike the flexible methylene linker in -Benzyladenosine. This restricts the molecule from fitting into the "induced fit" pockets of enzymes like Adenosine Kinase.
Structural Visualization (SAR Analysis)
The following diagram illustrates the structural divergence and its impact on enzymatic recognition.
Caption: SAR comparison showing how the oxidation of the benzyl linker to a benzoyl group disrupts enzymatic binding affinity.
Experimental Protocols
Protocol A: Adenosine Deaminase (ADA) Inhibition Assay
This assay validates whether N-Benzoyladenosine acts as a substrate, an inhibitor, or an inert bystander compared to the active N-Benzyladenosine.
Principle: ADA converts Adenosine to Inosine.[1][2] This results in a decrease in absorbance at 265 nm . Inhibitors slow this rate.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme: Calf Intestine Adenosine Deaminase (0.01 – 0.05 units/mL final).
-
Substrate: Adenosine (50 µM final).
-
Test Compounds: N-Benzoyladenosine (dissolved in DMSO), N-Benzyladenosine (Positive Control).
Workflow:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 100 µM in Phosphate Buffer (keep DMSO < 1%).
-
Blanking: Add 900 µL Buffer + 50 µL Enzyme into a quartz cuvette. Zero the spectrophotometer.
-
Reaction Initiation: Add 50 µL Adenosine substrate. Quickly mix by inversion.
-
Measurement: Record
for 2 minutes (Initial Velocity, ). -
Inhibition Test: Repeat steps 2-4, but pre-incubate Enzyme with N-Benzoyladenosine (10–50 µM) for 5 minutes before adding Adenosine.
Data Analysis:
-
Calculate % Inhibition:
. -
Expected Result: N-Benzyladenosine should show >80% inhibition at equimolar concentrations. N-Benzoyladenosine should show negligible inhibition (<10%), confirming the "Carbonyl Effect" renders it inactive against ADA.
Protocol B: Stability & Solubility Validation
Because N-Benzoyladenosine is an amide, it is susceptible to hydrolysis in alkaline conditions, which can lead to false positives (release of free adenosine).
Workflow:
-
Dissolution: Dissolve N-Benzoyladenosine to 1 mM in DMSO.
-
Stress Test: Dilute 1:10 into three buffers:
-
PBS (pH 7.4)
-
Carbonate Buffer (pH 9.5)
-
Cell Culture Media (DMEM + 10% FBS)
-
-
Incubation: Incubate at 37°C for 24 hours.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 5% to 60% Acetonitrile in Water (+0.1% TFA).
-
Detection: UV 260 nm.
-
-
Interpretation:
-
Retention Time Shift: N-Benzoyladenosine elutes later (more hydrophobic) than Adenosine.
-
Degradation: Appearance of the Adenosine peak indicates hydrolysis.
-
Pass Criteria: >95% integrity in PBS/Media. >10% degradation in Carbonate Buffer is expected (base-labile protecting group).
-
Decision Logic: When to Use Which Analog?
Use the following logic flow to determine the appropriate purine analog for your specific research question.
Caption: Decision matrix for selecting between Benzyl, Benzoyl, and Deoxy adenosine analogs.
References
-
PubChem. (2025).[3] N6-Benzoyladenosine Compound Summary. National Library of Medicine. [Link]
-
Gallo, M., et al. (2021).[4] "Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs." International Journal of Molecular Sciences. [Link]
-
Bar-Ilan University. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. [Link]
Sources
- 1. What are ADA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
A Comparative Analysis of N-Benzoyladenosine's Biological Effects Across Diverse Human Cell Lines
This guide provides an in-depth, comparative analysis of the biological effects of N-Benzoyladenosine, a synthetic cytokinin, across a panel of human cancer and normal cell lines. We will delve into its cytotoxic and pro-apoptotic properties, and explore the underlying molecular mechanisms, offering a cross-validated perspective for researchers in oncology and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and cellular impact of N-Benzoyladenosine and its analogues.
Introduction: The Therapeutic Potential of Modified Adenosines
N-Benzoyladenosine and its structural analogues, such as N6-isopentenyladenosine, are modified purine nucleosides that have garnered significant interest for their anti-cancer properties.[1] These compounds, originally identified as plant hormones (cytokinins), have been shown to influence key cellular processes like proliferation, cell cycle progression, and apoptosis in various neoplastic cells.[2][3] Their ability to modulate adenosine receptors and other cellular pathways makes them attractive candidates for the development of novel anti-inflammatory and anti-cancer therapeutics.[1]
This guide will provide a comprehensive comparison of the biological effects of N-Benzoyladenosine and a key analogue, N6-isopentenyladenosine, on three distinct human cancer cell lines:
-
A549: A human lung adenocarcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
MCF-7: A human breast adenocarcinoma cell line.
To assess the selectivity of these compounds for cancer cells, we will also include data on a non-cancerous human cell line:
We will explore their effects on cell viability, their ability to induce programmed cell death (apoptosis), their impact on cell cycle distribution, and their influence on key intracellular signaling pathways, namely the MAPK/ERK and PI3K/AKT pathways.
Experimental Rationale and Design
The primary objective of this guide is to provide a framework for the cross-validation of N-Benzoyladenosine's biological effects. The choice of multiple cell lines is crucial, as the efficacy of a potential therapeutic agent can vary significantly depending on the genetic and phenotypic background of the cancer.[7] By comparing its effects on different cancer types alongside a normal cell line, we can gain insights into its spectrum of activity and its potential for selective toxicity towards malignant cells.
N6-isopentenyladenosine is included as a comparator due to its structural similarity and known anti-cancer activities, providing a valuable benchmark for evaluating the performance of N-Benzoyladenosine.[2][3]
The experimental workflow is designed to provide a multi-faceted view of the compounds' cellular impact, moving from broad cytotoxicity assessments to more detailed mechanistic studies.
Figure 1: A high-level overview of the experimental workflow for the cross-validation of N-Benzoyladenosine's biological effects.
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key experiments outlined in this guide. Adherence to these protocols is essential for generating reliable and reproducible data.
Cell Culture
All cell lines (A549, HeLa, MCF-7, and MRC-5) should be maintained in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of N-Benzoyladenosine and N6-isopentenyladenosine (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentrations of N-Benzoyladenosine and N6-isopentenyladenosine for 24 and 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of MAPK and AKT Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT signaling pathways.[9]
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK1/2 and AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Data Analysis
The following tables present hypothetical data based on published literature to illustrate the expected outcomes of the described experiments.
Cytotoxicity Profile (IC50 Values in µM)
| Compound | A549 (Lung Cancer) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MRC-5 (Normal Lung) | Selectivity Index (MRC-5 IC50 / Average Cancer IC50) |
| N-Benzoyladenosine | 15 | 25 | 20 | >100 | >5.3 |
| N6-isopentenyladenosine | 10 | 18 | 12 | >80 | >5.7 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 | 5 | 7.7 |
Note: Lower IC50 values indicate higher cytotoxicity. The selectivity index provides a measure of a compound's preferential toxicity towards cancer cells.
Induction of Apoptosis (% of Apoptotic Cells after 24h Treatment)
| Treatment (at IC50) | A549 | HeLa | MCF-7 | MRC-5 |
| Vehicle Control | 5% | 4% | 6% | 3% |
| N-Benzoyladenosine | 45% | 40% | 50% | 8% |
| N6-isopentenyladenosine | 55% | 50% | 60% | 10% |
Cell Cycle Distribution (% of Cells in Each Phase after 24h Treatment)
| Treatment (at IC50) | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | A549 | 60% | 25% | 15% |
| N-Benzoyladenosine | A549 | 75% | 15% | 10% |
| N6-isopentenyladenosine | A549 | 80% | 12% | 8% |
| Vehicle Control | MCF-7 | 55% | 30% | 15% |
| N-Benzoyladenosine | MCF-7 | 70% | 20% | 10% |
| N6-isopentenyladenosine | MCF-7 | 75% | 15% | 10% |
Mechanistic Insights: Signaling Pathway Modulation
The MAPK/ERK and PI3K/AKT signaling pathways are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[7][10] Investigating the effects of N-Benzoyladenosine on these pathways can provide crucial insights into its mechanism of action.
Figure 2: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways and the potential inhibitory effects of N-Benzoyladenosine.
Western blot analysis is expected to show a time-dependent decrease in the phosphorylation of ERK1/2 and AKT in the cancer cell lines treated with N-Benzoyladenosine and N6-isopentenyladenosine, indicating an inhibition of these pro-survival pathways. In contrast, minimal changes are anticipated in the MRC-5 normal cell line, further supporting the cancer-selective action of these compounds.
Discussion and Future Directions
The collective data from these experiments would provide a strong, cross-validated assessment of N-Benzoyladenosine's anti-cancer potential. The consistent induction of apoptosis and G0/G1 cell cycle arrest across multiple cancer cell lines, coupled with a favorable selectivity index, would underscore its promise as a therapeutic candidate.[2][3] The inhibition of the MAPK/ERK and PI3K/AKT signaling pathways would provide a plausible mechanism for its observed biological effects.
Future research should focus on in vivo studies using animal models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of N-Benzoyladenosine. Further investigation into its interactions with specific adenosine receptor subtypes could also lead to the development of more potent and selective analogues.
Conclusion
This guide has outlined a comprehensive strategy for the cross-validation of N-Benzoyladenosine's biological effects in different cell lines. By employing a multi-faceted experimental approach that combines cytotoxicity, apoptosis, and cell cycle analysis with mechanistic studies of key signaling pathways, researchers can generate a robust dataset to support the further development of this promising class of anti-cancer compounds. The emphasis on comparing effects in multiple cancer cell lines against a normal cell line is critical for establishing both the breadth and selectivity of its therapeutic potential.
References
-
Creative Biolabs. (n.d.). MRC-5-based Cytotoxicity Safety Screening Service. Retrieved from [Link]
-
Castiglioni, S., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anti-Cancer Agents in Medicinal Chemistry, 13(4), 672-678. Retrieved from [Link]
-
Yang, F., et al. (2021). Targeting MAPK6 offers potential therapeutic strategy for cancer. Science Advances. Retrieved from [Link]
-
Trávníček, Z., et al. (2012). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 17(10), 12214-12232. Retrieved from [Link]
-
Maier, J. A., et al. (2012). Pharmacogenomics and analogues of the antitumour agent N 6 -isopentenyladenosine. Current Pharmacogenomics and Personalized Medicine, 10(4), 273-278. Retrieved from [Link]
-
Laezza, C., et al. (2019). N6-Isopentenyladenosine Inhibits Colorectal Cancer and Improves Sensitivity to 5-Fluorouracil Targeting FBXW7 Tumor Suppressor. Cancers, 11(10), 1483. Retrieved from [Link]
-
Caruso, M. G., et al. (2014). N6-isopentenyladenosine and analogs activate the NRF2-mediated antioxidant response. Oxidative Medicine and Cellular Longevity, 2014, 839070. Retrieved from [Link]
-
PubChem. (n.d.). Cytotoxicity against human MRC5 cells after 48 hrs by MTT assay. Retrieved from [Link]
-
Navakauskienė, R., et al. (2020). Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models. Cellular Signalling, 72, 109633. Retrieved from [Link]
-
Bifulco, M., et al. (2015). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. Pharmacological Research, 89, 84-91. Retrieved from [Link]
-
Laezza, C., et al. (2018). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 23(11), 2977. Retrieved from [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
Elabscience. (n.d.). MRC-5 Cell Line. Retrieved from [Link]
-
ACS Publications. (n.d.). 2-Substitution of N6-Benzyladenosine-5'-uronamides Enhances Selectivity for A3 Adenosine Receptors. Retrieved from [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. Retrieved from [Link]
-
Wang, T., et al. (2022). Insights into N6-methyladenosine and programmed cell death in cancer. Cell Death & Disease, 13(1), 84. Retrieved from [Link]
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- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of N-Benzoyladenosine and other N6-substituted adenosines on A3 adenosine receptor binding.
[1][2][3]
Executive Summary
This technical guide provides a comparative analysis of N-Benzoyladenosine against the industry-standard N6-substituted adenosine agonists (specifically N6-benzyl derivatives like IB-MECA). While N6-benzyladenosine and its derivatives represent the "gold standard" for high-affinity A3 Adenosine Receptor (A3AR) agonism, N-benzoyladenosine offers a distinct chemical profile due to its amide linkage. This guide explores the Structure-Activity Relationship (SAR) implications of the benzoyl (amide) versus benzyl (methylene) linker, provides simulated comparative binding data based on established SAR principles, and details a validated radioligand binding protocol for internal evaluation.
Chemical Biology & SAR Landscape
The human A3 Adenosine Receptor (hA3AR) is unique among adenosine subtypes for its specific hydrophobic pocket that accommodates bulky N6-substituents. Understanding the chemical distinction between the Benzoyl and Benzyl moieties is critical for medicinal chemistry optimization.
The Comparator Classes
| Feature | N-Benzoyladenosine | N6-Benzyladenosine (and IB-MECA) |
| Linker Structure | Amide Linkage (-NH-CO -Ph) | Methylene Bridge (-NH-CH₂ -Ph) |
| Electronic Effect | Electron-withdrawing carbonyl reduces N6 nitrogen basicity. | N6 nitrogen retains basicity and H-bond donor capability. |
| Steric Rigidity | Planar amide bond restricts rotation; increases rigidity. | Methylene bridge allows flexible rotation for optimal pocket fit. |
| Receptor Interaction | Often reduced affinity due to loss of N6-H bonding or steric clash. | High Affinity: Fits the hydrophobic "cryptic pocket" of hA3AR. |
| Primary Application | Cytokinin research; metabolic stability studies. | Therapeutic Lead: Anti-inflammatory, anti-cancer (e.g., Piclidenoson).[1] |
Mechanism of Action: The A3AR Signaling Pathway
Upon binding a selective agonist (like IB-MECA), the A3AR undergoes a conformational change, activating the Gi/o protein complex. This inhibits adenylyl cyclase, reducing cAMP levels, while simultaneously activating the PLC/IP3 pathway.
Figure 1: The A3AR signal transduction pathway. Agonist binding triggers G-protein coupling, leading to downstream modulation of cAMP and Calcium levels.
Comparative Performance Data
The following table synthesizes binding affinity (
Table 1: Binding Affinity Profile at Human A3AR
| Compound Name | N6-Substituent | 5'-Substituent | Selectivity (vs A1/A2A) | |
| IB-MECA | 3-Iodobenzyl | N-Methyluronamide | 1.1 nM | >50-fold |
| Cl-IB-MECA | 3-Iodobenzyl (2-Cl) | N-Methyluronamide | 1.4 nM | High |
| N6-Benzyladenosine | Benzyl | Hydroxyl (Native) | 6.8 nM | Moderate |
| N-Benzoyladenosine | Benzoyl (Amide) | Hydroxyl (Native) | >100 nM * | Low |
| Adenosine | None (Amine) | Hydroxyl (Native) | ~1,500 nM | Non-selective |
*Note: N-Benzoyladenosine affinity is estimated based on SAR studies showing amide-linked N6-analogs generally exhibit reduced affinity compared to their alkyl counterparts due to electronic withdrawal and steric constraints.
Key Insight: The "Gold Standard" for A3 binding requires a hydrophobic N6-benzyl group combined with a 5'-uronamide . N-Benzoyladenosine lacks the 5'-modification and possesses a rigid amide linker, rendering it significantly less potent than IB-MECA.
Validated Experimental Protocol: Radioligand Binding Assay
To empirically verify the binding affinity of N-Benzoyladenosine versus IB-MECA in your lab, follow this standardized competition binding protocol.
Assay Principle: Displacement of the high-affinity radioligand [
Materials Required
-
Membranes: CHO cells stably expressing human A3AR (commercially available or in-house prep).
-
Radioligand: [
I]-AB-MECA (Specific Activity: 2200 Ci/mmol). -
Non-Specific Control: 10 µM I-AB-MECA or 100 µM NECA.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration: Whatman GF/B filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).
Step-by-Step Workflow
-
Preparation: Thaw membrane prep and dilute in Assay Buffer to yield ~10-20 µg protein per well.
-
Plate Setup (96-well):
-
Total Binding (TB): Buffer + Membranes + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM NECA.
-
Test Samples: Buffer + Membranes + Radioligand + N-Benzoyladenosine (Concentration range:
to M).
-
-
Incubation: Add [
I]-AB-MECA (Final conc: 0.5 nM). Incubate for 60 minutes at 37°C .-
Note: A3AR kinetics are temperature sensitive; 37°C ensures equilibrium.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantification: Dry filters and count radioactivity (CPM) in a gamma counter.
Figure 2: Workflow for the competitive radioligand binding assay.
Data Analysis & Interpretation
To calculate the inhibition constant (
-
Convert CPM to % Specific Binding:
-
Determine IC50: Plot % Binding vs. Log[Ligand] and fit to a one-site competition model.
-
Calculate Ki (Cheng-Prusoff Equation):
- = Concentration of radioligand (0.5 nM).
-
= Dissociation constant of [
I]-AB-MECA (typically ~1.0 nM).[3]
Troubleshooting Tip: If N-Benzoyladenosine shows a flat displacement curve (no inhibition), ensure the compound is dissolved in DMSO (max 1% final conc) as these derivatives are lipophilic.
References
-
Jacobson, K. A., et al. (2019).[4] "Historical and current adenosine receptor agonists in preclinical and clinical development." Frontiers in Cellular Neuroscience. Link
-
Gao, Z. G., et al. (2003).[5] "N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors." Biochemical Pharmacology. Link
-
Baraldi, P. G., et al. (2012). "A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor." Journal of Medicinal Chemistry. Link
-
Olah, M. E., et al. (1994). "125I-4-Aminobenzyl-5'-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor."[6] Molecular Pharmacology. Link
-
Chem-Impex. "N6-Benzoyladenosine Product Information." Chemical Data Sheet. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of [125I]MRS1898, a high-affinity, selective radioligand for the rat A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking N⁶-Benzoyladenosine Phosphoramidites for Therapeutic Oligonucleotide Synthesis
In the rapidly advancing field of oligonucleotide therapeutics, the quality of raw materials is not merely a matter of process efficiency; it is a cornerstone of therapeutic efficacy and safety. Among the most critical of these starting materials are the phosphoramidite monomers, the building blocks of synthetic DNA and RNA. The purity and performance of these reagents directly impact the fidelity of oligonucleotide synthesis, influencing the yield, purity, and ultimately, the biological activity of the final drug product.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of N⁶-Benzoyladenosine phosphoramidites from various suppliers. As a Senior Application Scientist with extensive experience in oligonucleotide synthesis and process development, I will delineate a scientifically rigorous approach to evaluating these critical reagents, ensuring that your selection is based on robust experimental data rather than solely on supplier specifications.
The Imperative of Phosphoramidite Quality
N⁶-Benzoyladenosine phosphoramidite is a key monomer used in the synthesis of oligonucleotides containing adenosine residues. The benzoyl protecting group on the exocyclic amine of adenine is crucial for preventing unwanted side reactions during the synthesis cycle.[1][2][3] However, the manufacturing process of phosphoramidites can introduce a variety of impurities, including, but not limited to, hydrolyzed phosphoramidites (H-phosphonates), oxidized phosphoramidites (P(V) species), and other structurally related impurities arising from incomplete reactions or side reactions.[1][2][4][5]
These impurities are not benign. Reactive impurities can be incorporated into the growing oligonucleotide chain, leading to sequence errors, truncated products, and the formation of difficult-to-remove adducts.[2][5] Even seemingly non-critical impurities can impact coupling efficiencies, leading to lower yields of the desired full-length oligonucleotide.[6][7] Therefore, a thorough evaluation of phosphoramidite quality from different suppliers is a critical risk mitigation strategy in the development of oligonucleotide therapeutics.
Experimental Design for a Head-to-Head Comparison
To objectively assess the performance of N⁶-Benzoyladenosine phosphoramidites, a multi-faceted experimental approach is required. This involves not only the analytical characterization of the raw materials but also a functional assessment of their performance in a standardized oligonucleotide synthesis. For this guide, we will consider a hypothetical comparison of products from three leading suppliers: Supplier A , Supplier B , and Supplier C .
Our benchmarking study will be structured around three key pillars:
-
Analytical Characterization: Assessing the purity and impurity profile of the phosphoramidites as received from the suppliers.
-
Performance in Oligonucleotide Synthesis: Evaluating the coupling efficiency and the quality of the resulting crude oligonucleotide.
-
Stability Assessment: Investigating the stability of the phosphoramidites in solution over time.
Below is a visual representation of our experimental workflow:
Caption: A high-level overview of the experimental workflow for benchmarking N⁶-Benzoyladenosine phosphoramidites.
Detailed Experimental Protocols
Analytical Characterization of N⁶-Benzoyladenosine Phosphoramidites
Objective: To determine the initial purity and identify any significant impurities in the phosphoramidite lots from each supplier.
Methodologies:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for quantifying the active P(III) species and detecting the presence of P(V) oxidation products and other phosphorus-containing impurities.[1][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the overall purity of the phosphoramidite and to resolve it from non-phosphorus-containing impurities.[1][4][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing accurate mass information.[3][10]
Protocol: ³¹P NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the N⁶-Benzoyladenosine phosphoramidite into a clean, dry NMR tube. Dissolve the sample in 0.5 mL of anhydrous acetonitrile-d3.
-
Instrument Setup: Acquire the ³¹P NMR spectrum on a 400 MHz (or higher) NMR spectrometer. Use a proton-decoupled pulse sequence.
-
Data Analysis: Integrate the peaks corresponding to the two diastereomers of the P(III) phosphoramidite (typically observed between 140-155 ppm) and any peaks corresponding to P(V) species (typically 0-10 ppm) or other phosphorus-containing impurities.[8] Calculate the purity as the percentage of the P(III) species relative to the total phosphorus-containing species.
Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve the phosphoramidite and its impurities.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 237 nm.
-
-
Data Analysis: Calculate the purity by peak area percentage. The two diastereomers of the phosphoramidite will appear as a double peak.[1][9]
Performance in Oligonucleotide Synthesis
Objective: To evaluate the functional performance of each phosphoramidite in a standard, automated oligonucleotide synthesis.
Methodology:
A test oligonucleotide sequence will be synthesized using a standard solid-phase phosphoramidite chemistry protocol on an automated DNA/RNA synthesizer. The quality of the crude product will be assessed by HPLC and LC-MS.
Protocol: Automated Oligonucleotide Synthesis
-
Sequence Selection: A representative 20-mer oligonucleotide sequence with a mix of all four bases should be chosen (e.g., 5'-ATG CTA GTC GAC GAT GCA TGC-3').
-
Reagent Preparation: Dissolve each N⁶-Benzoyladenosine phosphoramidite to a standard concentration (e.g., 0.1 M) in anhydrous acetonitrile.
-
Synthesis Cycle: Program the DNA synthesizer to perform the standard four-step synthesis cycle: detritylation, coupling, capping, and oxidation.[2][11]
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard conditions (e.g., concentrated ammonium hydroxide).
-
Crude Product Analysis: Analyze the crude oligonucleotide product by anion-exchange or reversed-phase HPLC and confirm the mass by LC-MS.
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Data Analysis:
The primary metric for performance will be the coupling efficiency , which can be estimated from the HPLC chromatogram of the crude product by comparing the peak area of the full-length product (N) to the major failure sequence (N-1). A higher ratio of N to N-1 indicates a higher coupling efficiency.
Hypothetical Data and Interpretation
To illustrate the output of this benchmarking study, the following tables summarize hypothetical data for the N⁶-Benzoyladenosine phosphoramidites from our three suppliers.
Table 1: Analytical Characterization of N⁶-Benzoyladenosine Phosphoramidites
| Supplier | Purity by ³¹P NMR (%) | P(V) Content (%) | Purity by HPLC (%) | Major Impurity by LC-MS |
| Supplier A | 99.5 | 0.3 | 99.2 | Hydrolyzed phosphoramidite (H-phosphonate) |
| Supplier B | 98.8 | 0.9 | 98.5 | Unidentified species at m/z = X |
| Supplier C | 99.7 | 0.2 | 99.6 | Trace residual solvent |
Interpretation:
-
Supplier C demonstrates the highest initial purity by both ³¹P NMR and HPLC, with minimal oxidation.
-
Supplier A shows high purity but with a slightly higher level of the non-reactive H-phosphonate impurity.
-
Supplier B has a lower purity and a higher level of oxidation, along with an unidentified impurity that would warrant further investigation.
Table 2: Performance in Oligonucleotide Synthesis (20-mer)
| Supplier | Full-Length Product (N) (%) | N-1 Deletion (%) | Overall Crude Purity (%) |
| Supplier A | 85.2 | 4.1 | 89.3 |
| Supplier B | 78.5 | 8.7 | 87.2 |
| Supplier C | 88.6 | 2.3 | 90.9 |
Interpretation:
-
The synthesis results correlate well with the analytical data. Supplier C 's phosphoramidite yielded the highest percentage of the full-length product and the lowest level of the N-1 deletion sequence, indicating the highest coupling efficiency.
-
Supplier B 's lower purity phosphoramidite resulted in a significantly lower yield of the desired product and a higher level of failure sequences.
-
Supplier A performed well, though not as exceptionally as Supplier C.
Conclusion and Recommendations
Based on this comprehensive (though hypothetical) benchmarking study, N⁶-Benzoyladenosine phosphoramidite from Supplier C would be the recommended choice for the synthesis of therapeutic oligonucleotides. Its superior purity translates directly to a higher coupling efficiency and a cleaner crude product profile, which can significantly reduce the downstream purification burden and improve the overall process economics.
While Supplier A's product is acceptable, the slightly lower performance and higher H-phosphonate content may be a consideration for large-scale manufacturing. The product from Supplier B, with its lower purity and presence of an unidentified impurity, would be deemed high-risk for use in a therapeutic manufacturing process without further characterization and supplier engagement.
It is imperative that researchers and process development scientists do not rely solely on the Certificate of Analysis provided by the supplier. A rigorous in-house evaluation, following the principles outlined in this guide, is the most effective way to ensure the quality and consistency of these critical raw materials, thereby safeguarding the integrity of your therapeutic oligonucleotide products.
References
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- 2'-O-MOE-N6-Benzoyl-Adenosine Phosphoramidite | C50H58N7O9P - PubChem.
- 2'-O-MOE-N6-Benzoyl-Adenosine Phosphoramidite丨CAS 251647-53-7.
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- N6-Benzoyladenosine | C17H17N5O5 | CID 11728391 - PubChem - NIH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
